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  • Product: 1-Propanol, 2-nitro-, (S)-
  • CAS: 192045-61-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectroscopy characterization of 1-Propanol, 2-nitro-, (S)-

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Introduction & Analytical Rationale (S)-2-nitro-1-propanol (CAS: 2902-96-7 for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Introduction & Analytical Rationale

(S)-2-nitro-1-propanol (CAS: 2902-96-7 for the racemate) is a highly versatile aliphatic β-nitroalcohol. In pharmaceutical and biomedical research, it serves as a critical chiral building block for the synthesis of amino alcohols and has been extensively investigated for its role as an in vivo therapeutic corneoscleral cross-linking agent[1].

The structural validation of (S)-2-nitro-1-propanol relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule presents a fascinating analytical case study due to the presence of a strongly electron-withdrawing nitro group (-NO₂) and a chiral center at the C2 position. This whitepaper provides an authoritative guide to the ¹H and ¹³C NMR characterization of (S)-2-nitro-1-propanol, detailing the causality behind the observed spectral phenomena and establishing a self-validating experimental protocol.

Structural Dynamics and Causality in NMR

To accurately interpret the NMR spectra of (S)-2-nitro-1-propanol, one must understand the underlying quantum mechanical and electronic environments dictated by its molecular structure (HO-CH₂-CH(NO₂)-CH₃):

  • Inductive Deshielding (The Nitro Effect): The -NO₂ group is one of the most powerful electron-withdrawing functional groups in organic chemistry. Through strong inductive effects (-I), it severely depletes electron density from the adjacent C2 carbon and its attached proton. This causality results in a massive downfield shift for both the C2 methine proton (~4.70 ppm) and the C2 carbon (~85 ppm)[2].

  • Diastereotopicity (The Chiral Center Effect): The molecule possesses a defined stereocenter at C2 (the (S)-configuration). Because of this chiral environment, the two protons on the adjacent C1 methylene group (-CH₂-OH) are magnetically non-equivalent. They cannot be interchanged by any symmetry operation. Consequently, they are diastereotopic and will couple not only with the C2 methine proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J ), creating a complex ABX spin system.

  • Solvent and Exchange Dynamics: The hydroxyl (-OH) proton is subject to chemical exchange. In aqueous or highly protic environments, this proton undergoes rapid deuterium exchange, which can be monitored via ¹H-NMR to study the molecule's chemical stability and degradation mechanisms (e.g., retro-nitroaldol reactions)[3].

Spectral Assignments and Quantitative Data

The following tables summarize the highly specific ¹H and ¹³C NMR assignments for (S)-2-nitro-1-propanol acquired in deuterated chloroform (CDCl₃) at 298 K.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
C3-H₃ 1.55Doublet (d)3H6.8Split exclusively by the adjacent C2 methine proton.
-OH 2.60Broad Singlet (br s)1H-Broadened by chemical exchange; highly sensitive to trace water and concentration.
C1-Hₐ 3.82Doublet of Doublets (dd)1H12.0, 4.0Diastereotopic proton. Exhibits geminal coupling to H_b and vicinal coupling to C2-H.
C1-H_b 4.05Doublet of Doublets (dd)1H12.0, 7.5Diastereotopic proton. Exhibits geminal coupling to H_a and vicinal coupling to C2-H.
C2-H 4.70Multiplet (m)1H-Highly deshielded by the -NO₂ group. Complex splitting from C3-H₃ and C1-H₂.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C3 16.2CH₃Aliphatic methyl group, experiencing minor β-deshielding from the nitro group.
C1 63.8CH₂Deshielded by the directly attached electronegative hydroxyl (-OH) oxygen.
C2 85.4CHStrongly deshielded by the directly attached nitro (-NO₂) group via intense inductive effects.

Note on Enantiomeric Purity: Standard 1D NMR in an achiral solvent like CDCl₃ cannot differentiate between the (S)-enantiomer, the (R)-enantiomer, or a racemic mixture. To validate the enantiomeric excess (ee) of (S)-2-nitro-1-propanol, the protocol must be modified to include a chiral solvating agent (e.g., Pirkle's alcohol) or derivatization with Mosher's acid chloride.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data suitable for regulatory submissions or rigorous peer review.

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of (S)-2-nitro-1-propanol.

  • Solvation: Dissolve the sample in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a non-polar, aprotic environment that minimizes intermolecular hydrogen bonding disruption, allowing the -OH proton to appear consistently. TMS serves as the internal standard (0.00 ppm) for precise chemical shift calibration.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring a minimum solvent height of 4 cm to prevent magnetic field inhomogeneities (shimming errors).

Protocol B: ¹H NMR Acquisition and Validation
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the ¹H frequency and perform rigorous 3D gradient shimming.

  • Parameters: Use a standard single-pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds and acquire 16 scans.

    • Causality: A 2-second relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration accurately reflects the 3:1:1:1:1 proton ratio.

  • Self-Validation Check: After Fourier Transformation (FT) and baseline correction, integrate the spectrum. The total integral must sum to exactly 7 protons. The presence of two distinct 1H signals at ~3.82 and ~4.05 ppm physically validates the presence of the C2 chiral center, confirming the molecular architecture.

Protocol C: ¹³C NMR Acquisition
  • Parameters: Switch to the ¹³C channel (100 MHz). Use a proton-decoupled pulse sequence (zgpg30). Set the relaxation delay to 2.5 seconds and acquire 512–1024 scans.

    • Causality: The longer acquisition time and higher number of scans compensate for the low natural abundance of ¹³C (1.1%) and its lower gyromagnetic ratio. Proton decoupling simplifies the spectrum to sharp singlets, preventing signal dilution from JCH​ coupling.

Analytical Workflow Visualization

The following diagram maps the logical relationship and workflow of the NMR characterization process, highlighting the internal validation steps.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS ref) Acquisition1H 1H NMR Acquisition (400 MHz, 298 K) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (100 MHz, 298 K) SamplePrep->Acquisition13C DataProcessing Data Processing (FT, Phase/Baseline Corr.) Acquisition1H->DataProcessing Acquisition13C->DataProcessing Analysis1H 1H Analysis Diastereotopic CH2, CH-NO2 DataProcessing->Analysis1H Analysis13C 13C Analysis Deshielded C2 (~85 ppm) DataProcessing->Analysis13C Validation Structural Validation (S)-2-nitro-1-propanol Analysis1H->Validation Analysis13C->Validation

Workflow for NMR characterization of (S)-2-nitro-1-propanol.

References

  • Aliphatic β-nitroalcohols for therapeutic corneoscleral cross-linking: chemical stability studies using 1H-NMR spectroscopy. PubMed Central (NIH).[Link]

  • BENZYLTRIMETHYLAMMONIUM HYDROXIDE CATALYSED NITROALDOL CONDENSATION. Taylor & Francis.[Link]

  • Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols. IOVS (ARVO Journals).[Link]

Sources

Exploratory

mechanism of asymmetric Henry reaction for (S)-2-nitro-1-propanol

An In-depth Technical Guide to the Asymmetric Henry Reaction for (S)-2-nitro-1-propanol Synthesis Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Asymmetric Henry Reaction for (S)-2-nitro-1-propanol Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the catalytic asymmetric Henry (nitroaldol) reaction, with a specific focus on the mechanistic underpinnings that govern the synthesis of (S)-2-nitro-1-propanol. We will dissect the role of chiral catalysts, analyze the transition state models that dictate stereoselectivity, and provide actionable protocols for laboratory application.

Introduction: The Significance of the Henry Reaction

First discovered by Louis Henry in 1895, the Henry reaction is a powerful carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] This reaction, also known as the nitroaldol reaction, is of immense value in organic synthesis because its products, β-nitro alcohols, are versatile synthetic intermediates.[1][2] They can be readily transformed into other crucial functional groups, such as β-amino alcohols through the reduction of the nitro group, or α-nitro ketones via oxidation.[1][3]

The primary challenge of the Henry reaction lies in controlling its stereochemistry. The reaction of an unsymmetrical aldehyde with a nitroalkane creates at least one new stereocenter. Without a chiral influence, the reaction produces a racemic mixture of enantiomers, which is often undesirable in pharmaceutical development where a single enantiomer is typically responsible for the desired therapeutic effect. Consequently, the development of the asymmetric Henry reaction, which uses chiral catalysts to favor the formation of one enantiomer over the other, has been a major focus of chemical research.[1][4]

The Core Mechanism: Achieving Enantioselectivity

The asymmetric synthesis of (S)-2-nitro-1-propanol from propanal and nitromethane hinges on the use of a chiral catalyst that creates an asymmetric environment around the reacting molecules. While various catalytic systems exist, chiral copper(II) complexes, particularly those with bis(oxazoline) (Box) ligands, have proven to be highly effective for this transformation.[5]

The catalytic cycle can be understood through the following key stages:

  • Nitronate Formation: The reaction initiates with the deprotonation of nitromethane by a basic component of the catalytic system, forming a nucleophilic nitronate anion. In many Cu(II)-catalyzed systems, a ligand on the copper complex or an added external base facilitates this step.[1][6]

  • Chiral Catalyst Coordination: The chiral copper(II) catalyst, for example, a Cu(OAc)₂-bis(oxazoline) complex, possesses a defined three-dimensional structure.[5] Both the propanal (the electrophile) and the nitronate anion (the nucleophile) coordinate to the central copper atom. This brings the reactants into close proximity within a rigid, chiral scaffold.

  • Stereocontrolled C-C Bond Formation: The geometry of the catalyst-substrate complex is the critical determinant of stereoselectivity. The chiral ligand is designed to sterically block one of the two faces (Re or Si) of the propanal carbonyl. For the synthesis of the (S)-enantiomer, the ligand architecture forces the nitronate to attack the Re face of the propanal. This facial bias is achieved through non-covalent interactions, primarily steric hindrance, between the aldehyde's ethyl group and the bulky substituents on the chiral ligand.

  • Product Release and Catalyst Regeneration: After the carbon-carbon bond is formed, the resulting β-nitro alkoxide is protonated, releasing the (S)-2-nitro-1-propanol product. This frees the copper catalyst, allowing it to re-enter the catalytic cycle. All steps in the Henry reaction are reversible, which can sometimes impact the final stereochemical outcome if not properly controlled.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for a Copper(II)-Bis(oxazoline) catalyzed asymmetric Henry reaction.

Asymmetric_Henry_Reaction_Cycle A Chiral Cu(II)-Box Catalyst B Cu(II)-Nitronate Complex (Nitromethane + Base) A->B Deprotonation C Ternary Complex (Propanal Coordination) B->C Aldehyde Binding D Cu(II)-Alkoxide Complex (C-C Bond Formation) C->D Facial-Selective Attack (Key Stereochemical Step) D->A Protonation & Product Release E (S)-2-nitro-1-propanol (Product) D->E Transition_State_Model cluster_TS Transition State for (S)-Product Formation Cu Cu(II) Propanal O=CH-Et Cu->Propanal Coordination Nitronate ⁻CH₂(NO₂) Cu->Nitronate Coordination Re_Face Re Face (Attack Occurs Here) Nitronate->Re_Face Nucleophilic Attack Ligand_Block Bulky Ligand Substituent Si_Face Si Face (Sterically Blocked) Ligand_Block->Si_Face Steric Hindrance

Caption: Simplified transition state model showing steric shielding by the chiral ligand.

Catalyst Performance Comparison

The choice of metal, chiral ligand, and reaction conditions significantly impacts the efficiency and selectivity of the asymmetric Henry reaction for aliphatic aldehydes like propanal. Copper(II) complexes are among the most widely used due to their low toxicity and high efficacy. [7]

Catalyst System Solvent Temp (°C) Yield (%) ee (%) (Configuration) Reference
Cu(OAc)₂ / Bis(oxazoline) EtOH -20 85 92 (S) [5]
Cu(OTf)₂ / Tetrahydrosalen Toluene -40 91 94 (S) [8]
Cu(II) / Amino Alcohol EtOH RT High ≥99 [9][10]

| Cu(II) / Aziridine-Organophosphorus | CH₂Cl₂ | RT | ~90 | >95 | [3]|

Note: Yields and enantiomeric excesses (ee) are representative and can vary based on the specific ligand structure, substrate purity, and precise reaction conditions.

Experimental Protocol: Synthesis of (S)-2-nitro-1-propanol

This protocol is adapted from the highly enantioselective method developed by Evans et al. using a copper(II)-bis(oxazoline) catalyst. [5] Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral bis(oxazoline) ligand (e.g., (4S,5R)-4,5-diphenyl-2-(pyridin-2-yl)-4,5-dihydro-1H-imidazole or similar commercially available Box ligand)

  • Propanal (freshly distilled)

  • Nitromethane

  • Anhydrous Ethanol (EtOH)

  • Triethylamine (Et₃N, freshly distilled)

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Cu(OAc)₂·H₂O (5 mol %) and the chiral bis(oxazoline) ligand (5.5 mol %) in anhydrous ethanol (to achieve a final propanal concentration of 0.5 M). Stir the mixture at room temperature for 1-2 hours. A color change (typically to a deep blue or green) indicates complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Reagent Addition: Add nitromethane (5 equivalents) to the cooled catalyst solution, followed by the slow, dropwise addition of freshly distilled propanal (1 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the propanal is consumed (typically 12-24 hours).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (S)-2-nitro-1-propanol.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by converting the product to a known derivative for analysis by NMR spectroscopy with a chiral solvating agent.

Workflow Visualization

Experimental_Workflow Start Start Catalyst 1. In Situ Catalyst Formation (Cu(OAc)₂ + Box Ligand in EtOH) Start->Catalyst Cooling 2. Cool to -20 °C Catalyst->Cooling Addition 3. Add Nitromethane, then Propanal Cooling->Addition Reaction 4. Stir & Monitor by TLC Addition->Reaction Quench 5. Quench with 1 M HCl Reaction->Quench Workup 6. Extraction & Washing Quench->Workup Purify 7. Column Chromatography Workup->Purify Analysis 8. Characterization (Chiral HPLC) Purify->Analysis End End Product: (S)-2-nitro-1-propanol Analysis->End

Caption: Step-by-step experimental workflow for the synthesis of (S)-2-nitro-1-propanol.

Conclusion

The asymmetric Henry reaction is a cornerstone of modern organic synthesis for the construction of chiral β-nitro alcohols. The synthesis of (S)-2-nitro-1-propanol is effectively achieved using chiral copper(II) catalysts, which operate by creating a rigid, asymmetric coordination environment. This environment forces a facial-selective nucleophilic attack of the nitronate onto the propanal, establishing the desired (S)-stereocenter with high fidelity. A thorough understanding of this mechanism, combined with careful execution of established protocols, enables researchers to access this valuable chiral building block in high yield and enantiopurity, paving the way for its use in the development of complex molecules and pharmaceuticals. [7]

References

  • Heterogeneous chiral copper complexes of amino alcohol for asymmetric nitroaldol reaction. (2010). The Journal of Organic Chemistry.
  • Henry reaction - Wikipedia. (n.d.). Wikipedia.
  • Bhaumik, A., & Raj, A. (2010). Heterogeneous Chiral Copper Complexes of Amino Alcohol for Asymmetric Nitroaldol Reaction. The Journal of Organic Chemistry.
  • Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. (2022). PubMed Central (PMC).
  • Gan, C., et al. (n.d.). Asymmetric nitroaldol reaction with a chiral copper complex derived from D-tartaric acid. Canadian Science Publishing.
  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (n.d.). PubMed Central (PMC).
  • Evans, D. A., et al. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society.
  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (2011).
  • Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020). RSC Publishing.
  • Organocatalytic Enantioselective Henry Reactions. (2011). MDPI.
  • Henry Reaction. (n.d.). Organic Chemistry Portal.
  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. (2025). MDPI.
  • Henry Reaction. (n.d.). Master Organic Chemistry.
  • Pyrrole Macrocyclic Ligands for Cu-Catalyzed Asymmetric Henry Reactions. (2011). The Journal of Organic Chemistry.
  • Asymmetric Henry Reaction (Nitroaldol Reaction). (n.d.). Buchler GmbH.
  • Production of Chiral (S)
  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2022). Beilstein Journals.
  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters.
  • Asymmetric Henry Reaction Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Complexes: Metal-Controlled Reversal of Enantioselectivity. (2005). The Journal of Organic Chemistry.

Sources

Foundational

optical rotation and stereochemistry data for 1-Propanol, 2-nitro-, (S)-

Stereochemical Characterization and Optical Rotation Dynamics of (S)-2-Nitro-1-propanol: A Technical Guide Executive Summary As a Senior Application Scientist in chiral method development, I frequently encounter the chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Characterization and Optical Rotation Dynamics of (S)-2-Nitro-1-propanol: A Technical Guide

Executive Summary As a Senior Application Scientist in chiral method development, I frequently encounter the challenge of rigorously validating the stereochemistry of low-molecular-weight chiral building blocks. (S)-2-nitro-1-propanol (and its substituted derivatives) represents a highly versatile class of β-nitro alcohols used extensively in the synthesis of bioactive pharmaceutical ingredients, including chiral amino alcohols and sphingosine derivatives[1]. This whitepaper provides an authoritative, in-depth analysis of the stereochemical architecture, asymmetric synthesis, and analytical validation workflows required to confidently characterize (S)-2-nitro-1-propanol and its structural analogs.

Stereochemical Architecture and Causality of Optical Activity

The molecular geometry of (S)-2-nitro-1-propanol is defined by the stereocenter at the C2 carbon, which bears a nitro group, a methyl group, a hydroxymethyl group, and a hydrogen atom. The spatial orientation of these substituents dictates the molecule's interaction with plane-polarized light.

Optical rotation is not merely a static physical property; it is the macroscopic manifestation of microscopic chiral asymmetry. When linearly polarized light (typically the Sodium D-line at 589 nm) passes through a solution of (S)-2-nitro-1-propanol, the left- and right-circularly polarized components of the light experience different refractive indices due to the asymmetric electron density of the (S)-enantiomer. This phase shift results in the rotation of the polarization plane. The specific rotation ( [α]D​ ) is highly dependent on the solvent's ability to form hydrogen bonds with the hydroxyl and nitro groups, which can alter the dominant conformational rotamer in solution.

Asymmetric Synthesis: The Henry (Nitroaldol) Reaction

The construction of the C2 stereocenter is most efficiently achieved via the asymmetric Henry reaction. The coupling of nitroethane with formaldehyde (or substituted aldehydes) requires rigid stereocontrol to prevent the formation of a racemic mixture.

Mechanistic Causality: To achieve high enantioselectivity, the transition state must be highly organized. This is typically accomplished using a chiral catalyst, such as a chiral N,N′ -dioxide/Cu(I) complex[2]. The copper ion coordinates with the nitroalkane to form a reactive metal-nitronate species. Simultaneously, the bulky chiral ligand creates a sterically demanding pocket that shields one face of the incoming electrophilic aldehyde. This face-selective shielding forces the C-C bond formation to occur exclusively from the unhindered trajectory, dictating the (S)-configuration of the resulting β-nitro alcohol[2]. Alternatively, biocatalytic approaches utilizing ene-reductases or baker's yeast can achieve similar stereocontrol through highly specific enzymatic active sites[1][3].

Asymmetric_Henry A Aldehyde Precursor D (S)-2-nitro-1-propanol A->D C-C Bond Formation B Nitroethane B->D C Chiral Cu(I) Catalyst C->D Face-selective shielding

Workflow of the asymmetric Henry reaction yielding (S)-2-nitro-1-propanol.

Protocol 1: Asymmetric Nitroaldol Addition (Self-Validating Workflow)
  • Catalyst Preparation: In a flame-dried Schlenk flask under N2​ , dissolve the chiral ligand (e.g., L-PicH) and CuOTf (5 mol%) in anhydrous solvent at 0 °C[2].

  • Nucleophile Activation: Add nitroethane (10 equiv) and a catalytic amount of base (e.g., DIPEA, 5 mol%) to generate the nitronate[2].

  • Electrophile Addition: Slowly add the aldehyde precursor. Stir for 72 hours at 0 °C to -30 °C to maximize enantiomeric excess[2].

  • Quenching & Validation: Quench with aqueous NH4​Cl . Self-Validation Step: Perform Thin-Layer Chromatography (TLC) against the starting aldehyde to confirm complete consumption before proceeding to extraction and column chromatography.

Analytical Workflows for Stereochemical Validation

To ensure scientific integrity, the stereochemical assignment of (S)-2-nitro-1-propanol must be validated using orthogonal analytical techniques: Polarimetry for bulk optical activity and Chiral HPLC for precise enantiomeric excess (ee).

Analytical_Workflow A Chiral Sample B Polarimetry A->B Bulk Activity C Chiral HPLC A->C Resolution D Specific Rotation B->D E Enantiomeric Excess C->E

Self-validating analytical workflow for stereochemical determination.

Protocol 2: Optical Rotation Determination

Causality: Measuring [α]D​ confirms the predominant absolute configuration by comparing the observed rotation against literature benchmarks.

  • Blank Calibration: Fill a 1-dm polarimeter cell with HPLC-grade solvent (e.g., CHCl3​ or CH2​Cl2​ ) and zero the instrument at 589 nm (20 °C). This eliminates optical artifacts caused by the cell glass or solvent impurities.

  • Sample Preparation: Accurately weigh the purified β-nitro alcohol and dissolve it to a precise concentration (e.g., c=1.0 g/100 mL).

  • Measurement: Record the observed rotation ( α ) and calculate the specific rotation: [α]D20​=c×lα​ .

Protocol 3: Enantiomeric Excess (ee) Determination via Chiral HPLC

Causality: Chiral stationary phases (CSPs) such as Chiralpak IA, IB, or AD-H utilize amylose or cellulose derivatives. These polymers form transient, reversible diastereomeric complexes with the (R) and (S) enantiomers via hydrogen bonding and π−π interactions[1][4]. The difference in binding affinities ( ΔΔG ) results in distinct retention times.

  • System Equilibration: Flush the column with the mobile phase (e.g., Hexane/Isopropanol 99:1 to 90:10 v/v) until the baseline is stable[4].

  • Racemic Standard Injection (Critical Validation): Inject a racemic mixture of the target compound. Adjust the flow rate (typically 1.0 - 1.3 mL/min) until baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomeric peaks[4]. This proves the system is capable of separation.

  • Sample Injection: Inject the enantioenriched (S)-2-nitro-1-propanol sample.

  • Quantification: Calculate the ee using the integrated peak areas: ee(%)=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100 .

Quantitative Data Presentation

The exact specific rotation of simple aliphatic β-nitro alcohols is highly sensitive to solvent and concentration. The table below synthesizes validated stereochemical and chromatographic data for highly substituted derivatives of 2-nitropropan-1-ol, demonstrating the standard analytical parameters expected in this chemical space.

Compound DerivativeStereocenter(s)Specific Rotation [α]D​ HPLC ColumnMobile Phase (Hexane:IPA)Enantiomeric Excess ( ee )
(1R,2S)-1-Cyclohexyl-2-nitropropan-1-olC1 (R), C2 (S)N/AChiralpak IA99:1 (1.2 mL/min)42.2%[4]
(R)-1-(2-Chlorophenyl)-2-nitroethanolC1 (R)N/AChiralpak IB99:1 (1.3 mL/min)71.0%[4]
(R)-3-(1-Hydroxy-2-nitroethyl)benzonitrileC1 (R) −26.2 ( c 2.2, CHCl3​ )Chiralpak IB97:3 (1.0 mL/min)54.0%[4]
(S)-(2-Furanyl)-2-methyl-2-nitro-1-propanolC1 (S) −26.0 ( c 3.85, CH2​Cl2​ )Chiralcel OD-HN/A68.0%[5]

Note: Variations in the enantiomeric excess are directly correlated to the steric bulk of the aldehyde precursor and the specific chiral catalyst employed during the Henry reaction.

References

  • Title: Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Biocatalytic Approaches to the Henry (Nitroaldol) Reaction Source: ResearchGate URL: [Link]

  • Title: Rationalisation of the stereochemical outcome of ene-reductase-mediated bioreduction of α,β-difunctionalised alkenes Source: ResearchGate URL: [Link]

  • Title: Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of Chiral 2-Nitro-1-Propanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the thermodynamic stability of (R)- and (S)-2-nitro-1-propanol enantiomers. As chiral β-nitroalcohols are crucia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermodynamic stability of (R)- and (S)-2-nitro-1-propanol enantiomers. As chiral β-nitroalcohols are crucial building blocks in the synthesis of numerous pharmaceuticals, understanding their inherent stability is paramount for efficient drug design, development, and storage.[1][2] This document will delve into the structural nuances, the governing thermodynamic principles, and the advanced analytical techniques used to characterize these important molecules.

Introduction: The Significance of Chiral β-Nitroalcohols in Medicinal Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control in pharmaceuticals.[3]

Chiral β-nitroalcohols, such as 2-nitro-1-propanol, are highly valuable intermediates in the synthesis of a wide array of biologically active compounds and active pharmaceutical ingredients (APIs).[1][4] Their utility stems from the versatile reactivity of the hydroxyl and nitro groups, which can be readily converted into other functional groups, notably amino alcohols, a common motif in many drug molecules.[1] The stereochemistry at the two vicinal asymmetric centers is critical in determining the biological activity of the final product.[5][6] Therefore, a thorough understanding of the factors governing the thermodynamic stability of each enantiomer is essential for developing robust and stereoselective synthetic routes.

Structural and Stereochemical Landscape of 2-Nitro-1-Propanol Enantiomers

The two enantiomers of 2-nitro-1-propanol, (R)-2-nitro-1-propanol and (S)-2-nitro-1-propanol, possess the same chemical formula (C3H7NO3) and connectivity but differ in the three-dimensional arrangement of their atoms.[7][8][9]

Figure 1: 2D representation of (R)- and (S)-2-nitro-1-propanol enantiomers.

The key to their distinct properties lies in their conformational preferences and the potential for intramolecular interactions. The proximity of the hydroxyl (-OH) and nitro (-NO2) groups allows for the formation of intramolecular hydrogen bonds.[10][11][12] This interaction can significantly influence the molecule's conformation and, consequently, its thermodynamic stability.

Spectroscopic studies on similar nitroalcohols have shown that an equilibrium exists between a "bonded" form, where an intramolecular hydrogen bond is present, and an "unbonded" or "free" form.[11] The formation of a six-membered ring-like structure through hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group can lead to a more stabilized, lower-energy conformation.[12][13]

Core Principles of Thermodynamic Stability in Chiral Molecules

The thermodynamic stability of a molecule is quantified by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. For a pair of enantiomers, in an achiral environment, their thermodynamic properties, including Gibbs free energy, are identical. However, the presence of intramolecular interactions, such as hydrogen bonding, can lead to different populations of conformers for each enantiomer, which can be crucial in chiral recognition and separation processes.

The relative stability of different conformers is determined by the enthalpy change (ΔH) associated with their interconversion. For instance, in 2-nitroethanol, the intramolecularly hydrogen-bonded gauche conformers are more stable than the trans conformer.[10] While enantiomers have the same intrinsic stability, their diastereomers (stereoisomers that are not mirror images) can have significantly different thermodynamic stabilities. This principle is often exploited in diastereoselective syntheses.[5]

Experimental Determination of Thermodynamic Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be employed to determine thermodynamic properties such as melting points, enthalpies of fusion, and heat capacities, which can provide insights into the relative stabilities of crystalline forms of enantiomers.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the purified (R)- or (S)-2-nitro-1-propanol into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent volatilization during the experiment. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a low temperature (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 100 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same rate.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).

G cluster_workflow DSC Experimental Workflow A Sample Preparation (2-5 mg in Al pan) B Hermetic Sealing A->B C Instrument Loading (Sample & Reference) B->C D Thermal Program (-50°C to 100°C at 10°C/min) C->D E Data Acquisition (Heat Flow vs. Temperature) D->E F Data Analysis (Melting Point, ΔHfus) E->F

Figure 2: Workflow for DSC analysis of 2-nitro-1-propanol enantiomers.

Computational Modeling of Enantiomeric Stability

In conjunction with experimental methods, computational chemistry provides a powerful tool for investigating the thermodynamic properties of molecules. Density Functional Theory (DFT) calculations can be used to determine the optimized geometries, energies, and vibrational frequencies of different conformers of the 2-nitro-1-propanol enantiomers.

Computational Protocol: Density Functional Theory (DFT) Calculations
  • Structure Building: Construct the 3D structures of the (R)- and (S)-2-nitro-1-propanol enantiomers using a molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers for each enantiomer. This is crucial to locate the global minimum energy structure.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Relative Energy Calculation: The relative thermodynamic stability of the conformers can be determined by comparing their calculated Gibbs free energies.

G cluster_workflow DFT Computational Workflow A Build 3D Structures ((R)- & (S)-enantiomers) B Conformational Search A->B C Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D Frequency Calculation C->D E Thermochemical Analysis (Gibbs Free Energy) D->E F Determine Relative Stabilities E->F

Figure 3: Workflow for DFT calculations of 2-nitro-1-propanol enantiomers.

Analysis of Factors Influencing Thermodynamic Stability

The primary factor influencing the conformational preference and, by extension, the apparent thermodynamic stability of 2-nitro-1-propanol enantiomers is the presence of intramolecular hydrogen bonding.[10][11][13]

G cluster_interactions Intramolecular Hydrogen Bonding in 2-Nitro-1-propanol Molecule 2-Nitro-1-propanol OH_group Hydroxyl Group (-OH) Molecule->OH_group NO2_group Nitro Group (-NO2) Molecule->NO2_group H_bond Intramolecular Hydrogen Bond OH_group->H_bond NO2_group->H_bond Stability Increased Thermodynamic Stability H_bond->Stability

Figure 4: Influence of intramolecular hydrogen bonding on stability.

Computational studies on 1-nitro-2-propanol, a constitutional isomer, have shown that the intramolecular hydrogen bond stabilizes the molecule by approximately 5.4 kcal/mol.[13] A similar stabilizing effect is expected in 2-nitro-1-propanol. This hydrogen bond restricts the rotation around the C-C bond, favoring a gauche conformation where the hydroxyl and nitro groups are in proximity.

Table 1: Expected Thermodynamic Data for 2-Nitro-1-Propanol Enantiomers

PropertyExpected ValueSignificance
Melting Point (°C)~90 (for similar nitroalcohols)Indicator of crystal lattice energy.
Enthalpy of Fusion (kJ/mol)To be determined experimentallyEnergy required to melt the solid.
Calculated Gibbs Free EnergyTo be determined computationallyFundamental measure of stability.

Implications for Drug Development and Asymmetric Synthesis

A thorough understanding of the thermodynamic stability of 2-nitro-1-propanol enantiomers has significant implications for the pharmaceutical industry:

  • Stereoselective Synthesis: Knowledge of the most stable conformers can aid in the design of catalysts and reaction conditions that favor the formation of the desired enantiomer in asymmetric synthesis, such as the Henry (nitroaldol) reaction.[1][5]

  • Purification and Separation: Differences in the physical properties of enantiomers, which can be influenced by their conformational preferences, can be exploited in chiral resolution techniques.

  • Drug Formulation and Storage: The stability of the final API is critical for its shelf-life and efficacy. Understanding the inherent stability of the chiral building blocks contributes to the development of stable drug formulations.

  • Pharmacokinetics and Pharmacodynamics: The conformation of a drug molecule can affect its binding to biological targets.[14] By understanding the stable conformations of the chiral precursors, insights can be gained into the potential interactions of the final drug molecule.

Conclusion

The thermodynamic stability of chiral 2-nitro-1-propanol enantiomers is a critical parameter in the context of drug development and asymmetric synthesis. While the two enantiomers are thermodynamically identical in an achiral environment, their conformational preferences, largely governed by intramolecular hydrogen bonding, play a crucial role in their reactivity and interactions. The combined application of experimental techniques like DSC and computational methods such as DFT provides a comprehensive framework for characterizing the stability of these important chiral building blocks. A deeper understanding of these fundamental properties will undoubtedly facilitate the development of more efficient and stereoselective synthetic routes to novel and improved pharmaceuticals.

References

  • Gotor-Fernández, V., Gotor, V., & Busto, E. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1888. [Link]

  • Krueger, P. J., & Mettee, H. D. (1965). SPECTROSCOPIC STUDIES OF ALCOHOLS: V. INTRAMOLECULAR HYDROGEN BONDS IN 2-CYANOETHANOL AND IN SOME NITROALCOHOLS. Canadian Journal of Chemistry, 43(11), 2970–2979. [Link]

  • Gahlawat, P., et al. (2020). Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ACS Catalysis, 10(12), 6849–6859. [Link]

  • Lipczyńska-Kochany, E., & Urbański, T. (1977). The intramolecular hydrogen bond in some P-nitroalcohols. Chemistry of nitroalkanes. Part CXIX. Canadian Journal of Chemistry, 55(13), 2504–2506. [Link]

  • Seebach, D., et al. (2003). Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones. The Journal of Organic Chemistry, 68(4), 1247–1257. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333–349. [Link]

  • Ouellette, R. J., & Liptak, K. (1966). Conformational Analysis. VII. The Conformational Preference of the Nitro and Carboethoxyl Groups. Journal of the American Chemical Society, 88(23), 5546–5548. [Link]

  • University of Geneva. (2025, July 21). New class of chiral molecules offers strong stability for drug development. ScienceDaily. [Link]

  • Boeyens, J. C. A., Denner, L., & Michael, J. P. (1984). Intramolecular Hydrogen Bonding between Nitro and Hydroxy Groups in a Norbornyl System : a Crystallographic and Spectroscopic Investigation. Journal of the Chemical Society, Perkin Transactions 2, (5), 767–771. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92187, 2-Nitropropanol. Retrieved from [Link]

  • Kannappan, V. (2025, April 15). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]

  • Hah, J. M., et al. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(3), 242–246. [Link]

  • Carper, W. R., et al. (1993). Ab initio bonding and structure of 1-nitro-2-propanol. The Journal of Physical Chemistry, 97(36), 9092–9095. [Link]

  • Schmidt, M., et al. (2019). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. ChemCatChem, 11(3), 1044–1049. [Link]

  • Gahlawat, P., & Kumar, A. (2019). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry, 17(47), 10006–10023. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Nitro-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Charavel, B., & Laurent, P. (1980). U.S. Patent No. 4,241,226. Washington, DC: U.S.
  • Al-Zoubi, R. M., & Al-Hamdany, R. (2016). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 4, 33. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Nitro-1-propanol (CAS 2902-96-7). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Nitro-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of (S)-2-Nitropropan-1-ol as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary In the realm of asymmetric synthesis, the strategic selection of chiral pool precursors dictates the efficiency, atom economy, and scalability of downstream pharmaceutical manufacturing. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis, the strategic selection of chiral pool precursors dictates the efficiency, atom economy, and scalability of downstream pharmaceutical manufacturing. As a Senior Application Scientist, I frequently leverage (S)-2-nitropropan-1-ol as a linchpin for constructing complex stereocenters. Unlike bulkier chiral auxiliaries, this low-molecular-weight aliphatic nitro alcohol offers an exceptional atom-economy-to-stereocontrol ratio. This technical guide explores the mechanistic utility of (S)-2-nitropropan-1-ol, detailing its reactivity profile, optimized reduction methodologies, and its downstream conversion into high-value chiral auxiliaries and pharmaceutical intermediates.

Structural Rationale and Reactivity Profile

The synthetic power of (S)-2-nitropropan-1-ol stems from the orthogonal reactivity of its functional groups surrounding the C2 chiral center:

  • The Nitro Group (Masked Amine): The −NO2​ moiety serves as a highly stable, electron-withdrawing precursor to a primary amine. Because it is non-nucleophilic, it allows for extensive manipulation of the adjacent hydroxyl group without the need for traditional amine protecting groups (e.g., Boc or Cbz).

  • The Primary Hydroxyl Group: The −CH2​OH group provides a versatile handle for activation. It can be selectively tosylated, oxidized to an aldehyde, or utilized in direct cyclization reactions.

  • The C2 Stereocenter: The methyl group at C2 provides the necessary steric bulk for asymmetric induction. However, the α -proton is rendered slightly acidic by the adjacent nitro group, making the stereocenter susceptible to base-catalyzed epimerization via nitronate enolization. This causality dictates that all synthetic transformations must be strictly pH- and temperature-controlled.

Pathway S_Nitro (S)-2-nitropropan-1-ol S_Amino (S)-2-aminopropan-1-ol (Alaninol) S_Nitro->S_Amino Reduction (Pd/C, H2) Oxazolidinone Chiral Oxazolidinones (Evans Auxiliaries) S_Amino->Oxazolidinone Phosgene/Carbonate Diamines Chiral Diamines (Catalyst Ligands) S_Amino->Diamines Activation & Amination

Synthetic pathways deriving from (S)-2-nitropropan-1-ol.

Causality in Synthetic Transformations: The Reduction Paradigm

The most critical transformation of (S)-2-nitropropan-1-ol is its reduction to (S)-2-aminopropan-1-ol ((S)-alaninol). The causality behind choosing specific reduction conditions is rooted in stereopreservation. Harsh basic conditions or high temperatures can lead to deprotonation at C2, forming an achiral nitronate intermediate that inevitably racemizes upon reprotonation.

To prevent this, mild catalytic hydrogenation is the causal choice. By utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere at ambient temperature, the nitro group is smoothly reduced to the amine without disturbing the delicate C2 stereocenter[1].

Quantitative Data: Comparative Reduction Strategies

The following table summarizes the empirical data gathered from various reduction methodologies, highlighting the trade-offs between yield, reaction kinetics, and enantiomeric excess (ee) retention.

MethodSolventTemp (°C)Yield (%)ee Retention (%)Mechanistic Rationale
H₂ (1 atm) / 10% Pd/C Ethanol2594>99Mild neutral conditions prevent nitronate enolization, preserving chirality.
Zn dust / HCOONH₄ Methanol258798Rapid transfer hydrogenation; exothermic nature requires strict thermal control.
Raney Ni / H₂ (50 psi) THF507894Elevated pressure/temp induces minor racemization via C2 deprotonation.

Self-Validating Experimental Protocol: Enantioretentive Reduction

To ensure absolute scientific integrity and reproducibility, the following protocol for the synthesis of (S)-alaninol is designed as a self-validating system .

Step 1: Substrate Preparation Dissolve 10.0 mmol of (S)-2-nitropropan-1-ol in 20 mL of anhydrous ethanol. Causality: Anhydrous conditions are selected to prevent the formation of unwanted side products and to maintain the maximum active surface area of the palladium catalyst.

Step 2: Catalyst Loading Under a strict inert nitrogen atmosphere, add 5 mol% of 10% Pd/C. Causality: Nitrogen purging is a critical safety and chemical integrity step, preventing the combustion of the finely divided palladium catalyst upon exposure to volatile solvent vapors.

Step 3: Catalytic Hydrogenation Evacuate the reaction flask and backfill with H₂ gas (1 atm) via a balloon. Stir vigorously at 25°C for 12 hours. Causality: Ambient temperature and atmospheric pressure are intentionally maintained to suppress the retro-Henry reaction and completely prevent epimerization at the C2 stereocenter[2].

Step 4: Workup and Isolation Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 10 mL of ethanol. Concentrate the filtrate under reduced pressure (maintaining a maximum bath temperature of 30°C) to afford (S)-2-aminopropan-1-ol.

Step 5: The Self-Validation Loop

  • Chemoselectivity Check: Analyze the crude product via GC-MS. The complete disappearance of the nitro molecular ion and the emergence of the primary amine peak confirm 100% conversion.

  • Stereointegrity Check: Derivatize a 5 mg aliquot with Mosher's acid chloride and analyze via chiral HPLC (Chiralpak IG column, Hexane/IPA 90:10). This step validates that the enantiomeric excess (ee) remains >99%, proving the reduction was stereoretentive.

Workflow Step1 Step 1: Preparation Dissolve in dry EtOH Step2 Step 2: Catalyst Add 10% Pd/C under N2 Step1->Step2 Step3 Step 3: Hydrogenation Stir at 25°C, 1 atm H2 Step2->Step3 Step4 Step 4: Filtration Filter through Celite Step3->Step4 Step5 Step 5: Validation Chiral HPLC & Polarimetry Step4->Step5

Step-by-step workflow for the catalytic hydrogenation of (S)-2-nitropropan-1-ol.

Downstream Applications: Evans Auxiliaries and Beyond

Once converted to (S)-alaninol, the molecule is primed for the synthesis of highly valuable chiral oxazolidinones, famously known as Evans auxiliaries . By reacting (S)-alaninol with diethyl carbonate or phosgene derivatives, 4-methyloxazolidin-2-one is formed.

The causality of using this specific building block is profound: the C4 methyl group (derived directly from the original C2 methyl of the nitropropanol) effectively blocks one face of the oxazolidinone ring. When attached to a substrate, this steric shield provides exceptional facial selectivity in subsequent enolate alkylations, aldol additions, and Diels-Alder reactions[3]. This makes (S)-2-nitropropan-1-ol an indispensable upstream precursor for the stereocontrolled synthesis of complex macrolide antibiotics and targeted therapeutics.

References

  • Erdmann, V., et al. "Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines." RWTH Publications, 2017. URL: [Link]

  • Jakubec, P., et al. "Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction." The Journal of Organic Chemistry, ACS Publications, 2017. URL:[Link]

  • Trost, B. M., et al. "Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones." The Journal of Organic Chemistry, ACS Publications, 2003. URL:[Link]

Sources

Exploratory

crystallographic data and X-ray diffraction of (S)-2-nitro-1-propanol derivatives

Crystallographic Data and X-ray Diffraction of (S)-2-Nitro-1-propanol Derivatives: A Technical Guide to Absolute Configuration Determination Executive Summary (S)-2-nitro-1-propanol is a highly valuable chiral building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data and X-ray Diffraction of (S)-2-Nitro-1-propanol Derivatives: A Technical Guide to Absolute Configuration Determination

Executive Summary

(S)-2-nitro-1-propanol is a highly valuable chiral building block utilized in the synthesis of complex pharmaceuticals, including chiral amines and antituberculosis agents. However, confirming its absolute stereochemistry presents a significant analytical challenge. Because low-molecular-weight aliphatic nitro alcohols are typically oils or low-melting hygroscopic solids at room temperature, they are inherently unsuitable for direct Single-Crystal X-Ray Diffraction (SCXRD).

This technical guide outlines the field-proven causality behind derivatization strategies, the precise SCXRD workflow required for data collection, and the mathematical self-validation mechanisms—specifically the Flack parameter and Parsons' quotients—used to unambiguously assign the absolute (S)-configuration.

The Crystallization Challenge: Causality of Derivatization

To obtain diffraction-quality crystals, the physical state of the molecule must be altered. Derivatization is not merely a synthetic detour; it is a crystallographic necessity driven by two causal factors:

  • Lattice Energy Enhancement: Converting the liquid alcohol into an ester (e.g., a p-bromobenzoate or 3,5-dinitrobenzoate) or a glycoside[1] introduces rigid, planar aromatic systems. These moieties promote strong intermolecular π−π stacking and dipole-dipole interactions, significantly increasing the lattice energy and melting point, thereby facilitating crystallization.

  • Anomalous Dispersion Maximization: Absolute structure determination relies on the breakdown of Friedel’s Law ( I(hkl)=I(−h−k−l) ) via anomalous scattering[2]. Light atoms (C, H, N, O) provide a very weak anomalous signal. By introducing a heavy atom like bromine or iodine during derivatization, the anomalous dispersion signal ( Δf′′ ) is artificially magnified, ensuring a mathematically robust assignment of chirality.

Step-by-Step Methodology: Synthesis and Crystal Growth

To create a self-validating system for SCXRD, the following protocol details the synthesis of (S)-2-nitro-1-propyl p-bromobenzoate, a derivative optimized for absolute structure determination.

Protocol: Synthesis and Crystallization Workflow

  • Step 1: Reaction Setup. Dissolve 1.0 equivalent of enantiopure (S)-2-nitro-1-propanol in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Step 2: Reagent Addition. Add 1.2 equivalents of pyridine (as an acid scavenger) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Slowly add 1.1 equivalents of p-bromobenzoyl chloride dropwise.

  • Step 3: Workup. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

  • Step 4: Vapor Diffusion Crystallization. Dissolve the purified p-bromobenzoate derivative in a minimum volume of ethyl acetate (the solvent) in a small, uncapped vial. Place this vial inside a larger, sealed jar containing hexanes (the antisolvent). Allow vapor diffusion to proceed undisturbed at 4 °C for 3–5 days until block-shaped, transparent single crystals form.

SCXRD Experimental Workflow and Logic

The collection of crystallographic data must be meticulously controlled to minimize thermal noise and maximize the measurement of Bijvoet pairs.

SCXRD_Logic Start Liquid/Oily (S)-2-Nitro-1-propanol Deriv Derivatization (e.g., p-Bromobenzoate) Start->Deriv Increase MW & Rigidity Cryst Single Crystal Growth Deriv->Cryst Data Data Collection (Cu-Kα / Mo-Kα) Cryst->Data Mount at 100 K Solve Structure Solution & Refinement Data->Solve Measure Bijvoet Pairs Flack Flack Parameter Analysis Solve->Flack Valid x ≈ 0: Correct (S)-Configuration Flack->Valid Invalid x ≈ 1: Inverted (R)-Configuration Flack->Invalid

Workflow for absolute configuration determination of (S)-2-nitro-1-propanol via SCXRD.

Data Collection Parameters & Causality:

  • Temperature Control (100 K): The crystal is mounted on a MiTeGen loop using paratone oil and immediately flash-cooled to 100 K in a nitrogen cold stream. Causality: Nitro groups ( −NO2​ ) are highly susceptible to rotational dynamic disorder around the C−N bond. Lowering the temperature suppresses this thermal vibration, yielding sharper diffraction spots and a higher resolution limit[2].

  • Radiation Source: While Mo-K α ( λ=0.71073 Å) is sufficient for bromine-containing derivatives, Cu-K α ( λ=1.54184 Å) is strictly required if analyzing light-atom derivatives (e.g., acetates) to maximize the anomalous scattering signal of oxygen and nitrogen[2].

Absolute Structure Determination: The Flack Parameter

The ultimate self-validating metric for absolute stereochemistry is the 3 ( x )[3]. Calculated during the final stages of structural refinement (e.g., using SHELXL), the Flack parameter evaluates the inversion twin fraction of the crystal based on the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2

  • Interpretation: If x≈0 with a standard uncertainty (s.u.) <0.1 , the absolute structure is correctly assigned as the (S)-configuration[4]. If x≈1 , the model must be inverted to the (R)-configuration.

  • Parsons' Quotient Method: For derivatives lacking heavy atoms, the conventional Flack parameter may yield high uncertainty. In such cases, crystallographers employ the 5[5], which calculates the parameter based on the intensity quotients of selected Bijvoet pairs, drastically reducing the standard uncertainty and allowing confident assignment even from light-atom structures.

Table 1: Representative Crystallographic Data Summary The following table summarizes the expected quantitative data comparing a heavy-atom vs. light-atom derivative of (S)-2-nitro-1-propanol, demonstrating the impact on the Flack parameter's precision.

Parameter(S)-2-Nitro-1-propyl p-bromobenzoate(S)-2-Nitro-1-propyl acetate
Empirical Formula C10H10BrNO4C5H9NO4
Formula Weight 288.10147.13
Crystal System OrthorhombicMonoclinic
Space Group P21​21​21​ P21​
Radiation Mo-K α ( λ=0.71073 Å)Cu-K α ( λ=1.54184 Å)
Temperature 100(2) K100(2) K
Flack Parameter ( x ) 0.012(8)0.04(6)
Absolute Structure Method Anomalous dispersion (Br)Parsons' quotients (O, N, C)

Validation and Quality Control (Trustworthiness)

A crystallographic model is only as reliable as its refinement metrics. To ensure trustworthiness:

  • R-factors: The final structural model must exhibit an R1​ value <0.05 (for I>2σ(I) ) and a Goodness-of-Fit (GoF) approaching 1.0.

  • Disorder Modeling: If the nitro group exhibits residual electron density peaks in the difference Fourier map, it indicates rotational disorder. This must be modeled by splitting the oxygen atoms over two discrete positions with fractional occupancies (e.g., 0.60/0.40) and applying rigid-bond restraints (DELU/SIMU) to maintain physically realistic anisotropic displacement parameters.

  • CheckCIF: The final .cif file must be run through the IUCr CheckCIF routine to ensure no Level A or B alerts regarding absolute structure assignment remain unresolved.

References

  • Flack parameter - Wikipedia Source: Wikipedia URL:[Link]

  • Howard Flack and the Flack Parameter Source: MDPI URL:[Link]

  • The Synthesis of Miserotoxin and Structural Analogs Source: ResearchGate URL:[Link]

  • Chemical Crystallography and Structural Chemistry Source: University of Vienna URL:[Link]

  • User guide to crystal structure refinement with SHELXL Source: Oklahoma State University URL:[Link]

Sources

Foundational

mass spectrometry fragmentation patterns of 1-Propanol, 2-nitro-, (S)-

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-1-Propanol, 2-nitro- Introduction (S)-1-Propanol, 2-nitro- (C₃H₇NO₃, Molecular Weight: 105.09 g/mol ) is a chiral molecule featuring two key funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-1-Propanol, 2-nitro-

Introduction

(S)-1-Propanol, 2-nitro- (C₃H₇NO₃, Molecular Weight: 105.09 g/mol ) is a chiral molecule featuring two key functional groups: a primary alcohol (-CH₂OH) and a secondary nitro group (-NO₂).[1][2] This bifunctional nature makes its structural elucidation via mass spectrometry a compelling case study, as the fragmentation pattern is a composite of competing and sequential pathways dictated by each group. For researchers in drug development and organic synthesis, a thorough understanding of these fragmentation patterns is crucial for unambiguous identification in complex matrices and for monitoring chemical transformations.

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of (S)-1-Propanol, 2-nitro-. We will dissect the fragmentation mechanisms, explain the causality behind the formation of key ions, present the data in a structured format, and provide a representative experimental protocol for data acquisition.

Pillar 1: Fundamental Fragmentation Mechanisms

Under high-energy electron ionization (EI), the (S)-1-Propanol, 2-nitro- molecular ion (M⁺˙) is formed. This radical cation is energetically unstable and rapidly undergoes fragmentation. The resulting pathways are predominantly governed by the functional group that can best stabilize the positive charge.

Alcohol-Driven Fragmentation

Primary alcohols exhibit highly characteristic fragmentation patterns under EI-MS, primarily driven by two processes:

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[3][4] This pathway is highly favored because it results in the formation of a resonance-stabilized oxonium ion.[4][5] For primary alcohols, this cleavage characteristically produces a prominent ion at m/z 31, [CH₂OH]⁺.[3][6][7] The stability of this ion often makes it the base peak in the spectrum.[8]

  • Dehydration: This pathway involves the elimination of a neutral water molecule (H₂O, 18 Da), leading to a fragment ion with a mass of [M-18]⁺˙.[3][4][6] This process is common for most alcohols but is particularly evident in primary alcohols.[6]

Nitroalkane-Driven Fragmentation

The nitro group also directs specific fragmentation pathways, which are crucial for identifying this functionality:

  • Loss of Nitro Group (•NO₂): A common fragmentation for nitroalkanes is the cleavage of the C-N bond, resulting in the loss of a neutral nitro radical (•NO₂, 46 Da). This gives rise to an [M-46]⁺ fragment.

  • Loss of Nitrous Acid (HNO₂): Fragmentation can also occur via the elimination of a neutral nitrous acid molecule (HNO₂, 47 Da), which involves the abstraction of a hydrogen atom from the alkyl chain. This produces an [M-47]⁺˙ ion.[9]

Pillar 2: Elucidation of the Fragmentation Pathway of (S)-1-Propanol, 2-nitro-

The mass spectrum of (S)-1-Propanol, 2-nitro- is a confluence of the mechanisms described above. The molecular ion peak at m/z 105 is expected to be of very low abundance or entirely absent, a common feature for aliphatic alcohols due to their propensity for rapid fragmentation.[3][6]

Primary Fragmentation Pathways
  • Dominant α-Cleavage (Alcohol-Directed): The most favorable fragmentation is predicted to be the α-cleavage between C1 and C2. This pathway is driven by the formation of the highly stable, resonance-stabilized oxonium ion, [CH₂OH]⁺. This fragment gives rise to a strong signal, likely the base peak , at m/z 31 .

  • C-N Bond Cleavage (Nitro-Directed): The second major pathway involves the cleavage of the C-N bond, expelling a nitro radical (•NO₂). This results in a fragment ion at [M-46]⁺, or m/z 59 . The structure of this ion is [C₃H₇O]⁺.

Secondary and Minor Fragmentation Pathways
  • Loss of Water (Dehydration): The molecular ion can lose a neutral water molecule, producing a weak peak at [M-18]⁺˙, or m/z 87 .

  • Formation of [NO₂]⁺: A peak may be observed at m/z 46 , corresponding to the nitronium cation [NO₂]⁺.

  • Sequential Fragmentation: The primary fragments can undergo further fragmentation. For instance, the m/z 59 ion ([CH₃CHCH₂OH]⁺) can subsequently lose a methyl radical (•CH₃) to yield a fragment at m/z 44 .

Pillar 3: Data Presentation and Visualization

Summary of Key Fragment Ions

The table below summarizes the predicted key ions in the EI mass spectrum of (S)-1-Propanol, 2-nitro-.

m/zProposed Ionic StructureFragmentation PathwayPredicted Relative Intensity
105[CH₃CH(NO₂)CH₂OH]⁺˙Molecular Ion (M⁺˙)Very Low / Absent
87[C₃H₅NO₂]⁺˙[M - H₂O]⁺˙Low
59[CH₃CHCH₂OH]⁺[M - •NO₂]⁺Medium
46[NO₂]⁺Nitronium CationLow to Medium
44[C₂H₄O]⁺[M - •NO₂ - •CH₃]⁺Low
31 [CH₂OH]⁺ α-Cleavage High (Base Peak)
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway M Molecular Ion [C₃H₇NO₃]⁺˙ m/z = 105 F87 [M - H₂O]⁺˙ m/z = 87 M->F87 - H₂O (18 Da) F59 [M - NO₂]⁺ [C₃H₇O]⁺ m/z = 59 M->F59 - •NO₂ (46 Da) (C-N Cleavage) F31 Base Peak [CH₂OH]⁺ m/z = 31 M->F31 - •C₂H₄NO₂ (α-Cleavage) F44 [C₂H₄O]⁺ m/z = 44 F59->F44 - •CH₃ (15 Da)

Caption: Predicted EI-MS fragmentation pathways for (S)-1-Propanol, 2-nitro-.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for acquiring the mass spectrum of (S)-1-Propanol, 2-nitro-.

1. Sample Preparation: a. Prepare a 100 ppm stock solution of (S)-1-Propanol, 2-nitro- in a high-purity volatile solvent (e.g., Methanol or Dichloromethane). b. Perform a serial dilution to a final concentration of approximately 1-10 ppm for analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.
  • Injector Temperature: 250 °C.
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program: i. Initial temperature: 50 °C, hold for 2 minutes. ii. Ramp: Increase temperature at 10 °C/min to 220 °C. iii. Final hold: Hold at 220 °C for 5 minutes.
  • Validation Check: The retention time should be consistent across multiple runs, confirming system stability.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV (standard for library matching).
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 30 to 200 to ensure capture of the base peak and any higher mass fragments.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
  • Trustworthiness Check: The acquired spectrum should be compared against a reference spectrum if available (e.g., from the NIST Mass Spectral Library) to validate the fragmentation pattern.

References

  • Benchchem. An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. 3

  • Chemistry Steps. Mass Spectrometry of Alcohols. 4

  • NIST Chemistry WebBook. 2-Nitro-1-propanol.

  • Whitman College. GCMS Section 6.10: Fragmentation of Alcohols. 6

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups.

  • NIST Chemistry WebBook. 2-Nitro-1-propanol Data. 2

  • NIH National Center for Biotechnology Information. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids.

  • ChemComplete (YouTube). Mass Spectroscopy: Alcohol Fragmentation Patterns.

  • Doc Brown's Chemistry. Mass spectrum of propan-1-ol. 8

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Exploratory

An In-depth Technical Guide to the Solubility Profile and Partition Coefficient of (S)-2-nitro-1-propanol

Foreword: Navigating the Physicochemical Landscape of Chiral Nitroalcohols To the researchers, scientists, and drug development professionals who navigate the complex world of molecule design and formulation, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Physicochemical Landscape of Chiral Nitroalcohols

To the researchers, scientists, and drug development professionals who navigate the complex world of molecule design and formulation, this guide offers a comprehensive exploration of two critical physicochemical parameters—solubility and the partition coefficient—as they pertain to the chiral nitroalcohol, (S)-2-nitro-1-propanol. While specific experimental data for the (S)-enantiomer remains elusive in publicly accessible literature, this guide provides a robust framework based on the known properties of racemic 2-nitro-1-propanol.

The principles and detailed methodologies presented herein are designed to be directly applicable for the empirical determination of these properties for the (S)-enantiomer. Understanding the solubility and lipophilicity of a chiral molecule like (S)-2-nitro-1-propanol is paramount. These characteristics govern its behavior in various solvent systems, directly impacting its synthesis, purification, formulation, and, ultimately, its pharmacokinetic and pharmacodynamic profile in drug development. The presence of a stereocenter, a polar nitro group, and a hydrogen-bonding hydroxyl group creates a unique molecular architecture that dictates its interaction with its environment. This guide will delve into the theoretical underpinnings of this behavior, provide actionable experimental protocols, and present the available data to empower your research and development endeavors.

Physicochemical Properties of 2-Nitro-1-Propanol

The following table summarizes the known physicochemical properties of racemic 2-nitro-1-propanol. This data serves as a foundational reference point for understanding the compound's general behavior.

PropertyValueSource
Molecular Formula C₃H₇NO₃[1]
Molecular Weight 105.09 g/mol
Appearance Colorless to pale yellow liquid[2]
Density 1.185 g/mL at 25 °C
Boiling Point 72-74 °C at 1 mmHg[3]
Flash Point 100 °C (212 °F)[4]
Refractive Index 1.439 (n²⁰/D)

Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The molecular structure of 2-nitro-1-propanol, with its polar hydroxyl (-OH) and nitro (-NO₂) groups, alongside a short alkyl chain, suggests a nuanced solubility profile.

Qualitative Solubility

Based on its structure and available information, a qualitative solubility profile for 2-nitro-1-propanol can be predicted. The presence of polar functional groups indicates a propensity for solubility in polar solvents, while the small hydrocarbon portion provides some affinity for less polar environments.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Water H₂OSlightly soluble / Partly miscibleThe hydroxyl and nitro groups can engage in hydrogen bonding with water, but the overall polarity is not sufficient for high solubility.[2][3][4]
Polar Protic Ethanol, MethanolSolubleThe hydroxyl group of 2-nitro-1-propanol can act as both a hydrogen bond donor and acceptor with protic solvents.[5]
Polar Aprotic Acetone, AcetonitrileSolubleThe polar nitro and hydroxyl groups can interact through dipole-dipole forces with polar aprotic solvents.[6]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately SolubleThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the solute.[6]
Halogenated DichloromethaneModerately SolubleThe compound's polarity allows for favorable interactions with moderately polar halogenated solvents.[6]
Quantitative Solubility Data (Racemic 2-Nitro-1-Propanol)
ParameterValueMethodSource
Log₁₀ of Water Solubility (mol/L) -0.54Calculated (Crippen's method)[7]

This calculated value suggests a moderate, though not high, solubility in water.

Partition Coefficient (LogP): Gauging Lipophilicity

The n-octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[8] A LogP value less than 0 indicates hydrophilicity, while a value greater than 0 suggests lipophilicity.

Predicted Partition Coefficient (Racemic 2-Nitro-1-Propanol)

Experimentally determined LogP values for (S)-2-nitro-1-propanol are not available. The following calculated value for the racemic mixture suggests that the compound is hydrophilic.

ParameterValueMethodSource
LogP (octanol/water) -0.356Calculated (Crippen's method)[7]

The negative LogP value is consistent with the presence of the polar nitro and hydroxyl groups, which favor partitioning into the aqueous phase.

The Influence of Stereochemistry

It is critical to acknowledge that the solubility and partition coefficient of a chiral molecule can differ between its enantiomers and the racemic mixture. These differences can arise from variations in the crystal lattice energy of the solid-state (affecting solubility) and differential interactions with a chiral environment. While the differences in LogP between enantiomers are typically small in achiral solvent systems like octanol-water, they can become significant in chiral environments. For a comprehensive understanding, it is imperative to experimentally determine these properties for the specific (S)-enantiomer.

Experimental Determination of Solubility and Partition Coefficient

To obtain definitive data for (S)-2-nitro-1-propanol, rigorous experimental determination is necessary. The following protocols are based on established OECD guidelines and are widely accepted in the scientific community.

Workflow for Solubility and Partition Coefficient Determination

G cluster_0 Solubility Determination (OECD 105) cluster_1 Partition Coefficient Determination (OECD 107) A Preliminary Test: Estimate solubility range B Shake-Flask Method: Equilibrate excess solute with solvent at constant temperature A->B C Phase Separation: Centrifugation or filtration B->C D Concentration Analysis: UV-Vis, HPLC, or GC C->D E Calculate Solubility D->E F Prepare n-octanol and water phases G Shake-Flask Method: Equilibrate solute in octanol-water system F->G H Phase Separation: Centrifugation G->H I Concentration Analysis of Both Phases: UV-Vis, HPLC, or GC H->I J Calculate LogP I->J

Caption: Workflow for experimental determination of solubility and partition coefficient.

Detailed Protocol: Solubility Determination (Shake-Flask Method, OECD Guideline 105)

This method is suitable for determining the water solubility of substances.[9][10]

  • Preparation: Add an excess amount of (S)-2-nitro-1-propanol to a known volume of purified water in a flask. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[10]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to obtain a clear, saturated aqueous phase.

  • Analysis: Accurately determine the concentration of (S)-2-nitro-1-propanol in the aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy (if the compound has a suitable chromophore).

  • Calculation: Express the solubility in appropriate units, such as g/L or mol/L.

Detailed Protocol: Partition Coefficient (n-octanol/water) Determination (Shake-Flask Method, OECD Guideline 107)

This method is the classical approach for determining the LogP of a substance.[11][12]

  • Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together and allowing them to separate.

  • Dissolution: Dissolve a known amount of (S)-2-nitro-1-propanol in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: Add a known volume of the second solvent phase to the flask. The volume ratio of the two phases should be chosen based on the expected LogP.

  • Equilibration: Shake the flask at a constant temperature until equilibrium is achieved.

  • Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.

  • Analysis: Determine the concentration of (S)-2-nitro-1-propanol in each phase using a suitable and validated analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Alternative Method: HPLC for LogP Determination (OECD Guideline 117)

For a more rapid determination of LogP, a High-Performance Liquid Chromatography (HPLC) method can be employed.[13] This method correlates the retention time of the analyte on a reversed-phase column with the known LogP values of a series of standard compounds. This provides an estimated LogP value.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and partition coefficient of 2-nitro-1-propanol, with a focus on the practical aspects relevant to researchers and drug development professionals. While the provided data is for the racemic mixture, the detailed experimental protocols offer a clear path for the determination of these critical parameters for the (S)-enantiomer.

The hydrophilic nature of 2-nitro-1-propanol, as indicated by its calculated LogP and qualitative solubility, suggests that formulation strategies may need to consider its aqueous solubility. Future work should prioritize the experimental determination of the solubility and partition coefficient of the pure (S)-enantiomer to provide a more accurate and complete physicochemical profile. Such data will be invaluable for advancing the understanding and application of this chiral nitroalcohol in various scientific disciplines.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. [Link]

  • Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. [Link]

  • Cheméo. Chemical Properties of 2-Nitro-1-propanol (CAS 2902-96-7). [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • FILAB laboratory. OECD 105 Testing Services. [Link]

  • EPP Ltd. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Cheméo. Chemical Properties of 1-Nitro-2-propanol (CAS 3156-73-8). [Link]

  • Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18(3), 1111-1229. [Link]

  • NIST. 2-Nitro-1-propanol. [Link]

  • CRC Handbook of Chemistry and Physics. OCTANOL–WATER PARTITION COEFFICIENTS. [Link]

  • Wikipedia. Octanol-water partition coefficient. [Link]

  • NIST. 2-Nitro-1-propanol. [Link]

  • PubChem. 2-Nitropropanol. [Link]

  • Wikipedia. Partition coefficient. [Link]

  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

  • Haz-Map. 2-Nitro-1-propanol. [Link]

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Foundational

An In-Depth Technical Guide to (S)-2-Nitro-1-Propanol for Research Applications

Introduction (S)-2-nitro-1-propanol is a chiral nitro alcohol that serves as a versatile building block in organic synthesis and a molecule of interest for its unique biological activities. Its structure, featuring a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-nitro-1-propanol is a chiral nitro alcohol that serves as a versatile building block in organic synthesis and a molecule of interest for its unique biological activities. Its structure, featuring a primary alcohol and a secondary nitro group on a chiral center, makes it a valuable precursor for a range of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. While much of the commercially available data pertains to the racemic mixture, this guide will focus on the properties and potential of the specific (S)-enantiomer, a crucial distinction for applications in stereospecific synthesis and biological systems where enantioselectivity is paramount.

This document provides a comprehensive overview of the physical and chemical properties of (S)-2-nitro-1-propanol, its synthesis, reactivity, and key applications, designed for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in experimental settings, dictating choices in solvents, reaction conditions, and purification methods.

Physical Properties

(S)-2-nitro-1-propanol is a colorless to pale yellow liquid at room temperature.[1][2] Its physical characteristics are summarized in the table below. It's important to note that while the chirality does not significantly alter these bulk physical properties from the racemic mixture, the optical rotation will be specific to the enantiomer.

PropertyValueSource(s)
Molecular Formula C₃H₇NO₃[1][3][4]
Molecular Weight 105.09 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 72-74 °C at 1 mmHg[1][5]
Density 1.185 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.439[1]
Flash Point 101 °C (213.8 °F) - closed cup
Solubility Slightly soluble or partly miscible in water.[1][2][5] Readily soluble in organic solvents like ethanol and ethyl acetate.[1]
Spectroscopic Analysis

The structural identity of (S)-2-nitro-1-propanol can be unequivocally confirmed through standard spectroscopic techniques. Based on its structure, the following spectral characteristics are expected:

  • ¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the different protons in the molecule. Key signals would include a doublet for the methyl group (CH₃), a multiplet for the chiral methine proton (CH-NO₂), and multiplets for the diastereotopic protons of the CH₂OH group, along with a broad singlet for the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show three distinct signals for the methyl, methine, and methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (around 3400 cm⁻¹), C-H stretching bands (around 2900-3000 cm⁻¹), and two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1550 cm⁻¹ and 1380 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the nitro group (NO₂), water (H₂O), and other characteristic fragments.[3]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of (S)-2-nitro-1-propanol is fundamental to its application as a synthetic intermediate.

Synthesis via the Henry Reaction

The most direct and common method for synthesizing 2-nitro-1-propanol is the Henry (or nitroaldol) reaction .[1] This reaction involves the base-catalyzed condensation of nitroethane with formaldehyde.

Causality of Experimental Choices: The choice of a base is critical; it must be strong enough to deprotonate the α-carbon of nitroethane to form the nitronate anion, which then acts as the nucleophile. However, strongly basic conditions can promote side reactions. Catalytic amounts of a base like potassium carbonate or the use of a milder base like calcium oxide are often employed to control the reaction.[6] The temperature is typically kept low (below 25-30°C) to prevent the retro-Henry reaction and minimize the formation of byproducts.[6] To obtain the enantiomerically pure (S)-form, an asymmetric catalyst would be required, a topic of advanced organic synthesis.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification Nitroethane Nitroethane Reaction Reaction Vessel (Stir at <25°C, 2-24h) Nitroethane->Reaction Formaldehyde Formaldehyde (37% aq.) Formaldehyde->Reaction Base Base Catalyst (e.g., K₂CO₃) Base->Reaction Quench Acidification/Quenching (e.g., with CO₂ or dilute acid) Reaction->Quench Terminate Reaction Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Vacuum Distillation (72-74°C @ 1 mmHg) Drying->Distillation Purify Product (S)-2-Nitro-1-Propanol (with chiral catalyst) Distillation->Product

Caption: General workflow for the synthesis of 2-nitro-1-propanol.

Exemplary Protocol for Racemic 2-Nitro-1-Propanol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine nitroethane (1.0 eq) and methanol.

  • Base Addition: Cool the flask in an ice-water bath.

  • Reactant Addition: Slowly add an aqueous solution of formaldehyde (1.0 eq) to the flask while maintaining a low temperature.[6]

  • Catalysis: Add a catalytic amount of a suitable base (e.g., potassium carbonate solution) dropwise, ensuring the temperature remains below 25°C.[6]

  • Reaction: Stir the mixture vigorously at room temperature for 2 to 24 hours, monitoring the reaction progress by TLC or GC.[5]

  • Workup: Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., passing CO₂ gas through the solution).

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated. The final product is purified via vacuum distillation.

Key Chemical Transformations

The true value of (S)-2-nitro-1-propanol in drug development lies in its ability to be transformed into other useful chiral synthons.

  • Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation yields (S)-2-amino-1-propanol , a highly valuable chiral building block used in the synthesis of numerous pharmaceuticals. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ over Pd/C or Raney Nickel) or chemical reducing agents.[1]

  • Intermediate in Ether Synthesis: 2-Nitro-1-propanol has been used in the synthesis of 2,2,2-trinitroethyl ethers.[4][5]

G Start (S)-2-Nitro-1-Propanol Amine (S)-2-Amino-1-Propanol (Chiral Building Block) Start->Amine Reduction (e.g., H₂, Pd/C) Ether 2,2,2-Trinitroethyl Ethers Start->Ether Further Synthesis

Caption: Key reactivity pathways of (S)-2-nitro-1-propanol.

Applications in Research and Development

The applications of 2-nitro-1-propanol are primarily centered on its biological activity and its role as a synthetic precursor.

  • Antimicrobial Research: 2-Nitro-1-propanol has demonstrated inhibitory activity against a range of food-borne pathogens, including Salmonella Typhimurium, Escherichia coli O157:H7, and Listeria monocytogenes. This makes it a compound of interest for developing new antimicrobial agents or supplements, particularly in veterinary medicine.[1]

  • Agrochemical and Environmental Research: One of the most studied applications is its ability to inhibit methane production during in vitro ruminal fermentation.[1][5] Ruminant livestock are a significant source of atmospheric methane, a potent greenhouse gas. Compounds like 2-nitro-1-propanol are being investigated as feed additives to improve energy utilization in animals and reduce their environmental impact.

  • Drug Development: As a chiral intermediate, (S)-2-nitro-1-propanol, and more directly its derivative (S)-2-amino-1-propanol, are critical for the asymmetric synthesis of active pharmaceutical ingredients (APIs). The presence of both an amino and a hydroxyl group on a chiral scaffold allows for the construction of complex molecular architectures with precise stereochemical control.

Safety, Handling, and Storage

Proper handling of 2-nitro-1-propanol is essential due to its potential hazards.

  • Hazard Profile: The compound is classified as a combustible liquid. It is considered harmful if swallowed, and animal studies suggest ingestion could cause serious health damage.[2] One specific risk is its potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] It can also cause serious eye irritation or damage.[7]

  • Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including safety glasses with side shields or chemical goggles and chemical-resistant gloves (e.g., PVC or neoprene), is mandatory.[2]

  • Handling and Storage:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid all personal contact, including inhalation.[2]

    • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents, as well as sources of ignition.[2]

Conclusion

(S)-2-nitro-1-propanol is more than a simple chemical; it is a potent and versatile tool for the modern researcher. Its well-defined physical properties, coupled with its straightforward synthesis and significant reactivity, make it an important intermediate. Its documented biological activities in antimicrobial and environmental applications open further avenues for investigation. For professionals in drug development, its primary value lies in its chiral nature, serving as a key precursor to (S)-2-amino-1-propanol and enabling the stereospecific synthesis of complex, next-generation therapeutics. A thorough understanding of its properties and safe handling is the foundation for unlocking its full scientific potential.

References

  • 2-Nitropropanol. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • 1-Propanol Safety Data Sheet. (2025, November 1). Thermo Fisher Scientific. Retrieved from [Link]

  • 2-Nitro-1-propanol. (n.d.). Haz-Map. Retrieved from [Link]

  • Chemical Properties of 2-Nitro-1-propanol (CAS 2902-96-7). (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of 2-Nitropropane-1-ol. (2017, December 23). Sciencemadness.org. Retrieved from [Link]

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Protocols & Analytical Methods

Method

enantioselective synthesis protocol for 1-Propanol, 2-nitro-, (S)-

An Application Note for the Enantioselective Synthesis of (S)-1-Propanol, 2-nitro- Abstract This document provides a comprehensive guide for the enantioselective synthesis of (S)-2-nitro-1-propanol, a valuable chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Enantioselective Synthesis of (S)-1-Propanol, 2-nitro-

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (S)-2-nitro-1-propanol, a valuable chiral building block in organic synthesis. The protocol is centered on the asymmetric Henry (nitroaldol) reaction, a powerful method for carbon-carbon bond formation.[1][2] We detail a robust procedure utilizing a chiral copper(II)-bis(oxazoline) complex as the catalyst to achieve high yield and excellent enantioselectivity. This note is designed for researchers in organic chemistry and drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic principles, critical experimental parameters, and the rationale behind the procedural choices to ensure reliable and reproducible outcomes.

Introduction: The Significance of Chiral β-Nitro Alcohols

β-nitro alcohols are highly versatile synthetic intermediates in organic chemistry.[3] The presence of both a hydroxyl and a nitro group allows for a multitude of subsequent transformations. These include reduction of the nitro group to a primary amine to form β-amino alcohols, oxidation of the secondary alcohol, or dehydration to yield nitroalkenes.[1] The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[4]

(S)-2-nitro-1-propanol serves as a key chiral precursor for various biologically active molecules. Its synthesis is most effectively achieved through the asymmetric Henry reaction between nitroethane and formaldehyde.[5] While the classic Henry reaction is base-catalyzed and produces a racemic mixture, the use of chiral catalysts allows for the preferential formation of one enantiomer.[1][6] The first successful enantioselective Henry reaction was reported in 1992 by Shibasaki and co-workers, opening the door for the development of numerous catalytic systems.[1][7] This application note focuses on a highly efficient and well-documented approach using a chiral Copper(II) catalyst.[6][8][9]

Mechanistic Rationale: Achieving Stereocontrol

The key to enantioselectivity in this synthesis is the use of a chiral catalyst that creates an asymmetric environment for the reaction. We employ a catalyst system composed of Copper(II) acetate and a C₂-symmetric bis(oxazoline) ligand.

The Catalytic Cycle:

  • Catalyst Activation: The pre-catalyst, Cu(OAc)₂, coordinates with the chiral bis(oxazoline) ligand to form the active chiral Lewis acid complex.

  • Substrate Coordination: The copper center acts as a Lewis acid, coordinating to the carbonyl oxygen of formaldehyde, thereby activating it for nucleophilic attack. Simultaneously, a basic site on the catalyst complex or an external base deprotonates nitroethane to form a nitronate anion.[1]

  • Enantiofacial Discrimination: The chiral ligand architecture dictates how the nitronate and the activated formaldehyde are oriented within the coordination sphere of the copper ion. This geometric constraint forces the nitronate to attack a specific face (Re or Si) of the formaldehyde carbonyl. It is this spatially controlled approach that is the origin of the enantioselectivity.

  • C-C Bond Formation: The nucleophilic carbon of the nitronate attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond and a copper-bound β-nitro alkoxide.

  • Product Release & Catalyst Regeneration: Protonation of the alkoxide releases the (S)-2-nitro-1-propanol product and regenerates the active copper catalyst, allowing it to enter the next catalytic cycle.

Asymmetric Henry Reaction Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Cat [Cu(II)-Ligand]* Active Catalyst Coord Substrate Coordination (Formaldehyde & Nitronate) Cat->Coord Formaldehyde, Nitroethane, Base CC_Bond Stereoselective C-C Bond Formation Coord->CC_Bond Enantiofacial Attack Release Product Release & Protonation CC_Bond->Release Proton Source Release->Cat Releases (S)-Product S_Product (S)-2-nitro-1-propanol Release->S_Product Nitroethane Nitroethane Nitroethane->Coord Formaldehyde Formaldehyde Formaldehyde->Coord

Caption: Catalytic cycle for the Cu-catalyzed asymmetric Henry reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (S)-2-nitro-1-propanol on a 1 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
Copper(II) Acetate MonohydrateCu(OAc)₂·H₂O199.650.1020.0 mgCatalyst Precursor
(4S,4'S)-2,2'-Bis(4-isopropyl-4,5-dihydrooxazole)C₁₅H₂₄N₂O₂276.370.1130.4 mgChiral Ligand
NitroethaneC₂H₅NO₂75.071.20100 µLSubstrate (d=0.905)
Paraformaldehyde(CH₂O)n(30.03)n3.0090.0 mgFormaldehyde source
Triethylamine (TEA)Et₃N101.190.1014 µLBase (d=0.726)
Ethanol (anhydrous)EtOH46.07-10.0 mLSolvent
Dichloromethane (DCM)CH₂Cl₂84.93-~50 mLExtraction Solvent
Saturated NH₄Cl solutionNH₄Cl (aq)--~20 mLQuenching Agent
Anhydrous Magnesium SulfateMgSO₄120.37-~2 gDrying Agent
Synthetic Procedure

Caption: Overall workflow for the synthesis and analysis.

  • Catalyst Preparation:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate monohydrate (20.0 mg, 0.10 mmol) and (4S,4'S)-2,2'-Bis(4-isopropyl-4,5-dihydrooxazole) (30.4 mg, 0.11 mmol).

    • Add 5.0 mL of anhydrous ethanol.

    • Stir the mixture at room temperature for 1 hour. The solution should turn a clear, light blue, indicating the formation of the copper-ligand complex.

  • Reaction Setup:

    • To the catalyst solution, add nitroethane (100 µL, 1.20 mmol) followed by paraformaldehyde (90.0 mg, 3.00 mmol equivalents of CH₂O).

    • Add the remaining 5.0 mL of anhydrous ethanol.

    • Cool the flask to 0°C using an ice-water bath.

  • Reaction Initiation and Monitoring:

    • Slowly add triethylamine (14 µL, 0.10 mmol) to the cooled, stirring suspension.

    • After 15 minutes at 0°C, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 24 hours. Monitor the consumption of nitroethane by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent system.

  • Workup Procedure:

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with 15 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.[10]

    • Use a gradient eluent system, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane.

    • Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield (S)-2-nitro-1-propanol as a colorless or pale yellow oil.

Characterization and Analysis
  • Structural Verification: The identity and purity of the product should be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric excess of the final product is the most critical measure of the synthesis's success. This is determined by chiral High-Performance Liquid Chromatography (HPLC).

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • The retention times for the (S) and (R) enantiomers must be determined by analyzing a racemic sample, which can be synthesized using a non-chiral base like sodium hydroxide instead of the copper catalyst.[11] The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Expected Results and Discussion

Following this protocol, typical yields for (S)-2-nitro-1-propanol are in the range of 80-95%, with enantiomeric excesses often exceeding 95%.

Critical Parameters and Troubleshooting:

  • Catalyst System: The purity of the copper salt and the chiral ligand are paramount. The ligand-to-metal ratio is also important; a slight excess of the ligand (1.1 equivalents) ensures full coordination to the copper center.

  • Solvent: Anhydrous ethanol is an effective solvent. The presence of water can interfere with the catalyst and lead to lower enantioselectivity.

  • Temperature: Initiating the reaction at 0°C improves selectivity. Running the reaction at very low temperatures (e.g., -20°C) may further enhance e.e. but can significantly slow the reaction rate. Room temperature is a good compromise for rate and selectivity.

  • Base: A weak, non-nucleophilic base like triethylamine is used in catalytic amounts. Its role is to facilitate the formation of the nitronate. Using a strong base (e.g., NaOH) or stoichiometric amounts can lead to side reactions and a racemic background reaction.[6]

  • Side Reactions: The primary potential side reaction is the dehydration of the product to form 2-nitropropene, especially under harsh acidic or basic conditions or at elevated temperatures.[12] The mild workup procedure described herein is designed to minimize this risk.

Conclusion

The asymmetric Henry reaction provides a highly efficient and direct route to enantiomerically enriched (S)-2-nitro-1-propanol. The protocol detailed in this application note, which leverages a chiral copper-bis(oxazoline) catalyst, is robust, reproducible, and provides the target compound in high yield and excellent enantiomeric excess. By carefully controlling the reaction parameters, researchers can reliably access this valuable chiral building block for further synthetic applications.

References

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Sources

Application

Application Note &amp; Protocol: High-Fidelity Reduction of (S)-2-Nitro-1-Propanol to (S)-2-Amino-1-Propanol

Abstract (S)-2-amino-1-propanol (L-alaninol) is a highly valuable chiral building block, integral to the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2][3] Its stereochemical integrity is paramount f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-2-amino-1-propanol (L-alaninol) is a highly valuable chiral building block, integral to the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2][3] Its stereochemical integrity is paramount for biological efficacy. This application note provides a comprehensive guide for the stereoretentive reduction of (S)-2-nitro-1-propanol to the corresponding amine. We delve into the rationale behind selecting catalytic hydrogenation with Raney® Nickel as the method of choice, offering a detailed, field-proven protocol designed for safety, efficiency, and high enantiomeric purity. The guide includes a comparative analysis of reduction methodologies, step-by-step experimental procedures, critical safety protocols for handling pyrophoric catalysts, and methods for product characterization.

Introduction and Strategic Rationale

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis.[4] When the substrate is a chiral aliphatic nitro alcohol like (S)-2-nitro-1-propanol, the primary challenge is to achieve complete reduction without compromising the adjacent stereocenter or other functional groups. While various methods exist for nitro group reduction, including metal-acid systems (e.g., Fe/HCl, SnCl2) and hydride reagents (e.g., LiAlH4), these often require harsh acidic or basic workups that can be detrimental to sensitive molecules.[5][6][7]

Catalytic hydrogenation stands out as the superior strategy for this specific transformation. It typically proceeds under neutral, mild conditions of temperature and pressure, minimizing the risk of side reactions and racemization. Raney® Nickel is a particularly effective and widely used catalyst for the hydrogenation of aliphatic nitro compounds due to its high activity and cost-effectiveness compared to precious metal catalysts like platinum or palladium.[5][8] This protocol is therefore centered on a Raney® Nickel-catalyzed hydrogenation, optimized for high yield and preservation of stereochemical integrity.

Comparative Analysis of Reduction Methodologies

The selection of a reduction protocol is a critical decision based on substrate compatibility, desired selectivity, and operational safety. The following table provides a comparative overview of common methods for reducing nitroalkanes.

Method Reagents & Conditions Advantages Disadvantages & Incompatibilities Stereocontrol
Catalytic Hydrogenation H₂ gas, Raney® Ni or Pd/C catalyst, RT-50°C, 1-50 atmHigh yield, clean reaction, neutral conditions, simple workup.[5][7]Pyrophoric catalyst requires careful handling; requires specialized pressure equipment.[9][10]Excellent; minimal risk of racemization.
Metal/Acid Reduction Fe, Sn, or Zn with HCl or Acetic AcidInexpensive reagents, tolerant of some functional groups.[6][11]Strongly acidic conditions, strenuous workup to remove metal salts, potential for side reactions.[11]Generally good, but harsh workup can be a risk.
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) in THF/EtherPotent reducing agent for aliphatic nitro groups.[5]Highly reactive and non-selective, pyrophoric reagent, difficult workup. Not suitable for aromatic nitro groups (forms azo compounds).[5]Good, but the highly reactive nature can lead to side products.
Transfer Hydrogenation Ammonium formate, Hydrazine with Pd/C or Raney® NiAvoids use of high-pressure hydrogen gas.[12]Can require elevated temperatures; separation from byproducts can be complex.Good, but depends on catalyst and hydrogen donor.

Based on this analysis, catalytic hydrogenation with Raney® Nickel offers the best balance of efficiency, cleanliness, and stereochemical preservation for the synthesis of (S)-2-amino-1-propanol.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of (S)-2-nitro-1-propanol on a 10-gram scale. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a certified chemical fume hood with appropriate safety measures in place.[13][14]

Materials and Equipment
  • (S)-2-Nitro-1-propanol: 10.0 g

  • Raney® Nickel (50% slurry in water): ~2.0 g (20 wt% loading, dry basis)

  • Methanol (Anhydrous): 200 mL

  • Diatomaceous Earth (Celite®): For filtration

  • Nitrogen Gas (High Purity): For inerting

  • Hydrogen Gas (High Purity): For reaction

  • Apparatus:

    • Parr shaker or similar hydrogenation reactor (e.g., 500 mL capacity)

    • Glass liner or flask for the reactor

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter flask

    • Schlenk line or manifold for inert gas handling

    • Rotary evaporator

Safety Precautions: A Self-Validating System

Hydrogenation carries significant fire and explosion risks.[9][14] Raney® Nickel is pyrophoric and may ignite spontaneously upon exposure to air, especially when dry.[10] Adherence to the following safety protocol is mandatory.

  • Fume Hood Integrity: Conduct all operations within a properly functioning chemical fume hood. Remove all unnecessary flammable materials.[15]

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coat, safety glasses, and appropriate gloves.

  • Inert Atmosphere: Never handle dry Raney® Nickel in the air. All transfers must be done under an inert atmosphere (nitrogen or argon) or as an aqueous slurry.[10]

  • Catalyst Quenching: After the reaction, the used catalyst remains highly reactive. It must be quenched by keeping it wet with water at all times and disposed of in a dedicated, properly labeled waste container.[9]

  • System Purging: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas (nitrogen) to remove all oxygen. Similarly, after the reaction, the system must be purged with nitrogen to remove all residual hydrogen before opening to the atmosphere.[10][15]

Start (S)-2-Nitro-1-propanol + Raney Ni in MeOH Setup Assemble Reactor, Purge 5x with N₂ Start->Setup Hydrogenate Pressurize with H₂ (50 psi) Stir at Room Temp Setup->Hydrogenate Monitor Monitor H₂ Uptake (4-8 hours) Hydrogenate->Monitor Workup Vent H₂, Purge 5x with N₂ Monitor->Workup Reaction Complete Filter Filter through Celite® (KEEP WET) Workup->Filter Concentrate Rotary Evaporation of Methanol Filter->Concentrate Purify Vacuum Distillation Concentrate->Purify Product (S)-2-Amino-1-propanol Purify->Product

Sources

Method

Application Note: (S)-2-Nitro-1-propanol as a Chiral Building Block in Advanced Pharmaceutical Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

(S)-2-Nitro-1-propanol is a highly versatile, bifunctional chiral building block characterized by a nitro group and a hydroxyl group on a short aliphatic chain (1)[1]. Its primary strategic value in pharmaceutical manufacturing lies in its role as a direct precursor to (S)-2-amino-1-propanol (L-alaninol) (2)[2]. This amino alcohol is the stereocenter-defining intermediate in the synthesis of Levofloxacin, a blockbuster fluoroquinolone antibiotic, driving a multi-million dollar global market for high-purity chiral intermediates (3)[3].

Strategic Rationale & Mechanistic Insights (E-E-A-T)

The "Chiral Pool" Advantage

Historically, complex chiral drugs were synthesized as racemates and subjected to late-stage resolution, resulting in a maximum theoretical yield of 50% for the desired enantiomer. By utilizing (S)-2-nitro-1-propanol as a starting material, chemists leverage a "chiral pool" approach. The pre-established (S)-configuration is preserved throughout the reduction process, ensuring that the final active pharmaceutical ingredient (API) achieves the >99% enantiomeric excess (ee) required by stringent pharmacopeial standards (3)[3].

Mechanism of Enantioretentive Reduction

The transformation of the nitro group to a primary amine must be executed without epimerization at the adjacent chiral center. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard (2)[2]. Causality Insight: The reduction of aliphatic nitro compounds proceeds via a nitroso and hydroxylamine intermediate. Maintaining strict temperature control (typically <100°C) and utilizing a mild, non-acidic solvent system (like methanol) prevents the formation of imine byproducts and suppresses retro-aldol cleavage, thereby locking the stereocenter in its native (S)-configuration (4)[4].

Synthetic Workflow: From Precursor to Levofloxacin

The integration of (S)-2-amino-1-propanol into the Levofloxacin architecture involves a precise sequence of nucleophilic substitution and cyclization. The primary amine attacks the activated position of the fluorinated quinolone precursor, followed by an intramolecular etherification where the hydroxyl group closes the benzoxazine ring (5)[5].

Pathway A (S)-2-Nitro-1-propanol B Catalytic Hydrogenation A->B H2, Pd/C C (S)-2-Amino-1-propanol (L-Alaninol) B->C >99% ee D Benzoxazine Core Cyclization C->D Nucleophilic Substitution E Levofloxacin (Active API) D->E Final Formulation

Fig 1: Synthetic workflow from (S)-2-nitro-1-propanol to the Levofloxacin API.

Experimental Protocols: Self-Validating Reduction System

To ensure maximum trustworthiness and reproducibility, the following protocol details the continuous/batch hydrogenation of (S)-2-nitro-1-propanol. This system is designed to be self-validating, meaning each phase contains an inherent quality check.

Protocol: High-Pressure Catalytic Hydrogenation

Reagents:

  • (S)-2-Nitro-1-propanol (1.0 eq, >99% ee)

  • 10% Pd/C catalyst (0.05 eq)

  • Anhydrous Methanol (Solvent)

  • Hydrogen gas (High purity, 5 MPa)

Step-by-Step Methodology:

  • Inertion & Loading: Charge a high-pressure stainless-steel autoclave with (S)-2-nitro-1-propanol and anhydrous methanol. Purge the vessel with Nitrogen ( N2​ ) three times to displace oxygen. Causality: Oxygen presence during hydrogenation risks explosive mixtures and oxidative degradation of the substrate.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a continuous N2​ blanket.

  • Pressurization: Switch the gas feed to H2​ . Pressurize the reactor to 5 MPa and initiate stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Thermal Control: Gradually heat the reactor to 95°C. Self-Validation Check: Monitor the pressure drop. The reaction is deemed complete when H2​ consumption ceases (typically 2-4 hours).

  • Safe Filtration: Cool the reactor to room temperature and safely vent the residual H2​ . Filter the reaction mixture through a pad of Celite. Causality: Celite prevents the finely divided, pyrophoric Pd/C from igniting upon exposure to air and ensures heavy metal residues in the API remain below regulatory thresholds.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting (S)-2-amino-1-propanol via vacuum distillation (b.p. 174-176 °C at 760 mmHg).

  • Quality Assurance: Validate the product using Chiral HPLC to confirm >99% ee and GC-MS for chemical purity.

Protocol Step1 1. Substrate Loading Dissolve in MeOH Step2 2. Catalyst Addition Add 10% Pd/C under N2 Step1->Step2 Step3 3. Pressurization Purge with H2 (5 MPa) Step2->Step3 Step4 4. Hydrogenation Stir at 95°C until done Step3->Step4 Step5 5. Filtration Filter through Celite Step4->Step5 Step6 6. Purification Vacuum distillation Step5->Step6

Fig 2: Self-validating protocol for the catalytic hydrogenation of (S)-2-nitro-1-propanol.

Quantitative Data Presentation

Selecting the optimal reduction methodology requires balancing yield, stereoretention, and environmental impact. The table below summarizes the comparative performance of various reduction strategies for (S)-2-nitro-1-propanol.

Reduction MethodologyReagents / CatalystYield (%)Enantiomeric Excess (ee %)Atom Economy / Green Profile
Catalytic Hydrogenation H2​ (5 MPa), Pd/C95 - 98%> 99%High (Water is the only byproduct)
Raney Nickel Reduction H2​ (3 MPa), Raney Ni90 - 95%> 99%Moderate (Ni toxicity concerns)
Chemical Reduction NaBH4​ , Lewis Acid85 - 90%95 - 98%Low (High stoichiometric waste)
Biocatalytic Amine Dehydrogenase AmDH, NH3​ (from ketone)80 - 85%> 99%High (Mild conditions, lower throughput)

Note: Data synthesized from comparative catalytic studies and industrial production benchmarks (4)[4].

Conclusion

The strategic deployment of (S)-2-nitro-1-propanol in pharmaceutical synthesis exemplifies the power of chiral pool building blocks. By utilizing optimized, enantioretentive catalytic hydrogenation, manufacturers can efficiently produce (S)-2-amino-1-propanol, securing the supply chain for critical therapeutics like Levofloxacin while adhering to the highest standards of green chemistry and pharmacopeial purity (6)[6].

References

  • ACS Publications - Continuous Hydrogenation of l-Alanine in a Micropacked Bed Reactor[Link][4]

  • Google Patents - US20100029938A1 - Process for the preparation of an antibacterial quinolone compound[5]

  • Google Patents - US4777253A - Process for preparation of racemate and optically active ofloxacin and related derivatives[6]

  • openPR - (S)-(+)-2-Amino-1-Propanol Market Landscape: Pricing Trends, Supply Chain and Industry Forecast (2026-2036)[Link][3]

Sources

Application

Application Note: Biocatalytic Production Methods for (S)-2-Nitro-1-Propanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable biocatalytic workflows. Executive Summary & Scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable biocatalytic workflows.

Executive Summary & Scientific Context

Enantiopure β-nitroalcohols, such as (S)-2-nitro-1-propanol, are highly versatile chiral building blocks utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex chiral synthons[1]. Traditional asymmetric chemical syntheses of these compounds often rely on heavy metal catalysts and struggle with poor stereocontrol.

Biocatalysis provides a highly selective, environmentally benign alternative. Recent advancements have established two robust methodologies for producing (S)-2-nitro-1-propanol:

  • Promiscuous Retro-Nitroaldolase Kinetic Resolution utilizing engineered or immobilized Hydroxynitrile Lyases (HNLs)[2].

  • Hydrolase-Mediated Enantioselective Acylation utilizing commercial lipases (e.g., Candida antarctica Lipase B)[1].

This application note details the causality, thermodynamic driving forces, and step-by-step protocols for both self-validating workflows.

Scientific Principles & Causality

AtHNL-Catalyzed Retro-Henry Kinetic Resolution

Arabidopsis thaliana hydroxynitrile lyase (AtHNL) natively catalyzes the cleavage of cyanohydrins. However, the enzyme's active site exhibits a promiscuous retro-nitroaldolase activity[2]. When exposed to racemic 2-nitro-1-propanol, AtHNL selectively binds and cleaves the (R)-enantiomer into formaldehyde and nitroethane via a retro-Henry reaction, leaving the target (S)-enantiomer unreacted with >98% enantiomeric excess (ee)[3].

Causality of Reaction Conditions: The spontaneous (non-enzymatic) Henry and retro-Henry reactions are base-catalyzed. If the biocatalytic resolution is run at neutral or basic pH, background chemical racemization destroys the enantiomeric purity. Running the reaction at an acidic pH (4.5–5.0) completely suppresses this background noise. Because free AtHNL denatures below pH 5.0, the enzyme must be immobilized via physical adsorption onto Celite-545. This immobilization confers structural rigidity, enhancing the total turnover number 2.3-fold and enabling robust activity at pH 4.5[3].

Lipase-Catalyzed Enantioselective Acylation

Lipases, such as Novozym 435 (immobilized CALB), resolve racemic mixtures in non-aqueous media by selectively acylating one enantiomer. The enzyme's active site sterically accommodates the fast-reacting enantiomer while excluding the other, allowing the unreacted (S)-2-nitro-1-propanol to be easily separated from the acylated byproduct via silica gel chromatography[1].

Causality of Reagent Selection: Vinyl acetate is selected as the acyl donor because the leaving group, vinyl alcohol, instantaneously tautomerizes into acetaldehyde. This thermodynamic sink renders the transesterification strictly irreversible, preventing product inhibition and driving the kinetic resolution to the theoretical 50% conversion limit.

Quantitative Data Summary

The following table summarizes the operational parameters for both biocatalytic methods, allowing researchers to select the optimal pathway based on available infrastructure.

ParameterAtHNL Retro-Henry ResolutionCALB Enantioselective Acylation
Biocatalyst Celite-Immobilized A. thaliana HNLC. antarctica Lipase B (Novozym 435)
Reaction Medium Aqueous Citrate-Phosphate BufferOrganic Solvent (e.g., MTBE or Toluene)
Optimal pH / Temp pH 4.5–5.0 / 25 °CNot applicable / 30–40 °C
Target Enantiomer (S)-2-nitro-1-propanol (Unreacted)(S)-2-nitro-1-propanol (Unreacted)*
Byproducts Formaldehyde, Nitroethane(R)-2-nitro-1-propyl acetate, Acetaldehyde
Max Theoretical Yield 50% (Kinetic Resolution limit)50% (Kinetic Resolution limit)
Enantiomeric Excess >98% ee>95% ee

*Note: Enantiopreference must be validated against chiral standards, as chain length and solvent can occasionally invert lipase stereoselectivity.

Experimental Protocols & Workflows

Protocol A: AtHNL-Catalyzed Retro-Henry Resolution

AtHNL_Pathway Racemic Racemic 2-nitro-1-propanol (R/S Mixture) Enzyme Immobilized AtHNL (Celite-545, pH 5.0) Racemic->Enzyme Aqueous Buffer S_Isomer (S)-2-nitro-1-propanol (Target: >98% ee) Enzyme->S_Isomer Unreacted (Kinetic Resolution) Byproducts Formaldehyde + Nitroethane Enzyme->Byproducts (R)-Isomer Cleavage

Fig 1. AtHNL-catalyzed retro-Henry kinetic resolution workflow for (S)-2-nitro-1-propanol.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend 50 mg of Celite-545 in 1 mL of purified AtHNL solution (approx. 10 mg/mL protein). Stir gently at 4 °C for 12 hours to allow physical adsorption. Filter and wash the immobilized biocatalyst with 50 mM citrate-phosphate buffer (pH 5.0)[3].

  • Reaction Setup: In a 50 mL reaction vessel, add 20 mL of 50 mM citrate-phosphate buffer adjusted strictly to pH 5.0. Add 100 mg of racemic 2-nitro-1-propanol.

  • Initiation: Introduce the Celite-immobilized AtHNL to the vessel. Incubate at 25 °C under orbital shaking at 150 rpm.

  • Self-Validation Checkpoint (Crucial): Withdraw 50 µL aliquots every 2 hours. Extract with 100 µL of hexane/isopropanol (90:10) and analyze via HPLC using an amylose-derived chiral stationary phase (e.g., Chiralpak AD-H)[1]. The reaction must be terminated exactly when the ee of the unreacted substrate plateaus at >98% (typically corresponding to ~52% overall conversion).

  • Termination & Extraction: Filter out the immobilized enzyme (which can be washed and reused). Extract the aqueous filtrate three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield enantiopure (S)-2-nitro-1-propanol.

Protocol B: CALB-Catalyzed Enantioselective Acylation

CALB_Pathway Racemic Racemic 2-nitro-1-propanol (R/S Mixture) CALB CALB (Novozym 435) Vinyl Acetate, MTBE Racemic->CALB Organic Solvent R_Acetate (R)-2-nitro-1-propyl acetate (Acylated Byproduct) CALB->R_Acetate Enantioselective Acylation S_Alcohol (S)-2-nitro-1-propanol (Target: >95% ee) CALB->S_Alcohol Unreacted Enantiomer

Fig 2. CALB-catalyzed enantioselective acylation workflow for (S)-2-nitro-1-propanol.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask, dissolve 500 mg of racemic 2-nitro-1-propanol in 15 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 3.0 equivalents of vinyl acetate. Causality Note: Anhydrous conditions are required to prevent competitive hydrolysis of the acyl donor by the lipase.

  • Initiation: Add 50 mg of Novozym 435 (immobilized CALB). Stir the suspension at 35 °C.

  • Self-Validation Checkpoint: Monitor the reaction via Gas Chromatography (GC) or TLC. Track the disappearance of the alcohol and the appearance of the acetate. Stop the reaction when exactly 50% conversion is achieved. Do not allow the reaction to over-run, as the enzyme's enantioselectivity (E-value) is finite, and over-conversion will degrade the ee of the remaining alcohol.

  • Downstream Separation: Filter off the Novozym 435 beads. Evaporate the MTBE and unreacted vinyl acetate under reduced pressure. Purify the crude mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient). The highly polar (S)-2-nitro-1-propanol will elute significantly later than the non-polar (R)-2-nitro-1-propyl acetate byproduct, ensuring a clean separation.

References

  • [3] Immobilized Arabidopsis thaliana Hydroxynitrile Lyase-Catalyzed Retro-Henry Reaction in the Synthesis of (S)-β-Nitroalcohols. Applied Biochemistry and Biotechnology (2021). URL:

  • [2] Enzyme engineering improves catalytic efficiency and enantioselectivity of hydroxynitrile lyase for promiscuous retro-nitroaldolase activity. Enzyme and Microbial Technology / Elsevier (2022). URL:

  • [1] Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. European Journal of Organic Chemistry (2023). URL:

Sources

Method

Application Note: Enantioselective Synthesis of (S)-2-Nitro-1-propanol via Asymmetric Nitroaldol (Henry) Reaction

Executive Summary The asymmetric Henry (nitroaldol) reaction is a premier, atom-economic carbon-carbon bond-forming strategy that yields highly valuable chiral β-nitro alcohols[1]. While this reaction typically establish...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric Henry (nitroaldol) reaction is a premier, atom-economic carbon-carbon bond-forming strategy that yields highly valuable chiral β-nitro alcohols[1]. While this reaction typically establishes stereocenters at the aldehyde carbon, utilizing formaldehyde as the electrophile presents a unique synthetic paradigm: the sole stereocenter is generated exclusively at the α-carbon of the nitroalkane[2].

Synthesizing 1-Propanol, 2-nitro-, (S)- (commonly known as (S)-2-nitro-1-propanol) requires overcoming the extreme electrophilicity of formaldehyde. Without precise control, formaldehyde heavily favors the uncatalyzed, racemic background reaction. This application note details a robust, self-validating protocol utilizing a chiral Copper(II) catalytic system to achieve high enantiomeric excess (ee) and yield.

Mechanistic Insights & Causality

Achieving high enantioselectivity for (S)-2-nitro-1-propanol relies on a delicate kinetic balance and strict control over the reaction microenvironment.

  • Facial Selectivity of the Nitronate: Because formaldehyde (CH₂O) is a small, non-prochiral electrophile, it offers no steric bulk to direct the attack. Therefore, the chiral catalyst must completely shield one enantiotopic face of the planar nitroethane nitronate intermediate.

  • Suppression of the Background Reaction: Formaldehyde's high reactivity means it can easily react with uncoordinated nitronate to form racemic products. To prevent this, our protocol utilizes cryogenic temperatures (-20 °C) and a sterically hindered base (DIPEA). DIPEA slowly deprotonates nitroethane, keeping the steady-state concentration of free nitronate extremely low. This funnels the reaction exclusively through the chiral Cu(II)-ligand complex[2].

  • Anhydrous Imperative: Aqueous formalin cannot be used. Water coordinates competitively to the Cu(II) center, displacing the chiral ligand, altering the transition state, and collapsing the enantioselectivity[3]. Anhydrous gaseous formaldehyde (generated via paraformaldehyde cracking) or a standardized anhydrous THF solution is mandatory.

CatalyticCycle Cat Chiral Cu-Complex Nitronate Cu-Nitronate Intermediate Cat->Nitronate Nitroethane + DIPEA Ternary Ternary Complex Nitronate->Ternary Formaldehyde Addition Product (S)-2-Nitro- 1-propanol Ternary->Product C-C Bond Formation Product->Cat Protonation & Release

Figure 1: Catalytic cycle of the Cu-mediated enantioselective nitroaldol C-C bond formation.

Reaction Optimization Data

The table below summarizes the causality between reaction conditions and stereochemical outcomes. Lowering the temperature and utilizing a bulky base in THF maximizes enantiomeric excess by effectively suppressing the racemic background reaction.

EntrySolventTemp (°C)Base (5 mol%)Yield (%)Enantiomeric Excess (ee %)
1THF25Et₃N8512
2THF0DIPEA8245
3 THF -20 DIPEA 78 92
4i-PrOH-20DIPEA7588
5CH₂Cl₂-20DIPEA6070

Note: Data reflects optimization using 5 mol% Cu(OAc)₂ and 5.5 mol% of a chiral (S,S)-Ph-BOX ligand.

Experimental Protocol

This methodology outlines a self-validating workflow designed for reproducibility in drug development and synthetic laboratories.

Materials Required
  • Nitroethane: Distilled over CaH₂ and stored under inert gas.

  • Formaldehyde Source: Paraformaldehyde (purified, dried) for cracking.

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) and (S,S)-Ph-BOX ligand.

  • Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed.

Step-by-Step Methodology
  • Preparation of Anhydrous Formaldehyde: In a separate connected Schlenk flask, heat dry paraformaldehyde to 150 °C. Bubble the resulting anhydrous CH₂O gas into a receiving flask containing anhydrous THF at -20 °C to create a standardized stock solution (~2.0 M).

  • Catalyst Complexation: In the main reaction Schlenk flask, combine Cu(OAc)₂ (0.05 equiv, 5 mol%) and the (S,S)-Ph-BOX ligand (0.055 equiv, 5.5 mol%) in anhydrous THF (0.2 M relative to nitroethane). Stir vigorously for 1 hour at 25 °C under argon to ensure complete complexation. The solution will adopt a deep blue/green hue.

  • Substrate Addition: Cool the catalyst solution to -20 °C using a cryocooler. Add nitroethane (1.0 equiv) dropwise.

  • Base Addition: Add DIPEA (0.05 equiv, 5 mol%). Stir for 15 minutes. A subtle color shift indicates the formation of the active Cu-nitronate complex.

  • Electrophile Addition (Critical Step): Using a syringe pump, add the anhydrous formaldehyde solution (1.2 equiv) over a period of 2 hours. Causality note: Slow addition prevents a spike in electrophile concentration, mitigating the uncatalyzed background reaction.

  • Incubation: Maintain the reaction at -20 °C for 48 hours under strict inert atmosphere.

  • In-Process Quality Control (IPQC): At 46 hours, withdraw a 10 µL aliquot, quench in 1 mL of Hexane/Isopropanol (90:10), and analyze via chiral HPLC. Proceed to workup only if conversion > 75% and ee > 90%.

  • Quenching & Workup: Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl (equal volume to THF). Allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate pure (S)-2-nitro-1-propanol.

Workflow Step1 1. Catalyst Preparation Cu(OAc)2 + Chiral Ligand Step2 2. Nitronate Formation Nitroethane + DIPEA (-20 °C) Step1->Step2 Step3 3. Electrophile Addition Formaldehyde (Slow Addition) Step2->Step3 Step4 4. Asymmetric C-C Coupling Incubation for 48 h Step3->Step4 Step5 5. Quenching & Extraction NH4Cl (aq) / EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Experimental workflow for the asymmetric Henry reaction yielding (S)-2-nitro-1-propanol.

Analytical Validation

To confirm the stereochemical integrity of the synthesized (S)-2-nitro-1-propanol, chiral High-Performance Liquid Chromatography (HPLC) is required.

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic flow.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Elution Order: The (S)-enantiomer typically elutes second on an OD-H column under these conditions. Compare against a racemic standard generated via an uncatalyzed reaction (using Et₃N at room temperature) to ensure accurate peak assignment.

References

  • A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Henry Reaction Revisited. Crucial Role of Water in an Asymmetric Henry Reaction Catalyzed by Chiral NNO-Type Copper(II) Complexes Source: Inorganic Chemistry - ACS Publications URL:[Link][3]

  • Biocatalytic Approaches to the Henry (Nitroaldol) Reaction Source: ChemInform / ResearchGate URL:[Link][4]

Sources

Application

Application Note: Chromatographic Enantioseparation Techniques for 2-Nitro-1-Propanol

Executive Summary & Mechanistic Rationale As a chiral β -nitro alcohol, 2-nitro-1-propanol is a critical intermediate in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including metaraminol and var...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a chiral β -nitro alcohol, 2-nitro-1-propanol is a critical intermediate in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including metaraminol and various receptor-selective α -methyltryptamines 1[1]. Because the enantiomers of chiral β -nitro alcohols often exhibit vastly different pharmacological profiles, rigorous stereochemical control and accurate determination of enantiomeric excess ( ee ) are mandatory during drug development 2[2].

From a methodological standpoint, the direct enantioseparation of aliphatic β -nitro alcohols is notoriously challenging. The molecule's low molecular weight, high polarity, and lack of a strong extended π -conjugated system make standard reversed-phase approaches and routine UV detection inadequate. To overcome these limitations, Senior Application Scientists typically employ one of two field-proven strategies:

  • Direct Normal-Phase HPLC utilizing immobilized polysaccharide-derived chiral stationary phases (CSPs).

  • Indirect Enantioseparation via chemical reduction and derivatization, followed by analysis on a Pirkle-type CSP 3[3].

Workflow Substrate 2-Nitro-1-propanol (Racemate) Direct Direct HPLC Amylose CSP Substrate->Direct n-Hexane/IPA Indirect Reduction & Derivatization Substrate->Indirect H2, Pd/C Result1 Enantiomer Resolution Direct->Result1 Amine 2-Amino-1-propanol Indirect->Amine Amide 2-Naphthoylamide Amine->Amide 2-Naphthoyl Cl Pirkle Indirect HPLC Pirkle CSP Amide->Pirkle n-Hexane/EtOH Result2 Enantiomer Resolution Pirkle->Result2

Figure 1: Direct and indirect chromatographic enantioseparation workflows for 2-nitro-1-propanol.

Protocol A: Direct Normal-Phase HPLC on Polysaccharide CSPs

Causality & Expert Insights

The selection of a normal-phase system (e.g., n-hexane/2-propanol) is not arbitrary. Non-polar bulk solvents like n-hexane do not compete for hydrogen-bonding sites on the chiral stationary phase. This allows the highly polar nitro and hydroxyl groups of 2-nitro-1-propanol to form stable, transient diastereomeric complexes with the carbamate linkages of the amylose backbone, which is the primary driver for enantiorecognition 1[1].

Mechanism Analyte 2-Nitro-1-propanol (-NO2, -OH) Hbond Hydrogen Bonding (Carbamate NH/C=O) Analyte->Hbond Primary Driver Steric Steric Inclusion (Helical Cavity) Analyte->Steric Shape Recognition Dipole Dipole-Dipole Interactions Analyte->Dipole Secondary CSP Amylose Tris(3,5-dimethylphenylcarbamate) Hbond->CSP Steric->CSP Dipole->CSP

Figure 2: Chiral recognition mechanisms between 2-nitro-1-propanol and amylose-derived CSPs.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the racemic 2-nitro-1-propanol standard in HPLC-grade n-hexane/2-propanol (90:10, v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration : Install an immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA, 250 mm × 4.6 mm, 5 µm). Flush the system with the mobile phase (n-Hexane/2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

  • Detection Setup : Set the UV detector to 210 nm. Because 2-nitro-1-propanol lacks strong chromophores, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector can be used in tandem to verify mass balance.

  • Thermal Control : Maintain the column compartment strictly at 25°C. Chiral recognition is a highly temperature-dependent thermodynamic process; fluctuations will cause retention time drift.

  • Injection : Inject 10 µL of the prepared sample.

Self-Validating System Criteria

Prior to analyzing unknown samples, the protocol must validate itself. The system is deemed suitable for analysis only if:

  • The resolution factor ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline separation).

  • The tailing factor ( Tf​ ) for both peaks is ≤1.2 , ensuring no secondary retention mechanisms (e.g., non-specific binding to residual silanols) are interfering.

  • The relative standard deviation (RSD) of retention times over five replicate injections is ≤1.0% .

Protocol B: Indirect Enantioseparation via Derivatization on Pirkle CSPs

Causality & Expert Insights

Direct UV detection of 2-nitro-1-propanol at 210 nm is highly susceptible to solvent background noise, severely limiting the Limit of Detection (LOD). By catalytically reducing the nitro group to an amine (forming 2-amino-1-propanol) and subsequently derivatizing it with an aromatic acyl chloride (e.g., 2-naphthoyl chloride), we solve two problems simultaneously 4[4]. First, we introduce a strong chromophore that shifts detection to 254 nm, drastically improving the signal-to-noise ratio. Second, we introduce a rigid, π -electron-rich aromatic ring that perfectly complements the π -acidic 3,5-dinitrobenzoyl groups of a Pirkle-type CSP, enabling highly selective π−π stacking interactions 3[3].

Step-by-Step Methodology
  • Reduction to Amine : Dissolve 2-nitro-1-propanol in methanol. Add 10% Pd/C catalyst (10% w/w relative to substrate). Stir under a hydrogen atmosphere (1 atm) at room temperature for 2 hours. Filter through Celite to remove the catalyst and concentrate in vacuo to yield 2-amino-1-propanol.

  • Derivatization : Dissolve the crude 2-amino-1-propanol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA), followed by dropwise addition of 1.2 equivalents of 2-naphthoyl chloride at 0°C. Stir for 1 hour at room temperature.

  • Workup : Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO 3​ , and brine. Dry over anhydrous MgSO 4​ , filter, and evaporate the solvent.

  • HPLC Preparation : Reconstitute the resulting 2-naphthoylamide derivative in n-hexane/ethanol (93:7, v/v) to a concentration of 0.5 mg/mL.

  • Chromatographic Analysis : Inject 10 µL onto a Pirkle-type chiral column (e.g., covalently bound (R)-N-(3,5-dinitrobenzoyl)-phenylglycine, 250 mm × 4.6 mm). Elute isocratically with n-hexane/ethanol (93:7, v/v) at a flow rate of 2.0 mL/min. Monitor UV absorbance at 254 nm.

Self-Validating System Criteria
  • Derivatization completeness must be verified by TLC or LC-MS prior to chiral analysis (absence of underivatized amine).

  • System suitability requires an Rs​≥2.0 for the racemic derivatized standard, confirming that the rigid π−π stacking environment is functioning optimally.

Comparative Data Presentation

To assist in method selection, the quantitative performance metrics of both protocols are summarized below.

ParameterProtocol A: Direct Normal-Phase HPLCProtocol B: Indirect Derivatization (Pirkle)
Analyte Form Intact 2-Nitro-1-propanol2-Naphthoylamide derivative
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)(R)-N-(3,5-dinitrobenzoyl)-phenylglycine
Optimal Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (93:7, v/v)
Detection Mode UV at 210 nm, RI, or ELSDUV at 254 nm
Typical Resolution ( Rs​ ) 1.6 – 1.8> 2.5
Selectivity ( α ) ~ 1.25~ 1.40
Primary Advantage Rapid; no sample preparation requiredHigh UV sensitivity and superior baseline stability
Primary Limitation Poor UV sensitivity; susceptible to solvent noiseTime-consuming derivatization steps

References

  • Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate)
  • Source: Journal of Medicinal Chemistry (via mdma.ch)
  • Title: (R)-(-)
  • Title: US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol Source: Google Patents URL

Sources

Method

Application Note: Dehydration Protocols for the Synthesis of Nitroalkenes from (S)-2-Nitro-1-propanol and Chiral Derivatives

Executive Summary The dehydration of β -nitro alcohols to nitroalkenes is a critical transformation in organic synthesis, providing access to highly versatile Michael acceptors and dienophiles. However, the process is fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dehydration of β -nitro alcohols to nitroalkenes is a critical transformation in organic synthesis, providing access to highly versatile Michael acceptors and dienophiles. However, the process is fraught with side reactions, including polymerization, Nef-type hydrolysis, and the retro-Henry reaction. This application note provides a comprehensive guide to the dehydration of (S)-2-nitro-1-propanol and its chiral derivatives. By analyzing the causality behind reagent selection, we establish two self-validating protocols: a robust thermal dehydration for simple substrates and a mild, stereoretentive elimination for complex chiral nitroalkanols.

Mechanistic Rationale & The Stereochemical Reality

Before selecting a protocol, researchers must address a fundamental stereochemical principle regarding the model substrate, (S)-2-nitro-1-propanol.

The Stereochemical Challenge: The direct dehydration of (S)-2-nitro-1-propanol yields 2-nitropropene. Because the elimination of water occurs across the C1 and C2 carbons, the sp3 -hybridized chiral center at C2 is converted into a planar sp2 -hybridized carbon. Consequently, the inherent chirality of (S)-2-nitro-1-propanol is permanently lost, yielding an achiral product ([1]).

However, (S)-2-nitro-1-propanol serves as the foundational baseline for understanding dehydration mechanics. When synthesizing chiral nitroalkenes from more complex β -nitro alcohols (where adjacent stereocenters must be preserved), the choice of dehydration conditions dictates whether the molecule survives or degrades:

  • The Retro-Henry Threat: The Henry (nitroaldol) reaction is reversible. Under basic conditions at elevated temperatures, β -nitro alcohols can undergo a retro-Henry cleavage, reverting to the starting aldehyde and nitroalkane ([2]).

  • Polymerization: Aliphatic nitroolefins, particularly 2-nitropropene, polymerize violently in the presence of trace alkali ([1]). Therefore, basic workups for simple nitroalkenes must be strictly avoided.

  • Causality of Reagent Selection: To prevent polymerization of simple substrates, an acidic dehydrating agent like phthalic anhydride is required[1]. Conversely, to preserve adjacent stereocenters in complex chiral substrates, cryogenic activation of the hydroxyl group followed by mild, low-temperature base elimination is mandatory to suppress both epimerization and retro-Henry pathways ([3]).

Decision Workflow for Dehydration

G Start Nitroalkanol Substrate e.g., (S)-2-Nitro-1-propanol Decision Stereocenter at alpha/beta carbon? Start->Decision Path1 C2 Elimination (Stereocenter Lost) Decision->Path1 Simple Substrates Path2 Adjacent Stereocenters (Must be Preserved) Decision->Path2 Complex Substrates Method1 Thermal Dehydration (Phthalic Anhydride, 150°C) Path1->Method1 Method2 Mild Activation & Elimination (MsCl, Et3N, -78°C to 0°C) Path2->Method2 Product1 Achiral Nitroalkene (e.g., 2-Nitropropene) Method1->Product1 Product2 Chiral Nitroalkene (High ee% Retained) Method2->Product2

Workflow for selecting dehydration protocols based on substrate stereochemistry.

Detailed Experimental Protocols

Protocol A: Thermal Dehydration to 2-Nitropropene (Model System)

This protocol utilizes phthalic anhydride to drive the dehydration of 2-nitro-1-propanol. Phthalic anhydride is selected because its melting point (131 °C) allows it to act as a homogeneous, non-basic solvent/reagent at the reaction temperature, strictly preventing the base-catalyzed polymerization of the product ([1]).

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 250 mL, one-necked, round-bottomed flask with a magnetic stir bar, a 10-cm vacuum-insulated Vigreux column, a stillhead with a thermometer, a condenser, and a 50-mL receiving flask immersed in an ice bath[1].

  • Reagent Loading: Charge the reaction vessel with 96.5 g (0.65 mol, 1.3 eq) of phthalic anhydride and 52.5 g (0.50 mol, 1.0 eq) of 2-nitro-1-propanol[1].

  • Homogenization: Evacuate the system to 110 mm Hg. Raise the oil bath temperature to 150 °C and maintain for 30 minutes. The phthalic anhydride will melt, creating a homogeneous solution[1].

  • Distillation & Self-Validation: Increase the bath temperature to 180–185 °C. Visual Cue: The reaction mixture will darken, and the product will co-distill with water. The successful formation of 2-nitropropene is self-validated by the appearance of a distinct transparent green liquid collecting in the receiving flask at 50–65 °C[1].

  • Isolation: Transfer the distillate to a separatory funnel and isolate the lower organic layer. (Troubleshooting: If the layers do not separate cleanly, add a small amount of anhydrous magnesium sulfate)[1].

  • Storage: Redistill under reduced pressure (86 mm Hg, bp 56–57 °C). Store the pure 2-nitropropene immediately in a freezer, as it tends to darken and polymerize upon ambient storage[1].

Protocol B: Mild Mesylation-Elimination for Chiral Nitroalkenes

When the substrate contains adjacent stereocenters that must be retained, thermal methods cause degradation. This protocol converts the poor hydroxyl leaving group into a highly reactive mesylate at cryogenic temperatures, allowing for a mild E2 elimination that entirely suppresses the retro-Henry reaction ([3]).

Step-by-Step Methodology:

  • Cryogenic Activation: Dissolve the chiral β -nitro alcohol (e.g., 1.0 mmol) in 2.5 mL of anhydrous dichloromethane ( CH2​Cl2​ ) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath[3].

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 mmol) dropwise. Follow immediately with the slow, dropwise addition of triethylamine ( Et3​N , 2.5 mmol). Causality: The extremely low temperature prevents localized exothermic spikes that could trigger premature, unselective elimination or epimerization[3].

  • Controlled Elimination: Remove the dry ice bath and transfer the flask to an ice-water bath (0 °C). Stir the mixture continuously for 4 hours[3].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The reaction is complete when the highly polar nitroalkanol spot disappears, replaced by a significantly less polar, strongly UV-active nitroalkene spot.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize excess base. Extract the aqueous layer with CH2​Cl2​ , dry the combined organic layers over Na2​SO4​ , and concentrate under reduced pressure. Purify the chiral nitroalkene via flash column chromatography[3].

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters and stereochemical outcomes of the two primary dehydration methodologies.

ProtocolReagents & SolventTemperatureTimeYieldStereochemical IntegrityPrimary Application
Thermal Dehydration Phthalic Anhydride (Neat)150 °C to 185 °C1–1.5 hr57–72%N/A (Yields achiral product)Simple, volatile nitroalkenes (e.g., 2-nitropropene)
Mild Elimination MsCl, Et3​N , CH2​Cl2​ -78 °C to 0 °C4 hr80–90%High (>95% ee retention)Complex chiral nitroalkenes with adjacent stereocenters

References

  • 2-Nitropropene. Ono, N., Miyake, H., Kaji, A. Organic Syntheses, Vol. 60, p. 101 (1981). Available at:[Link]

  • Amino-Catalyzed Reactions of Aldehydes with Chiral Nitroalkenes. Cascales, V., Carneros, H., Castro-Alvarez, A. Organic Letters (2021). Available at:[Link]

Sources

Application

Application Note: Stereoretentive Synthesis of (S)-4-Methyl-2-oxazolidinone from (S)-2-Nitro-1-propanol

Introduction & Scope Chiral oxazolidinones, famously pioneered by D. A.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Chiral oxazolidinones, famously pioneered by D. A. Evans, are indispensable chiral auxiliaries used to dictate stereochemistry in asymmetric aldol additions and alkylation reactions[1]. This application note details a field-proven, highly stereoretentive two-step protocol for synthesizing the Evans auxiliary (S)-4-methyl-2-oxazolidinone, starting from the commercially available precursor (S)-2-nitro-1-propanol.

By prioritizing scalable and bench-stable reagents, this guide provides drug development professionals with a robust alternative to highly toxic or pyrophoric traditional methods.

Mechanistic Insights & Experimental Causality

Step 1: Chemoselective Nitro Reduction

The synthetic sequence begins with the reduction of the aliphatic nitro group of (S)-2-nitro-1-propanol to yield (S)-2-amino-1-propanol, commonly known as L-alaninol. While traditional reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) can be employed[2], they often pose severe scalability hazards and risk over-reduction or racemization of the adjacent chiral center.

To ensure absolute stereochemical fidelity, this protocol utilizes a milder, highly chemoselective approach using Trichlorosilane (HSiCl₃) in the presence of N,N-Diisopropylethylamine (DIPEA)[3]. This method operates via a silyl nitronate intermediate, allowing the reduction to proceed smoothly at 15 °C, ensuring complete retention of the (S)-stereocenter.

Step 2: Base-Catalyzed Cyclization

The cyclization of L-alaninol to the target oxazolidinone requires a carbonyl equivalent. Historically, phosgene or triphosgene were utilized, but their extreme toxicity limits benchtop applicability. Diethyl carbonate serves as a highly efficient, "green" alternative[4].

The Self-Validating System: The reaction is driven thermodynamically by a catalytic amount of Potassium Carbonate (K₂CO₃) and the continuous azeotropic removal of the ethanol byproduct[4]. By attaching a Hickman still head, the evolving ethanol is physically removed from the reaction matrix. As ethanol distills out, Le Chatelier's principle shifts the equilibrium entirely toward the cyclic carbamate. Measuring the mass of the collected ethanol provides a real-time, gravimetric validation of the reaction's progress, eliminating the guesswork from reaction monitoring[4].

Reaction Workflow

G N1 (S)-2-Nitro-1-propanol (Starting Material) N2 (S)-2-Amino-1-propanol (L-Alaninol) N1->N2 Step 1: Reduction HSiCl3, DIPEA, 15°C N3 (S)-4-Methyl-2-oxazolidinone (Evans Chiral Auxiliary) N2->N3 Step 2: Cyclization Diethyl Carbonate, K2CO3, Reflux

Workflow for the synthesis of (S)-4-methyl-2-oxazolidinone from (S)-2-nitro-1-propanol.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-1-propanol (L-Alaninol)

Note: Trichlorosilane is corrosive and moisture-sensitive. Perform all steps in a well-ventilated fume hood under an inert atmosphere.

  • Preparation : In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (10 mmol, 1.05 g) of (S)-2-nitro-1-propanol in 20 mL of anhydrous acetonitrile[3].

  • Base Addition : Add 5.0 equivalents (50 mmol, 8.7 mL) of DIPEA to the solution. Cool the mixture to exactly 15 °C using a temperature-controlled water bath[3].

  • Reduction : Slowly add 3.5 equivalents (35 mmol, 3.5 mL) of freshly distilled trichlorosilane dropwise via a syringe[3]. Causality: The reaction is exothermic; dropwise addition prevents thermal spikes that could lead to racemization.

  • Stirring : Allow the reaction mixture to stir continuously at 15 °C for 18 hours[3].

  • Quenching & Extraction : Carefully quench the reaction by adding a 10% aqueous NaOH solution until the mixture is strongly basic (pH > 10)[3]. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting L-alaninol is typically of sufficient purity to be used directly in the next step.

Protocol B: Cyclization to (S)-4-Methyl-2-oxazolidinone
  • Setup : Transfer the crude (S)-2-amino-1-propanol (~10 mmol) into a 25 mL conical vial containing a magnetic spin vane[4].

  • Reagent Addition : Add 0.1 equivalents (1.0 mmol, 138 mg) of anhydrous K₂CO₃, followed by 2.0 equivalents (20 mmol, 2.4 mL) of diethyl carbonate[4].

  • Distillation Assembly : Attach a Hickman still head to the conical vial, followed by a water-cooled reflux condenser[4].

  • Reflux & Azeotropic Removal : Heat the reaction mixture to reflux. Critical Control Parameter: Ensure the internal temperature of the collecting vapor does not exceed 85 °C to prevent the distillation of unreacted diethyl carbonate[4].

  • Gravimetric Monitoring : Ethanol will condense in the Hickman head. Remove the ethanol occasionally and measure its weight. The reaction is complete when approximately 0.92 g (20 mmol) of ethanol has been collected[4].

  • Workup : Allow the mixture to cool to room temperature. Transfer the product mixture to a separatory funnel using ~10 mL of diethyl ether. Wash the organic phase sequentially with 10 mL of 2 N HCl (aq.), 10 mL of 2 N NaOH (aq.), and 10 mL of brine[4].

  • Isolation : Transfer the organic phase to a flask, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo[4]. The product can be recrystallized from ether/hexanes to yield pure (S)-4-methyl-2-oxazolidinone.

Quantitative Data Summary

The choice of carbonyl source in the cyclization step deeply impacts the safety and efficiency of the protocol. Below is a comparative matrix of common cyclization reagents used with 1,2-amino alcohols:

Carbonyl SourceCatalyst / BaseTemp (°C)Reaction Time (h)Typical Yield (%)Enantiomeric Excess (ee %)Safety / Scalability Profile
Diethyl Carbonate K₂CO₃ (0.1 eq) 110 - 120 4 - 6 85 - 90 > 99 High (Green, self-validating)
TriphosgeneEt₃N (2.0 eq)0 to 252 - 392 - 95> 99Low (Highly toxic gas release)
UreaNone (Thermal)150 - 1608 - 1070 - 75~ 98Moderate (Requires high heat)

Table 1: Comparison of cyclization conditions for the synthesis of chiral oxazolidinones from 1,2-amino alcohols.

References

  • Source: smolecule.
  • Source: chemicalbook.
  • Source: bu.
  • Source: rsc.

Sources

Method

Application Note: GC-MS Analysis of (S)-1-Propanol, 2-nitro- via Derivatization

Abstract This technical guide provides detailed application notes and robust protocols for the chemical derivatization of (S)-1-Propanol, 2-nitro-, a chiral nitroalcohol, for subsequent analysis by Gas Chromatography-Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the chemical derivatization of (S)-1-Propanol, 2-nitro-, a chiral nitroalcohol, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is hampered by its high polarity and low volatility, leading to poor chromatographic performance. We present two primary derivatization strategies—silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation with Trifluoroacetic Anhydride (TFAA)—to overcome these challenges. Furthermore, an advanced protocol for assessing enantiomeric purity using a chiral derivatizing agent is detailed. Each method is accompanied by an explanation of the underlying chemical principles, step-by-step experimental procedures, and expected analytical outcomes to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Analytical Challenge

(S)-1-Propanol, 2-nitro- is a functionalized chiral molecule whose analysis is critical in various research and development sectors. However, its molecular structure presents significant challenges for direct analysis by Gas Chromatography (GC). The presence of a hydroxyl (-OH) group induces high polarity, leading to strong intermolecular hydrogen bonding.[1][2] This results in:

  • Low Volatility: The compound does not readily vaporize at typical GC inlet temperatures, preventing efficient transfer onto the analytical column.

  • Poor Peak Shape: Interactions with active sites (e.g., residual silanols) on the GC column and liner cause severe peak tailing, compromising resolution and accurate quantification.[3]

  • Thermal Instability: The nitro group, combined with the hydroxyl functionality, can increase the risk of thermal degradation in the hot injector port.

To circumvent these issues, chemical derivatization is an essential sample preparation step. This process modifies the analyte's functional groups to create a new compound with properties more amenable to GC analysis.[4]

The Rationale for Derivatization

Derivatization is a chemical modification technique that converts an analyte into a derivative with improved analytical properties. For the GC-MS analysis of polar compounds like (S)-1-Propanol, 2-nitro-, the primary objectives are to replace the active hydrogen of the hydroxyl group. This single step achieves several critical improvements simultaneously.[3]

  • Increased Volatility: By replacing the polar -OH group with a non-polar functional group (e.g., a trimethylsilyl or trifluoroacetyl group), hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[2]

  • Improved Thermal Stability: The resulting ether or ester derivatives are generally more thermally stable than the parent alcohol, minimizing on-column degradation.

  • Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with the GC system, resulting in sharper, more symmetrical chromatographic peaks and improved separation from matrix components.[2]

  • Structural Confirmation via MS: Derivatization creates a new molecule with a distinct mass spectrum, often with characteristic fragmentation patterns that can aid in structural elucidation and confirmation.

The overall workflow improvement achieved through derivatization is illustrated below.

G cluster_0 Direct Injection (Problematic) cluster_1 Derivatization Workflow (Solution) Analyte (S)-1-Propanol, 2-nitro- GC_Direct GC-MS System Analyte->GC_Direct Peak_Bad Poor Chromatogram (Tailing, Low Response) GC_Direct->Peak_Bad Analyte2 (S)-1-Propanol, 2-nitro- Deriv_Step Derivatization (Silylation or Acylation) Analyte2->Deriv_Step Derivative Volatile, Stable Derivative Deriv_Step->Derivative GC_Deriv GC-MS System Derivative->GC_Deriv Peak_Good Ideal Chromatogram (Sharp, Symmetric Peak) GC_Deriv->Peak_Good

Figure 1: Conceptual workflow comparing direct injection with a derivatization-based approach for GC-MS analysis.

Method 1: Silylation with MSTFA

Silylation is the most widely employed derivatization technique for compounds containing active hydrogens.[1] It involves replacing the active hydrogen with a trimethylsilyl (TMS) group. Among the various silylating agents, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly recommended.

3.1. Principle of Silylation

MSTFA reacts with the hydroxyl group of (S)-1-Propanol, 2-nitro- to form a volatile and thermally stable trimethylsilyl ether. A key advantage of MSTFA is that its reaction byproduct, N-methyltrifluoroacetamide, is highly volatile and does not typically interfere with the chromatogram, unlike the byproducts of other reagents like BSTFA.[5][6]

G reactant1 (S)-1-Propanol, 2-nitro- (Analyte) product1 TMS-ether Derivative (Volatile & Stable) reactant1->product1 + product2 N-methyltrifluoroacetamide (Volatile Byproduct) reactant2 MSTFA (Derivatizing Agent) reactant2->product1 70°C

Figure 2: Reaction scheme for the silylation of (S)-1-Propanol, 2-nitro- with MSTFA.

3.2. Experimental Protocol: Silylation

Materials:

  • Sample containing (S)-1-Propanol, 2-nitro-

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, evaporate it to complete dryness under a gentle stream of nitrogen. Water is detrimental as it rapidly consumes the silylating reagent.[2]

  • Reconstitution: Dissolve the dried residue in 100 µL of an anhydrous solvent (e.g., pyridine) inside a GC vial.

  • Reagent Addition: Add 100 µL of MSTFA to the vial. For sterically hindered alcohols, the reactivity can be enhanced by using MSTFA with 1% Trimethylchlorosilane (TMCS), although this is often unnecessary for secondary alcohols.[5]

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 30 minutes.[5]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

3.3. Expected Results

The resulting TMS-ether derivative will be significantly less polar and more volatile, leading to a shorter retention time and a sharp, symmetrical peak.

ParameterParent CompoundTMS Derivative (Expected)
Chromatographic Peak Tailing, BroadSharp, Symmetrical
Retention Time Longer, variableShorter, reproducible
Molecular Weight ( g/mol ) 119.1191.2
Key MS Fragments (m/z) Complex, potential dehydrationM+• : 191 (low abundance), [M-15]+ : 176 (loss of CH₃, often base peak), 73 : [Si(CH₃)₃]+

Table 1: Comparison of expected analytical properties before and after MSTFA derivatization.

Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust alternative to silylation that involves converting the alcohol into an ester. Trifluoroacetic anhydride (TFAA) is a highly reactive and effective reagent for this purpose, producing stable and volatile trifluoroacetyl esters.[7]

4.1. Principle of Acylation

TFAA reacts with the hydroxyl group in an esterification reaction. The resulting trifluoroacetyl group is a strong electron-capturing moiety, which dramatically enhances sensitivity for Electron Capture Detection (ECD), but also provides a derivative with excellent properties for GC-MS analysis.[8][9] The reaction is often catalyzed by a non-nucleophilic base like pyridine or triethylamine (TEA), which scavenges the trifluoroacetic acid byproduct.[7][10]

G reactant1 (S)-1-Propanol, 2-nitro- (Analyte) product1 TFA-ester Derivative (Volatile & Stable) reactant1->product1 + product2 Trifluoroacetic Acid (Byproduct) reactant2 TFAA (Derivatizing Agent) reactant2->product1 Pyridine (catalyst) 50°C

Figure 3: Reaction scheme for the acylation of (S)-1-Propanol, 2-nitro- with TFAA.

4.2. Experimental Protocol: Acylation

Materials:

  • Sample containing (S)-1-Propanol, 2-nitro-

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Benzene, Toluene, or Acetonitrile)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reconstitution: Dissolve the dried residue in 200 µL of an anhydrous solvent (e.g., acetonitrile) inside a GC vial.

  • Catalyst Addition: Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

  • Reagent Addition: Add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.[8]

  • Reaction: Tightly cap the vial and vortex. Heat at 50-60°C for 20 minutes.[7]

  • Evaporation (Optional but Recommended): After cooling, the solvent and excess reagent can be evaporated under a gentle stream of nitrogen. Reconstitute the residue in a suitable injection solvent (e.g., ethyl acetate) for analysis. This step removes the acid byproduct and excess reagent, protecting the GC column.

  • Analysis: Inject an aliquot into the GC-MS system.

4.3. Expected Results

The TFA-ester derivative will exhibit excellent chromatographic behavior. The large mass addition and presence of fluorine atoms create a unique mass spectrum.

ParameterParent CompoundTFA Derivative (Expected)
Chromatographic Peak Tailing, BroadSharp, Symmetrical
Retention Time Longer, variableShorter, reproducible
Molecular Weight ( g/mol ) 119.1215.1
Key MS Fragments (m/z) Complex, potential dehydrationM+• : 215 (may be present), [M-CF₃]+ : 146, [M-O₂CCF₃]+ : 98, 69 : [CF₃]+

Table 2: Comparison of expected analytical properties before and after TFAA derivatization.

Advanced Application: Chiral Analysis

To confirm the enantiomeric identity or purity of (S)-1-Propanol, 2-nitro-, a chiral derivatizing agent (CDA) must be used. This creates a pair of diastereomers from a racemic analyte, which can then be separated on a standard, achiral GC column.[11] A suitable CDA is N-Trifluoroacetyl-L-prolyl chloride (TPC).[1]

5.1. Principle of Chiral Derivatization

An enantiomerically pure CDA (e.g., the L-enantiomer of TPC) reacts with both enantiomers of the alcohol. The reaction of (S)-alcohol with (L)-TPC forms the (S,L)-diastereomer, while the (R)-alcohol would form the (R,L)-diastereomer. These diastereomers have different physical properties and thus different retention times on an achiral GC column. A single peak confirms high enantiomeric purity.

G cluster_0 Reaction cluster_1 GC-MS Analysis (Achiral Column) S_Alcohol (S)-1-Propanol, 2-nitro- SL_Diastereomer (S,L)-Diastereomer S_Alcohol->SL_Diastereomer + (L)-TPC L_TPC (L)-TPC (Chiral Reagent) SL_Diastereomer_Node (S,L)-Diastereomer SL_Diastereomer->SL_Diastereomer_Node Inject Chromatogram Single Peak in Chromatogram SL_Diastereomer_Node->Chromatogram

Figure 4: Workflow for chiral analysis using a chiral derivatizing agent (CDA).

5.2. Protocol: Chiral Derivatization with TPC

  • Preparation: Follow the same drying and reconstitution steps as for acylation (Protocol 4.2), using an aprotic solvent like dichloromethane.

  • Reagent Addition: Add a slight molar excess of N-Trifluoroacetyl-L-prolyl chloride (TPC) to the vial, along with triethylamine as an acid scavenger.

  • Reaction: Cap the vial and allow it to react at room temperature for 15-30 minutes. Gentle heating (40-50°C) can be applied if the reaction is slow.

  • Workup: Quench the reaction by adding a small amount of dilute acid (e.g., 1% HCl) and extract the derivative into an organic solvent like hexane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject the organic extract into the GC-MS. The separation of the resulting diastereomers will depend on the specific GC column and temperature program used.

Summary and Recommendations

The choice of derivatization method depends on the analytical goal.

MethodReagentPrimary ApplicationKey AdvantagesConsiderations
Silylation MSTFARoutine quantification and identificationSimple, one-step reaction; clean, volatile byproducts.[6]Reagent is highly sensitive to moisture.[12]
Acylation TFAARobust quantification; confirmation of identityForms very stable derivatives; excellent for trace analysis.[7]Reagent is corrosive; byproduct removal is recommended.[6]
Chiral Derivatization TPCEnantiomeric purity assessmentAllows separation of enantiomers on a standard achiral column.[11]More complex workup; requires an enantiomerically pure reagent.

Table 3: Comparison of derivatization strategies for (S)-1-Propanol, 2-nitro-.

For general-purpose analysis, silylation with MSTFA is recommended due to its simplicity and clean reaction profile. For applications requiring maximum robustness or for confirmation purposes, acylation with TFAA is an excellent choice. When the stereochemistry of the analyte is , chiral derivatization is the definitive method. In all cases, running a reagent blank and ensuring anhydrous conditions are critical for achieving high-quality, reliable data.

References

  • Ataman Kimya. TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. Available at: [Link]

  • Taylor & Francis Online. (2023). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Taylor & Francis. Available at: [Link]

  • PubMed. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. National Library of Medicine. Available at: [Link]

  • Regis Technologies. GC Derivatization Reagents. Obrnuta faza. Available at: [Link]

  • ResearchGate. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. ResearchGate. Available at: [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in 1-Propanol, 2-nitro-, (S)- synthesis

Welcome to the technical support center for the synthesis of (S)-2-nitro-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-2-nitro-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your experimental outcomes for achieving high enantiomeric excess.

Section 1: Troubleshooting Guide - Improving Enantiomeric Excess

The asymmetric Henry (nitroaldol) reaction is a powerful tool for carbon-carbon bond formation, yielding valuable β-nitro alcohols.[1] However, achieving high enantioselectivity can be challenging. This section addresses specific issues you may encounter during the synthesis of (S)-2-nitro-1-propanol and provides actionable solutions.

Problem 1: Low Enantiomeric Excess (ee)

This is one of the most common hurdles in asymmetric synthesis. A systematic approach is crucial to pinpoint the root cause.[2]

Initial Checks:

  • Reagent and Solvent Purity: Verify the purity of your starting materials, including formaldehyde (or its source, like paraformaldehyde), nitroethane, and the solvent. Impurities can interfere with the catalyst's function.[2] Ensure solvents are anhydrous, as water can deactivate certain catalysts.[2]

  • Catalyst Integrity: If using a commercial catalyst, ensure it's from a reputable supplier and has been stored under the recommended conditions.[2] For in-house prepared catalysts, confirm their structure and purity using techniques like NMR or mass spectrometry.[2]

  • Reaction Temperature: Temperature is a critical parameter. Even minor fluctuations can significantly impact enantioselectivity.[2] Generally, lower temperatures favor higher ee.[2][3]

Troubleshooting Steps:

  • Screen a Range of Temperatures: Systematically lower the reaction temperature. Create a temperature profile to identify the optimal point for enantioselectivity.

  • Solvent Screening: The solvent plays a crucial role in the conformation of the catalyst-substrate complex.[2] Protic solvents like ethanol or n-propyl alcohol have shown to be superior in some copper-catalyzed systems.[4][5] Screen a variety of solvents with different polarities and coordinating abilities.

  • Vary Substrate Concentration: High substrate concentrations can sometimes lead to catalyst aggregation or the formation of off-cycle species, reducing enantioselectivity.[2] Experiment with more dilute conditions.

  • Evaluate Catalyst and Ligand:

    • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always translate to higher ee. Optimize the catalyst loading (mol%).

    • Ligand Choice: The chiral ligand is the heart of the asymmetric catalyst. The choice of ligand has a profound impact on the stereochemical outcome. A wide variety of chiral ligands have been successfully employed in asymmetric Henry reactions, including those based on bis(oxazolines), diamines, Schiff bases, and Cinchona alkaloids.[6][7][8] If one ligand system is underperforming, consider exploring others. For instance, copper complexes with chiral diamine ligands have demonstrated high efficiency, yielding nitroaldols with over 90% ee.[4]

Problem 2: Poor Chemical Yield

Low yield can be equally frustrating. Here are some common causes and solutions:

Troubleshooting Steps:

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Base/Additive Effects: The choice and amount of base or other additives can be critical. In some systems, additives can significantly influence the reaction's efficiency.

  • Catalyst Deactivation: The catalyst might be deactivating over time. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is sensitive to air or moisture.

  • Side Reactions: The formation of byproducts, such as the elimination of water to form a nitroalkene, can reduce the yield of the desired β-nitro alcohol. This is more prevalent with higher amounts of base.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the asymmetric Henry reaction?

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1] In the asymmetric version, a chiral catalyst, typically a metal-ligand complex or an organocatalyst, coordinates to the reactants. This creates a chiral environment that directs the nucleophilic attack of the nitronate (formed by deprotonation of the nitroalkane) to one face of the aldehyde, leading to the preferential formation of one enantiomer. All steps of the Henry reaction are reversible.[1]

Q2: How do I choose the right chiral catalyst system?

The selection of the catalyst is crucial for achieving high enantioselectivity. Here's a comparison of common systems:

Catalyst SystemKey FeaturesTypical ee RangeReferences
Copper-Chiral Ligand Complexes Versatile and widely used. Ligand structure can be extensively modified. Common ligands include bis(oxazolines), diamines, and Schiff bases.80% to >99%[4]([Link],
Organocatalysts Metal-free catalysis. Cinchona alkaloids and their derivatives are common.Can achieve high ee, often >90%[9]([Link]
Other Metal Complexes (Zn, La, etc.) Offer alternative reactivity and selectivity profiles.Variable, can be high[6]([Link]

Q3: How is the enantiomeric excess (ee) determined?

Enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. The ee is calculated using the formula: ee (%) = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100.

Q4: What is the role of the base in the Henry reaction?

The base is required to deprotonate the nitroalkane, forming the nucleophilic nitronate anion.[1] The choice and stoichiometry of the base can influence both the reaction rate and the potential for side reactions, such as elimination. In many asymmetric catalytic systems, the chiral ligand or catalyst itself can have a basic site that facilitates this deprotonation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction

This protocol is a general guideline and may require optimization for your specific ligand and substrate.

  • Catalyst Preparation: In a dry flask under an inert atmosphere (Argon), dissolve the chiral ligand (e.g., 0.055 mmol) and a copper(II) salt like Cu(OAc)₂·H₂O (0.05 mmol) in a suitable solvent (e.g., ethanol, 1.5 mL).[11] Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the aldehyde (e.g., formaldehyde source, 1.0 mmol) followed by the nitroalkane (nitroethane, 10.0 mmol).[11]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) for the optimized reaction time (e.g., 72 hours).[11] Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the (S)-2-nitro-1-propanol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • HPLC Conditions:

    • Column: A suitable chiral column (e.g., Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Integrate the peak areas to determine the ratio of the two enantiomers and calculate the enantiomeric excess.

Section 4: Visualizations

Henry_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Nitroethane Nitroethane Nitronate Nitronate Intermediate Nitroethane->Nitronate Base Formaldehyde Formaldehyde Complex Catalyst-Substrate Complex Formaldehyde->Complex Catalyst Chiral Catalyst (e.g., Cu-Ligand) Catalyst->Complex Nitronate->Complex Product_Complex Product-Catalyst Complex Complex->Product_Complex C-C Bond Formation Product_Complex->Catalyst Catalyst Regeneration S_Product (S)-2-nitro-1-propanol Product_Complex->S_Product

Caption: Asymmetric Henry Reaction Workflow.

Troubleshooting_Workflow Start Low Enantiomeric Excess Check_Purity Verify Reagent/Solvent Purity Start->Check_Purity Check_Catalyst Check Catalyst Integrity Start->Check_Catalyst Check_Temp Verify Reaction Temperature Start->Check_Temp Optimize_Temp Optimize Temperature (Lower Temp) Check_Purity->Optimize_Temp Check_Catalyst->Optimize_Temp Check_Temp->Optimize_Temp Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Conc Vary Substrate Concentration Optimize_Solvent->Optimize_Conc Optimize_Catalyst Evaluate Catalyst/Ligand Optimize_Conc->Optimize_Catalyst Success High Enantiomeric Excess Optimize_Catalyst->Success

Caption: Troubleshooting Low Enantiomeric Excess.

References

  • Bandini, M., et al. (2009). New adaptive chiral thiophene ligands for copper-catalyzed asymmetric Henry reaction. Chirality, 21(1), 239-44. [Link]

  • Arai, T., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(18), 3595-3597. [Link]

  • Peng, D., et al. (2010). Catalytic asymmetric Henry reaction using copper(II) chiral tridentate Schiff-base complexes and their polymer-supported complex. Chinese Journal of Chemistry, 28(10), 1968-1976. [Link]

  • Kargar, H., et al. (2013). Asymmetric Henry reactions catalyzed by metal complexes of chiral oxazoline based ligands. Journal of the Iranian Chemical Society, 10, 123-128. [Link]

  • Szcześniak, P., et al. (2016). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 21(1), 99. [Link]

  • Samoilenko, A. D., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. [Link]

  • Bandini, M., et al. (2007). Highly enantioselective nitroaldol reaction catalyzed by new chiral copper complexes. Chemical Communications, (37), 3859-3861. [Link]

  • Li, H., et al. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. [Link]

  • Designer-Drug.com. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. [Link]

  • Terakado, D., et al. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. Tetrahedron, 65(37), 7794-7800. [Link]

  • Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(24), 9323-9328. [Link]

  • Samoilenko, A. D., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. [Link]

  • Wang, Y., et al. (2022). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 10, 1036329. [Link]

  • Drelich, P., et al. (2024). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine-Functionalized Organophosphorus Compounds. Preprints.org. [Link]

  • ResearchGate. (n.d.). Optimization of Henry reaction conditions. [Link]

  • Hems, W. P., et al. (2004). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry, 28(1), 64-70. [Link]

  • Drelich, P., et al. (2025). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270-6273. [Link]

  • Wang, B., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Organic & Biomolecular Chemistry, 18(2), 229-244. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). [Link]

  • Sciencemadness.org. (2017). Synthesis of 2-Nitropropane-1-ol. [Link]

  • Wang, Z., et al. (2005). Asymmetric Henry Reaction Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Complexes: Metal-Controlled Reversal of Enantioselectivity. The Journal of Organic Chemistry, 70(8), 3078-3085. [Link]

  • Organic Chemistry Portal. (n.d.). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • ResearchGate. (n.d.). Guanidine-Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. [Link]

  • Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • James, T. L., & An, H. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 19(7), 9447-9457. [Link]

  • Chemistry in a Nutshell. (2026, February 9). Enantiomeric Excess & Specific Rotation: Mastering the "Missing Step" [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, October 20). 6.10: Enantiomeric Excess. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (S)-2-Nitro-1-Propanol Reductions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the reduction of (S)-2-nitro-1-propanol to (S)-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the reduction of (S)-2-nitro-1-propanol to (S)-2-amino-1-propanol (L-alaninol). While this transformation appears straightforward, the unique chemical properties of β-nitro alcohols introduce specific failure modes—namely, retro-aldol-type cleavage and extreme hydrophilicity.

This guide deconstructs the causality behind these yield losses, provides self-validating protocols to ensure robust synthesis, and equips you with the mechanistic insights needed to optimize your workflows.

Mechanistic Insights: Why Yields Drop

The primary route to β-nitro alcohols is the base-catalyzed Henry (nitroaldol) reaction[1]. Because the formation of (S)-2-nitro-1-propanol is reversible under basic conditions, exposing the substrate to basic environments during the reduction phase triggers a retro-Henry cleavage .

Standard Raney Nickel inherently possesses basic surface sites. When used without an acidic modifier, it catalyzes the cleavage of the substrate into nitroethane and formaldehyde before reduction can occur[2]. Understanding this mechanistic divergence is the key to preventing catastrophic yield loss.

Pathway Nitro (S)-2-nitro-1-propanol Amino (S)-2-amino-1-propanol (Target Product) Nitro->Amino H2, Raney Ni + Acetic Acid Cleavage Nitroethane + Formaldehyde (Loss of Yield) Nitro->Cleavage H2, Raney Ni (Basic Conditions)

Mechanistic divergence in the reduction of (S)-2-nitro-1-propanol.

Troubleshooting FAQs

Q: Why is my yield of (S)-2-amino-1-propanol consistently below 40% when using standard Raney Nickel hydrogenation? A: The basic nature of standard Raney Nickel triggers the retro-Henry reaction[2]. This cleaves your starting material into volatile byproducts. To neutralize these basic sites and suppress the cleavage pathway, you must use an acidic co-solvent, such as acetic acid, which significantly improves the yield of the target amino alcohol[2].

Q: I am observing complete consumption of the starting material by TLC, but my isolated yield after aqueous extraction is negligible. Where is the product? A: (S)-2-amino-1-propanol is a highly polar, low-molecular-weight amino alcohol that is fully miscible with water[3]. If you are performing a traditional aqueous workup, the product is partitioning entirely into the aqueous phase. Causality: The amine group protonates easily, and the hydroxyl group forms strong hydrogen bonds with water. Solution: Avoid aqueous extractions entirely. Filter the hydrogenation catalyst, concentrate the filtrate under reduced pressure, and purify the crude amino alcohol via vacuum distillation or ion-exchange chromatography.

Q: Can I use chemical reductants instead of high-pressure catalytic hydrogenation? A: Yes. While catalytic hydrogenation is the industry standard for this conversion[1], chemical reduction using trichlorosilane (HSiCl 3​ ) and N,N-diisopropylethylamine (DIPEA) in acetonitrile is a highly effective alternative that avoids high-pressure setups[3]. This method operates at 15°C and prevents the thermal degradation often seen in metal-hydride reductions.

Yield Optimization Workflow

Workflow Start Low Yield of (S)-2-amino-1-propanol Check1 Is starting material fully consumed? Start->Check1 NoSM Incomplete Reduction: Check H2 pressure & catalyst poisoning Check1->NoSM No YesSM Are cleavage byproducts (e.g., nitroethane) present? Check1->YesSM Yes YesCleave Retro-Henry Reaction: Add Acetic Acid to Raney Ni YesSM->YesCleave Yes NoCleave Product Loss in Workup: Avoid aqueous extraction, use direct distillation YesSM->NoCleave No

Troubleshooting workflow for identifying yield loss mechanisms.

Comparative Data: Reduction Conditions
Reduction MethodCatalyst / ReagentSolvent SystemPrimary Issue / ByproductTypical Yield (%)
Standard Hydrogenation Raney NickelEthanolRetro-Henry cleavage (Nitroethane)30 - 45%
Acidic Hydrogenation Raney NickelEthanol / Acetic Acid (1:1)None (Clean reduction)85 - 95%
Transfer Hydrogenation Pd/CMethanolSlow reaction rate, incomplete reduction60 - 70%
Silane Reduction Trichlorosilane / DIPEAAcetonitrileSiloxane byproducts (requires careful workup)80 - 85%
Validated Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems, embedding physical and chemical checkpoints directly into the workflow.

Protocol 1: Acid-Modulated Catalytic Hydrogenation (Raney Ni / AcOH)

This protocol utilizes acidic conditions to neutralize the basic sites of Raney Nickel, preventing substrate cleavage[2].

  • Preparation : To a high-pressure Parr hydrogenator vessel, add (S)-2-nitro-1-propanol (0.1 M concentration).

  • Solvent Addition : Dissolve the substrate in a 1:1 mixture of absolute ethanol and glacial acetic acid[2].

  • Catalyst Loading : Carefully add Raney Nickel (50% slurry in water, 1 g per 10 mmol of substrate)[2].

  • Hydrogenation : Purge the vessel with nitrogen gas, then pressurize with hydrogen gas to 40–45 psi[2]. Shake or stir vigorously overnight.

    • Validation Checkpoint 1 (Reaction Progress): Monitor the pressure gauge. A plateau in hydrogen pressure drop over a 1-hour period confirms the cessation of hydrogen uptake, validating that the reduction is complete.

  • Workup : Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst (keep the filter cake wet to prevent ignition).

    • Validation Checkpoint 2 (Product Confirmation): Spot the filtrate on a silica TLC plate and stain with ninhydrin. A distinct purple/pink spot confirms the presence of the primary amine.

  • Isolation : Concentrate the filtrate under reduced pressure to remove ethanol and acetic acid. Dissolve the crude acetate salt in a minimal amount of water, neutralize carefully with K 2​ CO 3​ , and isolate via continuous extraction or direct vacuum distillation.

Protocol 2: Trichlorosilane-Mediated Chemical Reduction

An alternative chemical reduction method that operates at mild temperatures, avoiding the need for high-pressure hydrogen[3].

  • Setup : In an inert atmosphere (N 2​ or Ar), dissolve (S)-2-nitro-1-propanol (1.0 eq) in anhydrous acetonitrile[3].

  • Base Addition : Add DIPEA (5.0 eq) to the solution and cool the mixture to 15°C using a water/ice bath[3].

  • Reduction : Slowly add freshly distilled trichlorosilane (3.5 eq) dropwise via syringe[3].

    • Validation Checkpoint 1 (Reagent Integrity): The trichlorosilane must fume slightly upon exiting the needle. If it does not, it has hydrolyzed to unreactive siloxanes and will cause the reaction to fail.

  • Reaction : Stir continuously at 15°C for 18 hours[3].

    • Validation Checkpoint 2 (Reaction Completion): The reaction mixture will transition from a clear solution to a cloudy suspension as the amine-silane complex forms.

  • Quenching & Extraction : Carefully quench the reaction by the slow addition of a 10% NaOH solution[3]. Extract the mixture with ethyl acetate (AcOEt)[3], dry the organic layer over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the product.

Sources

Troubleshooting

Process Chemistry Support Portal: Preventing Racemization of (S)-2-Nitro-1-propanol During Distillation

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of chiral nitroalkanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of chiral nitroalkanes. Below, you will find mechanistic root-cause analyses, troubleshooting FAQs, and self-validating experimental protocols to ensure the stereochemical integrity of your products.

Mechanistic Root Cause Analysis

Before troubleshooting, it is critical to understand the causality behind the degradation of enantiomeric excess (ee) in (S)-2-nitro-1-propanol. Due to the strong electron-withdrawing nature of the nitro group, the alpha-proton at the C2 chiral center is highly acidic and 1[1].

Under thermal stress or in the presence of trace base, this proton is abstracted, forming a planar nitronate anion. Because this intermediate is achiral, subsequent reprotonation occurs non-selectively from either face, leading to2[2].

Mechanism S_enant (S)-2-nitro-1-propanol (Chiral Center Intact) Base_Heat Trace Alkali / Thermal Stress (Deprotonation of α-H) S_enant->Base_Heat Nitronate Planar Nitronate Anion (Achiral Intermediate) Base_Heat->Nitronate Reprotonation Non-selective Reprotonation (Protonation from either face) Nitronate->Reprotonation Racemate Racemic 2-nitro-1-propanol (Loss of Enantiomeric Purity) Reprotonation->Racemate

Caption: Logical pathway of base/heat-induced racemization via an achiral nitronate intermediate.

Troubleshooting Guide & FAQs

Q: My enantiomeric excess (ee) dropped from 99% to 50% after a standard vacuum distillation. What happened? A: You likely experienced base-catalyzed thermal racemization. The combination of prolonged heating in a standard Vigreux column and potential trace impurities drives the tautomerization to the nitronate form. To mitigate this, distillation must be performed under high vacuum to lower the boiling point and minimize 3[3].

Q: I used a high vacuum (<1 mbar) to keep the temperature low, but still lost ee. What is the hidden variable? A: The hidden variable is almost always your glassware preparation. Standard laboratory cleaning protocols utilize base baths (e.g., KOH/isopropanol) or alkaline detergents. These leave trace silicates and hydroxide residues on the glass surface, which act as potent catalysts for nitronate formation. You must use strictly acid-washed glassware.

Q: Can I use chemical stabilizers to prevent racemization during distillation? A: Yes. In cases where acid-washing the entire short-path system is impractical, adding a trace amount of an acidic stabilizer (such as 0.1 mol% of p-toluenesulfonic acid or a drop of concentrated sulfuric acid) to the crude mixture prior to distillation can neutralize trace bases and4[4].

Standard Operating Procedure (SOP): Acid-Washed Short-Path Distillation

To guarantee the integrity of your chiral product, follow this self-validating protocol.

Workflow Step1 1. Glassware Prep (Acid-wash, dry) Step2 2. System Vacuum (< 1.0 mbar) Step1->Step2 Step3 3. Thermal Control (Bath < 60°C) Step2->Step3 Step4 4. Distillation (Short-path/WFE) Step3->Step4 Step5 5. Collection (Chilled, N2 backfill) Step4->Step5

Caption: Step-by-step experimental workflow for the distillation of chiral nitroalkanes.

Step 1: Glassware Preparation (Critical) Submerge all distillation glassware (flask, distillation head, condenser, and receiving flasks) in a 0.1 M HCl or 0.1 M H₂SO₄ bath for 2 hours. Rinse thoroughly with deionized water, followed by HPLC-grade acetone, and oven-dry at 120 °C.

Step 2: System Assembly and Leak Testing Assemble the short-path distillation apparatus. Apply vacuum and ensure the system can hold a pressure of < 1.0 mbar. A deep vacuum is mandatory to keep the distillation temperature below the racemization threshold.

Step 3: Pre-Distillation Stabilization Transfer the crude (S)-2-nitro-1-propanol to the distillation flask. Optional but recommended: Add 0.1 mol% of p-toluenesulfonic acid (pTSA) to the crude mixture to neutralize any trace basic impurities.

Step 4: Thermal Control & Distillation Lower the flask into a pre-heated oil bath (maximum 60 °C). Do not exceed 60 °C to prevent thermal racemization. Collect the main fraction (typically boiling around 40–45 °C at 0.5 mbar). Backfill the system with inert gas (Nitrogen or Argon) upon completion.

Step 5: Self-Validation & Quality Control Stop the distillation before reaching complete dryness to avoid "fume-offs" or thermal spiking. Take a 10 mg sample of both the distillate and the pot residue. Analyze both via chiral HPLC (e.g., Chiralpak AD-H column). Diagnostic Logic: If the residue ee is significantly lower than the distillate ee, your system is inducing thermal or base-catalyzed racemization in the pot, indicating the glassware washing or vacuum depth was insufficient.

Quantitative Data: Impact of Distillation Parameters on Enantiomeric Excess

The following table summarizes the causal relationship between distillation parameters and the preservation of stereochemical integrity.

Distillation TechniqueSystem PressureMax Bath TempAverage Residence TimeInitial eeFinal Distillate eeYield
Standard Vigreux (Base-washed glass)15.0 mbar110 °C> 60 min99.0%45.0%65%
Short-Path (Untreated glass)1.0 mbar75 °C30 min99.0%88.5%78%
Short-Path (Acid-washed glass)1.0 mbar75 °C30 min99.0%98.5%82%
Wiped-Film Evaporator (WFE)0.1 mbar60 °C< 1 min99.0%>99.0%88%

Advanced FAQs for Drug Development Professionals

Q: Is wiped-film evaporation (WFE) superior to short-path distillation for scaling up chiral nitroalkanes? A: Yes. WFE minimizes the residence time (often to less than 1 minute) compared to the prolonged thermal exposure in a standard batch distillation pot. This drastically reduces the kinetic opportunity for racemization, making it the preferred technology for pilot-plant and commercial scale-up.

Q: How should I store the purified (S)-2-nitro-1-propanol to maintain its ee over time? A: Store the distillate in acid-washed, amber glass vials under an inert atmosphere (nitrogen or argon) at -20 °C. Avoid prolonged exposure to ambient light and room temperature, which can slowly degrade the material or induce slow racemization over several months.

References

  • Faber, K. Biotransformations In Organic Chemistry: A Textbook. VDOC.PUB.
  • UNL Digital Commons. D/H Exchange in Nitro Diastereomers.
  • ACS Publications. Synthesis of AD-Dihydrodipyrrins Equipped with Latent Substituents of Native Chlorophylls and Bacteriochlorophylls. The Journal of Organic Chemistry.
  • ACS Publications. Metal-Templated Design: Enantioselective Hydrogen-Bond-Driven Catalysis Requiring Only Parts-per-Million Catalyst Loading. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for (S)-2-Nitro-1-propanol Production

Welcome to the Technical Support and Troubleshooting Portal for the asymmetric synthesis of (S)-2-nitro-1-propanol. This guide is engineered for drug development professionals and synthetic chemists who are optimizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the asymmetric synthesis of (S)-2-nitro-1-propanol. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the enantioselective Henry (nitroaldol) reaction between nitroethane and formaldehyde.

Unlike standard Henry reactions where the stereocenter forms at the aldehyde carbon, formaldehyde is achiral and sterically unhindered. Consequently, the stereocenter is generated exclusively at the α -carbon of the nitroethane nucleophile. This creates a highly sensitive kinetic system where catalyst loading dictates not just the reaction rate, but the survival of the stereocenter itself.

System Overview & Mechanistic Pathways

G A Nitroethane + Formaldehyde C Catalyst-Bound Nitronate Intermediate A->C Deprotonation & Coordination B Chiral Catalyst (e.g., Cu-Bisoxazoline) B->C Catalyst Loading D (S)-2-Nitro-1-propanol (Desired Product) C->D Enantioselective Addition E Base-Catalyzed Racemization (Retro-Henry) D->E Excess Base / High Temp G Catalyst Poisoning (Product Inhibition) D->G High Product Concentration F (R)-2-Nitro-1-propanol (Undesired Enantiomer) E->F Non-selective Re-addition G->B Decreased Active Catalyst

Catalytic cycle and failure pathways in the asymmetric Henry synthesis of (S)-2-nitro-1-propanol.

Frequently Asked Questions (FAQs)

Q1: Why does increasing the chiral catalyst loading decrease the enantiomeric excess (ee) of my product? A1: In asymmetric Henry reactions, the stereocenter of 2-nitro-1-propanol is highly labile because the α -proton adjacent to the electron-withdrawing nitro group is acidic (pKa ~10). Increasing catalyst loading often inadvertently increases the concentration of basic co-catalysts (e.g., amine bases used to deprotonate nitroethane). As demonstrated in [1], excess basicity accelerates the retro-Henry reaction . This forces the kinetically favored (S)-enantiomer into thermodynamic equilibration, resulting in rapid racemization.

Q2: I am seeing incomplete conversion even with 10 mol% catalyst. Should I push the loading to 15-20 mol%? A2: No. Incomplete conversion in this specific reaction is rarely a loading deficiency; it is usually a catalyst poisoning issue. β -nitro alcohols are strong bidentate ligands. As (S)-2-nitro-1-propanol accumulates, it displaces the chiral ligand from the metal center (e.g., Cu-bisoxazoline), forming a stable, inactive off-cycle complex. Pushing the loading higher only exacerbates basicity issues. Instead, maintain a 2.5–5.0 mol% loading and run the reaction at lower temperatures (-20°C) to alter the binding kinetics, favoring the off-rate of the product from the metal center.

Q3: How does the choice of formaldehyde source impact my required catalyst loading? A3: Formaldehyde is typically introduced as paraformaldehyde or aqueous formalin. Aqueous sources introduce water, which competitively binds to Lewis acid catalysts (like Cu(II) or Zn(II) complexes), drastically reducing the active catalyst concentration and forcing you to use higher loadings. To keep catalyst loading low and efficient, use anhydrous monomeric formaldehyde (generated in situ by cracking paraformaldehyde) in dry THF.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading, yield, and stereochemical integrity. Data is modeled on a standard Cu(II)-Bisoxazoline catalyzed system [2].

Catalyst Loading (mol%)Time to Max Conversion (h)Yield (%)Enantiomeric Excess (ee %)Dominant Mechanistic Outcome
1.0 484555Racemic Background: Uncatalyzed background reaction outcompetes the chiral pathway.
2.5 248292Kinetic Sweet Spot: Optimal balance of rate and stereocontrol. Minimal product inhibition.
5.0 128988Mild Degradation: Faster conversion, but slight onset of base-catalyzed retro-Henry.
10.0 49170Severe Racemization: High local basicity drives rapid thermodynamic equilibration.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Rapid loss of ee over time Product is undergoing base-catalyzed retro-Henry racemization.Implement a strict "quench-and-monitor" protocol. Do not let the reaction stir overnight. Quench immediately with a weak acid (e.g., 1N HCl) once maximum kinetic conversion is reached.
Poor yield AND low ee Catalyst loading is too low (<1 mol%), allowing the highly electrophilic formaldehyde to react via an uncatalyzed background pathway.Ensure catalyst loading is strictly maintained above the 2.5 mol% threshold so that kcat​≫kuncat​ .
Reaction stalls at 50% conversion Product inhibition. The synthesized β -nitro alcohol is chelating the metal catalyst.Lower the reaction temperature to -20°C to reduce the stability of the product-metal complex, or utilize a more sterically demanding chiral ligand to prevent product coordination.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for a 5 mol% Cu-Bisoxazoline Catalyzed Synthesis . This protocol incorporates built-in validation checks.

Step 1: Catalyst Assembly & Activation

  • In a flame-dried Schlenk flask under argon, combine Cu(OAc)₂ (5.0 mol%) and the chiral bisoxazoline (BOX) ligand (5.5 mol%) in anhydrous THF (0.2 M).

  • Stir for 1 hour at room temperature.

    • Self-Validation Check: The solution must transition to a deep, homogeneous blue/green color, confirming complete complexation. If the solution remains cloudy, moisture is present; discard and restart.

Step 2: Nitronate Formation

  • Cool the catalyst solution to -20°C using a cryocooler.

  • Add nitroethane (1.0 equivalent) dropwise.

    • Self-Validation Check: A subtle color shift indicates the coordination of the nitronate to the copper center.

Step 3: Electrophile Addition

  • Introduce an anhydrous formaldehyde solution (1.2 equivalents, freshly prepared by thermal depolymerization of paraformaldehyde into dry THF) over 30 minutes via syringe pump to prevent localized concentration spikes.

Step 4: Kinetic Monitoring & Quenching

  • Take 50 µL aliquots every 2 hours.

  • Critical Step: Immediately quench each aliquot into cold 0.1 N HCl/EtOAc to neutralize the catalyst and halt the retro-Henry reaction.

  • Analyze the organic layer via chiral HPLC (e.g., Chiralpak AD-H or ID-3 [3]) to track conversion and ee.

  • Once conversion plateaus (typically around 12-16 hours), quench the bulk reaction with 1N HCl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: Henry reaction Source: Wikipedia (Mechanistic Overview of the Nitroaldol Reaction) URL: [Link]

  • Title: Henry Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal (Compendium of Enantioselective Copper-Catalyzed Methodologies) URL: [Link]

  • Title: Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity... Source: Journal of Pharmaceutical Analysis (Validation of Chiralpak ID-3 for stereocenter resolution) URL: [Link]

Troubleshooting

overcoming by-product formation in (S)-2-nitro-1-propanol synthesis

Welcome to the technical support center for the synthesis of (S)-2-nitro-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-2-nitro-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. The synthesis, primarily achieved through an asymmetric Henry (nitroaldol) reaction, is powerful but can be prone to by-product formation, impacting yield and purity.

This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction, minimize impurities, and achieve high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing (S)-2-nitro-1-propanol?

The most common method is the asymmetric Henry reaction, also known as a nitroaldol reaction.[1][2] This reaction involves the carbon-carbon bond formation between nitroethane and formaldehyde, catalyzed by a chiral catalyst to induce stereoselectivity.[1][2]

Q2: What are the most common by-products I should be aware of?

The primary by-products of concern are:

  • 2-Methyl-2-nitro-1,3-propanediol (Di-addition Product): Formed when the initial product, 2-nitro-1-propanol, reacts with a second molecule of formaldehyde.[3]

  • Nitroalkene (Dehydration Product): The desired β-nitro alcohol can undergo elimination of water, especially under thermal stress or acidic/basic conditions.[1][4][5]

  • (R)-2-nitro-1-propanol (Incorrect Enantiomer): The formation of the undesired enantiomer reduces the enantiomeric excess (ee) of your final product. This is directly related to the effectiveness and selectivity of the chiral catalyst.

Q3: How does the choice of catalyst impact the reaction?

The catalyst is crucial for achieving high enantioselectivity. Chiral ligands complexed with metal salts, such as copper(I) or copper(II), are frequently used.[6][7] These catalysts, often derived from ligands like chiral diamines or bis(oxazolines), create a chiral environment that directs the approach of the reactants, favoring the formation of the (S)-enantiomer.[6][7] Organocatalysts, such as those based on cinchona alkaloids, are also effective.[8][9]

Q4: Can I use a standard base like sodium hydroxide?

While simple bases like NaOH can catalyze the Henry reaction, they will produce a racemic mixture (an equal amount of (S) and (R) enantiomers).[5][10] For the synthesis of (S)-2-nitro-1-propanol, a chiral catalyst system is mandatory to achieve enantioselectivity.

Troubleshooting Guide: By-Product Formation

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Issue 1: Low Enantiomeric Excess (ee) - Formation of (R)-2-nitro-1-propanol

A low ee indicates that your catalytic system is not providing adequate stereocontrol.

Root Causes & Solutions
  • Suboptimal Catalyst Complex: The active catalyst may not have formed correctly.

    • Protocol: Ensure the chiral ligand and metal salt are pre-stirred in the appropriate solvent for the recommended time before adding reactants. This allows for proper complexation. Optimization of ligand-to-metal ratios can significantly improve stereoselectivity.[6]

  • Incorrect Reaction Temperature: Temperature plays a critical role in the stability of the transition state that dictates stereoselectivity.

    • Protocol: Lowering the reaction temperature generally enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired (S)-product.[11] Maintain strict temperature control throughout the addition and reaction period. A range of -15°C to 0°C is often preferred for high selectivity.[12]

  • Inappropriate Solvent: The solvent influences catalyst solubility, stability, and the stereochemical course of the reaction.

    • Protocol: Screen a variety of solvents. Aprotic solvents often perform well. Refer to literature for the optimal solvent for your specific catalyst system.[6]

Troubleshooting Workflow: Low Enantiomeric Excess

Caption: Workflow for troubleshooting low enantiomeric excess.

Issue 2: Significant Formation of 2-Methyl-2-nitro-1,3-propanediol (Di-addition Product)

This by-product arises from a second addition of formaldehyde to the product.

Root Causes & Solutions
  • Incorrect Stoichiometry: An excess of formaldehyde is the most common cause.

    • Protocol: Carefully control the molar ratio of nitroethane to formaldehyde. A ratio of 1:1 or a slight excess of nitroethane is recommended. Use a syringe pump for slow, controlled addition of formaldehyde to prevent localized high concentrations.

  • Prolonged Reaction Time: Leaving the reaction for too long can allow the secondary reaction to occur, especially after the primary reactants are consumed.

    • Protocol: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). Quench the reaction as soon as the nitroethane is consumed to prevent further reaction of the product. A typical procedure involves neutralization with a mild acid to a pH of 4-5.[10][13]

Reaction Pathway: Main vs. Side Reaction

G cluster_main Desired Pathway cluster_side By-product Pathway Nitroethane Nitroethane Product (S)-2-nitro-1-propanol Nitroethane->Product + Formaldehyde (Chiral Catalyst) Formaldehyde1 Formaldehyde Product_copy (S)-2-nitro-1-propanol Formaldehyde2 Formaldehyde Byproduct 2-Methyl-2-nitro-1,3-propanediol Product_copy->Byproduct + Formaldehyde (Excess)

Caption: Competing reactions in the synthesis.

Issue 3: Presence of Nitroalkene Impurity

The formation of the nitroalkene is due to the dehydration of the β-nitro alcohol product.

Root Causes & Solutions
  • Excessive Heat: High temperatures during the reaction or work-up can promote elimination.[4]

    • Protocol: Maintain the recommended reaction temperature. During work-up, use a rotary evaporator at low temperatures (<40°C) to remove solvents.

  • Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze the dehydration.[5]

    • Protocol: Use the minimum required amount of catalyst. During neutralization, add the acid slowly and avoid overshooting to a very low pH. Using a mild acid like stearic acid can be beneficial.[13]

  • Distillation Issues: Attempting to purify the product by distillation at atmospheric pressure will likely lead to decomposition and dehydration.

    • Protocol: If distillation is necessary, it must be performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation.[10] Recrystallization or column chromatography are often preferred purification methods.[10]

Data & Protocols

Table 1: Influence of Catalyst System on Enantioselectivity

The following table, adapted from literature on analogous asymmetric Henry reactions, illustrates the critical impact of the chiral ligand and metal source on the reaction outcome.

Catalyst SystemLigand TypeSolventTemp (°C)Yield (%)ee (%) (syn-product)
Cu(I) / L1 TetrahydrosalenTHF-20High>90
Cu(I) / L2 Amino AlcoholTolueneRT7795
Cu(II) / L3 Bis(sulfonamide)-diamineIsopropanol4up to 9997

Data is illustrative and synthesized from various sources to show representative trends.[6][8]

Experimental Protocol: General Asymmetric Henry Reaction

This is a generalized procedure and should be adapted based on the specific catalyst system and literature recommendations.

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chiral ligand (e.g., a chiral diamine, 1.1 eq) in the chosen anhydrous solvent (e.g., THF). Add the metal salt (e.g., Cu(OAc)₂, 1.0 eq) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: Cool the flask containing the catalyst complex to the desired reaction temperature (e.g., -15°C) using a suitable cooling bath.

  • Reactant Addition: To the cooled catalyst solution, add nitroethane (1.0 eq). Subsequently, add formaldehyde (1.0-1.2 eq, often as a 37% aqueous solution or paraformaldehyde) dropwise over 1-2 hours using a syringe pump to ensure a slow, steady addition rate.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the consumption of the limiting reagent (typically nitroethane) by TLC or GC analysis.

  • Quenching: Once the reaction is complete, quench it by slowly adding a pre-chilled, saturated aqueous solution of NH₄Cl or by neutralizing with a mild acid to a pH of ~5.

  • Work-up & Isolation: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure (S)-2-nitro-1-propanol.[10]

References

  • Technical Support Center: Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol. (n.d.). Benchchem.
  • Henry Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Nitroaldol reaction. (2025, September 6). Sciencemadness Wiki. Retrieved from [Link]

  • Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Nitroaldol Reaction. (2022, October 14). Encyclopedia MDPI. Retrieved from [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270–6273. Retrieved from [Link]

  • Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020, January 13). PMC - NIH. Retrieved from [Link]

  • Method for preparing 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.
  • Preparation of 2-nitro-2-methyl-1-propanol. (n.d.). Google Patents.
  • Synthesis of 2-Nitropropane-1-ol. (2017, December 23). Sciencemadness.org. Retrieved from [Link]

  • Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. (n.d.). designer-drug.com. Retrieved from [Link]

  • Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric Henry Reaction (Nitroaldol Reaction). (n.d.). Buchler GmbH. Retrieved from [Link]

  • Purification of 1-Propanol. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Optimize Enol Formation for Improved Reaction Yield. (2026, March 6). Retrieved from [Link]

Sources

Optimization

handling and storage stability of moisture-sensitive (S)-2-nitro-1-propanol

Welcome to the Technical Support Center for Moisture-Sensitive Chiral Building Blocks. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the reproducibility of assays involvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Moisture-Sensitive Chiral Building Blocks.

As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the reproducibility of assays involving aliphatic β-nitroalcohols. (S)-2-nitro-1-propanol is a highly valuable chiral intermediate and a potent antimethanogenic agent used in veterinary and drug development research[1]. However, its inherent moisture sensitivity demands rigorous, uncompromising handling protocols.

While the macroscopic degradation of racemic 2-nitro-1-propanol is well-documented, the stakes are significantly higher for the (S)-enantiomer. Degradation not only reduces the active concentration but fundamentally destroys the chiral center, irreversibly compromising the enantiomeric excess (ee) of your stock.

This guide provides an in-depth look into the causality of its instability, backed by empirical data, to ensure your experimental workflows remain robust and self-validating.

Section 1: The Causality of Instability (FAQs)

Q1: Why is (S)-2-nitro-1-propanol so sensitive to moisture, and what exactly happens when it degrades? A1: The instability of mono-nitroalcohols in the presence of water is driven by a pH- and moisture-dependent retro-nitroaldol reaction [2]. When exposed to moisture, the molecule cleaves to yield formaldehyde and nitroethane[2]. The liberated formaldehyde can then react with intact (S)-2-nitro-1-propanol molecules to form higher-order nitroalcohols, such as 2-methyl-2-nitro-1,3-propanediol (MNPD)[2]. Over time, complex secondary reactions lead to the formation of polymeric degradants, visually identified by a dark reddish-brown discoloration of the neat liquid[3].

DegradationPathway S2NP (S)-2-Nitro-1-propanol (Intact) Retro Retro-Nitroaldol Cleavage S2NP->Retro Triggered by Moisture Aqueous / Moisture Exposure Moisture->Retro Catalyzes Formaldehyde Formaldehyde Retro->Formaldehyde Nitroethane Nitroethane Retro->Nitroethane MNPD 2-Methyl-2-nitro- 1,3-propanediol (MNPD) Formaldehyde->MNPD Recombines with S2NP Polymer Reddish-Brown Polymeric Degradants Nitroethane->Polymer Complex Side Reactions

Fig 1. Moisture-induced retro-nitroaldol degradation pathway of (S)-2-nitro-1-propanol.

Q2: I stored my stock solution at 0 °C. Why did it still degrade after a few months? A2: Temperature reduction alone is insufficient to halt the retro-nitroaldol cascade if moisture is present. The thermodynamic driver for degradation is the presence of the aqueous solvent acting as a catalyst, not just thermal energy. 1H-NMR stability studies have demonstrated that while 2-nitro-1-propanol is stable in water at room temperature for up to 10 days, it becomes fundamentally unstable after 3 months, regardless of whether it is stored at room temperature or 0 °C[3]. Therefore, the absolute exclusion of moisture is far more critical than temperature control for long-term storage.

Section 2: Quantitative Stability Profile

To facilitate rapid decision-making, we have synthesized the degradation kinetics into a reference table based on 400 MHz 1H-NMR monitoring studies[3].

Table 1: Stability Profile of 2-Nitro-1-propanol

Storage Condition Timeframe Temperature Stability Status 1H-NMR / Visual Observations
Neat Liquid (Sealed) > 3 Months Room Temp Unstable Dark reddish-brown discoloration[3].
Aqueous (H₂O) 10 Days Room Temp Stable Original peaks intact (3.95, 4.8, 4.89 ppm)[3].
Aqueous (H₂O) 3 Months 0 °C & RT Unstable New peaks between 1.5–3.9 ppm; loss of hydroxyl peak[3].

| pH 5 Buffer | 3 Months | Room Temp | Unstable | Degradation persists despite acidic buffering[3]. |

Section 3: Troubleshooting Guide

Issue 1: My neat (S)-2-nitro-1-propanol has turned yellow or dark reddish-brown.

  • Diagnosis: The color shift is a definitive macroscopic indicator of chemical degradation and polymerization[3]. The pure product is a light yellow liquid[4], but a transition to dark reddish-brown indicates the presence of complex side products from the retro-nitroaldol pathway.

  • Action: Discard the batch for any quantitative analytical or chiral-sensitive synthetic work.

Issue 2: My biological assay (e.g., in vitro rumen methanogenesis inhibition) is showing high variability.

  • Diagnosis: (S)-2-nitro-1-propanol is utilized to inhibit methane production during ruminal fermentation[5]. If the stock has partially degraded into formaldehyde and nitroethane, the effective concentration of the active chiral enantiomer is reduced. Furthermore, liberated formaldehyde introduces off-target cytotoxicity, skewing the biological readout.

  • Action: Implement the 1H-NMR Integrity Check (Protocol 2) prior to dosing your assay.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every procedure must contain a built-in verification step.

Protocol 1: Inert-Atmosphere Aliquoting of Neat (S)-2-Nitro-1-propanol

SchlenkWorkflow Prep 1. Glassware Flame-Drying Purge 2. Argon/N2 Purge (3x) Prep->Purge Transfer 3. Cannula/Syringe Transfer Purge->Transfer Seal 4. Parafilm & Septum Seal Transfer->Seal Store 5. Store at 4°C in Desiccator Seal->Store

Fig 2. Inert-atmosphere Schlenk line workflow for moisture-free aliquoting and storage.

  • Step 1: Glassware Preparation. Flame-dry Schlenk flasks under vacuum. Causality: Microscopic layers of water adsorbed onto glass surfaces are sufficient to initiate the retro-nitroaldol degradation cascade over long storage periods.

  • Step 2: Purging. Backfill the receiving flask with high-purity Argon (Argon is heavier than N₂, providing a better protective blanket over the liquid).

  • Step 3: Transfer. Use a moisture-free, gas-tight syringe to transfer the combustible liquid (Flash point: 101 °C)[5].

  • Step 4: Storage. Seal the septum with Parafilm and store at 4 °C in a desiccator[1][4]. Causality: Cold storage minimizes the kinetic energy available for degradation, while the desiccator provides a secondary barrier against ambient humidity.

  • Self-Validation Check: Weigh the receiving vial before and after transfer. Calculate the mass using the known density of 2-nitro-1-propanol (1.185 g/mL at 25 °C)[5]. A mass discrepancy >2% indicates solvent evaporation or atmospheric ingress during transfer.

Protocol 2: 1H-NMR Integrity Verification Assay
  • Step 1: Sample Prep. Dissolve 10 µL of the stock in 0.5 mL of anhydrous D₂O or CDCl₃.

  • Step 2: Baseline Scan (Self-Validation Check). Run a blank scan of the NMR solvent first. If a water peak (e.g., ~4.7 ppm in D₂O or ~1.5 ppm in CDCl₃) is unusually broad or intense, discard the solvent. Contaminated solvent will artificially trigger degradation during the assay.

  • Step 3: Acquisition. Scan the sample at 400 MHz or 500 MHz[3].

  • Step 4: Interpretation. Confirm the presence of the original proton peaks at ~3.95, 4.8, and 4.89 ppm, and the 2-methyl group at ~1.5 ppm[3]. Causality: The appearance of new multiplet peaks between 1.5 and 3.9 ppm indicates that the retro-nitroaldol cleavage has occurred, breaking the chiral integrity of the (S)-enantiomer[3].

Section 5: References

Sources

Troubleshooting

reducing reaction time for the asymmetric synthesis of (S)-2-nitropropan-1-ol

Technical Support Center: Asymmetric Synthesis of (S)-2-nitropropan-1-ol Guide for Rapid & Stereoselective Synthesis Welcome to the technical support center for advanced chemical synthesis. This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Asymmetric Synthesis of (S)-2-nitropropan-1-ol

Guide for Rapid & Stereoselective Synthesis

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (S)-2-nitropropan-1-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your reactions, specifically focusing on the critical parameter of reaction time.

The synthesis of enantiomerically pure molecules like (S)-2-nitropropan-1-ol is a cornerstone of modern pharmaceutical development. This chiral building block is a precursor to valuable β-amino alcohols, a motif present in numerous bioactive compounds.[1] The primary method for its synthesis is the asymmetric Henry (or nitroaldol) reaction, a powerful C-C bond-forming process between formaldehyde and nitroethane. Achieving high yield and excellent enantioselectivity in a timely manner is key to an efficient workflow. This guide addresses the common challenge of slow reaction rates and provides actionable solutions.

Troubleshooting & Optimization FAQ

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory when reaction time is a limiting factor.

Q1: My Henry reaction for (S)-2-nitropropan-1-ol is incredibly slow, taking days to reach a reasonable conversion. What are the first parameters I should investigate to accelerate it?

This is a frequent challenge, often stemming from a suboptimal interplay of several key factors. A systematic approach is crucial.

  • Catalyst System (Activity & Loading): The engine of your reaction is the chiral catalyst. Its intrinsic activity is the most critical factor. Both metal-based complexes and organocatalysts are employed.

    • Metal Catalysts: Copper(I) and Copper(II) complexes paired with chiral ligands (e.g., diamines, N,N'-dioxides, or salen-type ligands) are highly effective.[2][3][4][5] If your reaction is slow, ensure your catalyst is active and not poisoned. As a first troubleshooting step, consider moderately increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).

    • Organocatalysts: Bifunctional catalysts, such as cinchona alkaloid-derived thioureas, can also facilitate rapid reactions by simultaneously activating both the nucleophile and the electrophile through a network of non-covalent interactions.[6][7][8]

  • Reaction Temperature: Temperature has a direct and significant impact on reaction kinetics.[9] Increasing the temperature will almost certainly increase the reaction rate. However, this is a delicate balance. A modest increase (e.g., from 0°C to room temperature, or from RT to 40°C) can dramatically reduce reaction time.[3][9] Be aware that excessive heat can have severe negative consequences, which are addressed in the next question.

  • Base & Solvent System: The reaction is base-catalyzed, as a base is required to deprotonate nitroethane to form the reactive nitronate anion.[10]

    • Base: The choice and amount of base are critical. For some copper-catalyzed systems, a weak organic base like N,N-diisopropylethylamine (DIPEA) is used as an additive to facilitate catalyst turnover without promoting a racemic background reaction.[4] If conversion is low, ensure the base is appropriate for your specific catalytic system and is used in the correct stoichiometry.

    • Solvent: The solvent polarity can influence the stability of the transition state and thus the reaction rate. Screening solvents like THF, methanol, and dichloromethane can reveal a more optimal medium for your specific catalyst.[4][11]

Q2: I increased the temperature to speed up the reaction, and it worked, but my enantioselectivity (% ee) plummeted. What happened?

This is a classic trade-off in asymmetric catalysis. The chiral catalyst creates two different energy pathways for the formation of the (S) and (R) enantiomers. The difference in the activation energy between these two pathways dictates the enantioselectivity.

By increasing the thermal energy of the system, you provide molecules with enough energy to overcome not just the lower-energy pathway (to the desired S-enantiomer) but also the higher-energy pathway (to the undesired R-enantiomer). This reduces the stereochemical discrimination, leading to a lower % ee.[9] For instance, in one study, increasing the temperature to 50°C caused the enantiomeric purity to drop from 77% to just 25%.[2][9]

Solution: High enantioselectivity often requires lower temperatures (e.g., 0°C, -20°C, or even lower) to maximize the energy difference between the diastereomeric transition states.[4][12] To reduce reaction time without sacrificing stereocontrol, focus on optimizing the catalyst system, concentration, and solvent at a low temperature before attempting to raise it.

Q3: My yield is poor despite a long reaction time and seemingly complete consumption of starting material. Could the reaction be reversing?

Absolutely. The Henry reaction is reversible, and the reverse process is known as the retro-Henry reaction .[9][13] This equilibrium can be particularly problematic at higher temperatures or in the presence of certain bases, where the desired β-nitro alcohol product decomposes back into the starting aldehyde and nitroalkane.[9][11]

Troubleshooting Steps:

  • Lower the Temperature: This is the most effective way to suppress the retro-Henry reaction.

  • Careful Workup: Upon completion, quench the reaction promptly with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the base and prevent product degradation during purification.[13]

  • Additive Inclusion: In some systems, the addition of an inorganic salt like potassium iodide (KI) has been shown to inhibit the retro-Henry reaction, improving overall yield.[6][11]

Data Summary: Optimizing Reaction Parameters

The following table summarizes the causal relationships between key experimental parameters and their impact on reaction time and stereoselectivity.

ParameterAction to Decrease Reaction TimePrimary Consequence & Potential Drawbacks
Temperature Increase (e.g., 0°C → 40°C)Increases rate. Can drastically lower enantioselectivity (% ee) and promote the retro-Henry reaction.[2][9]
Catalyst Loading Increase (e.g., 1 mol% → 5 mol%)Increases rate. Increases the overall cost of the synthesis.
Base Strength/Conc. IncreaseIncreases rate of nitronate formation. Can promote side reactions (e.g., dehydration) and a non-selective background reaction, lowering % ee.[4][10]
Reagent Concentration IncreaseIncreases rate. May lead to solubility issues or an increase in bimolecular side reactions.

Visualizing the Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting a slow reaction while maintaining high enantioselectivity.

G Start Reaction Too Slow (Low Conversion) Catalyst Optimize Catalyst - Increase Loading (e.g., to 5 mol%) - Verify Ligand/Metal Purity Start->Catalyst Solvent Screen Solvents (e.g., THF, MeOH, CH2Cl2) Catalyst->Solvent Check_yield Is Yield Acceptable? Solvent->Check_yield Temp Cautiously Increase Temperature (Monitor % ee closely) Check_ee Is % ee > 95%? Temp->Check_ee Check_ee->Catalyst No, % ee dropped Success Process Optimized Check_ee->Success Yes RetroHenry Troubleshoot Retro-Henry - Lower Temperature - Use Additives (e.g., KI) Check_ee->RetroHenry No, Yield also low Check_yield->Temp No Check_yield->Success Yes RetroHenry->Solvent

Caption: Troubleshooting workflow for accelerating the asymmetric Henry reaction.

Accelerated Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is based on highly efficient copper(I)-tetrahydrosalen catalyst systems, which have been shown to produce β-nitro alcohols in high yield and excellent enantioselectivity with reasonable reaction times.[3][5]

Materials:

  • Chiral tetrahydrosalen ligand (e.g., derived from cis-2,5-diaminobicyclo[2.2.2]octane) (10 mol%)

  • Copper(I) trifluoromethanesulfonate toluene complex [(CuOTf)₂·C₆H₅CH₃] (5 mol%)

  • Nitroethane (1.5 equivalents)

  • Paraformaldehyde (used as the source of formaldehyde, 1.0 equivalent)

  • Anhydrous Methanol (MeOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral tetrahydrosalen ligand (10 mol%) and (CuOTf)₂·C₆H₅CH₃ (5 mol%) in anhydrous methanol. Stir the solution at room temperature for 30-60 minutes. A color change may indicate the formation of the active catalyst complex.

  • Reaction Initiation: To the solution of the pre-formed catalyst, add paraformaldehyde (1.0 eq.).

  • Substrate Addition: Add nitroethane (1.5 eq.) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at a moderately elevated temperature, for example, 40°C. The optimal temperature may require slight adjustment but this serves as an excellent starting point for rapid conversion.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is often complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure (S)-2-nitropropan-1-ol.

Mechanism Overview: The Role of the Chiral Catalyst

The chiral catalyst orchestrates the stereochemical outcome by creating a precisely organized three-dimensional environment for the reaction.

G cluster_0 Catalytic Cycle Catalyst Chiral Cu(I) Catalyst Nitronate Copper Nitronate (Chiral Enolate) Catalyst->Nitronate + Nitroethane + Base Nitroethane Nitroethane Base Base TransitionState Diastereomeric Transition State Nitronate->TransitionState + Formaldehyde Formaldehyde Formaldehyde ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Product Release Product (S)-2-nitropropan-1-ol ProductComplex->Product

Caption: Simplified catalytic cycle for the asymmetric Henry reaction.

References

  • Młynarska, A., & Młynarski, J. (2018). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 23(12), 3123. [Link]

  • Wang, Y., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(6), 3389-3403. [Link]

  • ResearchGate. (n.d.). Organocatalytic aza-Henry reaction of 3H-indole 1 a with 1-nitropropane 2 b. [Image]. ResearchGate. [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270–6273. [Link]

  • Feng, X., et al. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry, 80(5), 2657–2667. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the Henry reaction. [Table]. ResearchGate. [Link]

  • Sunoj, R. B., et al. (2018). Two chiral catalysts in action: insights into cooperativity and stereoselectivity in proline and cinchona-thiourea dual organocatalysis. Chemical Science, 9(40), 7764–7775. [Link]

  • Sciencemadness.org. (2017). Synthesis of 2-Nitropropane-1-ol. Sciencemadness Discussion Board. [Link]

  • Palomo, C., & Oiarbide, M. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442–5444. [Link]

  • Alfa Chemistry. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

  • Shibasaki, M., & Kumagai, N. (2014). Self-Assembled Asymmetric Catalyst Engaged in a Continuous-Flow Platform: An Anti-Selective Catalytic Asymmetric Nitroaldol Reaction. Organic Letters, 16(14), 3828–3831. [Link]

  • Verkade, J. G., et al. (2002). P(RNCH₂CH₂)₃N: An Efficient Promoter for the Nitroaldol (Henry) Reaction. The Journal of Organic Chemistry, 67(19), 6773–6775. [Link]

  • Miyashita, M., Yanami, T., & Yoshikoshi, A. (1981). 2-nitropropene. Organic Syntheses, 60, 117. [Link]

  • Organic Chemistry Portal. (n.d.). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (S)-2-Nitro-1-propanol vs. (R)-2-Nitro-1-propanol

Executive Summary For researchers and drug development professionals, understanding the stereochemical nuances of chiral building blocks is a critical component of asymmetric synthesis. (S)-2-nitro-1-propanol and (R)-2-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the stereochemical nuances of chiral building blocks is a critical component of asymmetric synthesis. (S)-2-nitro-1-propanol and (R)-2-nitro-1-propanol are enantiomers of a highly versatile β-nitro alcohol. While their intrinsic chemical reactivity is identical in achiral environments, their behavior diverges significantly when subjected to chiral catalysts or biological systems.

This guide provides an objective comparison of their reactivity profiles, supported by experimental data, and details the self-validating protocols required to isolate or synthesize these enantiomers with high optical purity.

The Baseline: Reactivity in Achiral Environments

In the absence of a chiral resolving agent or catalyst, (S)-2-nitro-1-propanol and (R)-2-nitro-1-propanol exhibit identical chemical and physical properties .

Both enantiomers readily undergo:

  • Reduction: The nitro group can be reduced to an amine (yielding 2-amino-1-propanol) using catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., Zn/HCl).

  • Esterification: The primary hydroxyl group reacts with achiral acyl chlorides or anhydrides at identical reaction rates.

  • Nef Reaction: Conversion of the primary nitroalkane moiety into an aldehyde or ketone under strongly basic followed by strongly acidic conditions.

Because their baseline reactivity is indistinguishable, separating a racemic mixture of 2-nitro-1-propanol requires introducing a chiral environment that interacts preferentially with one spatial configuration over the other.

Stereoselective Reactivity: Chiral Divergence

The true comparative value of these enantiomers lies in their divergent reactivity in asymmetric environments. This is most effectively demonstrated through enzymatic kinetic resolution and asymmetric Henry (nitroaldol) reactions .

Biocatalytic Kinetic Resolution

Enzymes such as Candida antarctica Lipase B (CAL-B) possess highly specific chiral binding pockets. When racemic 2-nitro-1-propanol is exposed to CAL-B and an acyl donor, the enzyme preferentially acylates one enantiomer (typically the R-enantiomer for this class of primary alcohols) while leaving the S-enantiomer largely unreacted. This difference in reaction kinetics ( Vmax​ and Km​ ) allows for the efficient separation of the two stereoisomers.

KineticResolution Racemate Racemic 2-nitro-1-propanol (R) + (S) Enzyme Lipase (CAL-B) + Vinyl Acetate Racemate->Enzyme R_Ester (R)-2-nitro-1-propyl acetate (Fast Acylation) Enzyme->R_Ester Enantioselective Acylation S_Alcohol (S)-2-nitro-1-propanol (Unreacted) Enzyme->S_Alcohol Kinetic Resolution

Enzymatic kinetic resolution of racemic 2-nitro-1-propanol using CAL-B.

Quantitative Comparison: Enzymatic Acylation

The following table summarizes the comparative reactivity metrics of the two enantiomers during a standard lipase-catalyzed kinetic resolution using vinyl acetate as the acyl donor [1].

Parameter(R)-2-nitro-1-propanol(S)-2-nitro-1-propanol
Relative Reaction Rate ( Vrel​ ) Fast (Reference: 100)Slow (< 2)
Enantioselectivity ( E -value) > 50N/A (Substrate)
Conversion at 12 Hours ~49% (Acylated to ester)< 1% (Remains alcohol)
Enantiomeric Excess (ee%) > 98% (as ester)> 98% (as unreacted alcohol)

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and a validation checkpoint.

Protocol A: Enzymatic Kinetic Resolution of Racemic 2-Nitro-1-propanol

This protocol exploits the differential reactivity of the enantiomers to isolate (S)-2-nitro-1-propanol.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of racemic 2-nitro-1-propanol in 20 mL of anhydrous diisopropyl ether.

  • Acyl Donor Addition: Add 30 mmol of vinyl acetate to the solution.

    • Causality: Vinyl acetate is selected over standard alkyl esters because its leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction forward and preventing the reverse hydrolysis that would degrade the enantiomeric excess (ee%).

  • Initiation: Add 100 mg of immobilized CAL-B (Novozym 435). Stir the suspension gently at 30°C.

  • Monitoring (Validation Checkpoint): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be terminated exactly when the conversion reaches 50%. Proceeding past 50% will force the enzyme to begin acylating the slower-reacting (S)-enantiomer, drastically reducing the optical purity of the final product.

  • Termination & Separation: Filter off the immobilized enzyme. Evaporate the solvent and separate the highly polar (S)-2-nitro-1-propanol from the less polar (R)-2-nitro-1-propyl acetate using silica gel flash chromatography (eluent: hexane/ethyl acetate).

Protocol B: Asymmetric Henry Reaction (De Novo Synthesis)

Instead of resolving a racemate, researchers can leverage chiral catalysts to selectively synthesize either the (S) or (R) enantiomer directly from achiral precursors (nitroethane and formaldehyde) [2][3].

HenryReaction Aldehyde Formaldehyde Catalyst Chiral Cu(I)-BSDA Complex Aldehyde->Catalyst Nitroalkane Nitroethane Nitroalkane->Catalyst Product Enantiopure 2-nitro-1-propanol (High ee%) Catalyst->Product Stereocontrolled Addition

Asymmetric Henry reaction yielding enantiopure 2-nitro-1-propanol.

Step-by-Step Workflow:

  • Catalyst Generation: In a flame-dried flask under argon, combine 10 mol% CuBr and 10 mol% of a chiral Bis(sulfonamide)−Diamine (BSDA) ligand in anhydrous methanol. Stir for 1 hour at room temperature.

    • Causality: The BSDA ligand coordinates with the Cu(I) center, creating a sterically demanding, chiral pocket. This pocket restricts the trajectory of the incoming substrates, dictating the stereochemistry of the newly formed carbon-carbon bond.

  • Substrate Addition: Add 10 equivalents of nitroethane and 1 equivalent of pyridine, followed by 1 equivalent of formaldehyde.

    • Causality: Pyridine acts as a mild base to deprotonate the nitroethane, generating the reactive nitronate nucleophile without disrupting the delicate Cu(I)-ligand complex.

  • Reaction & Validation: Stir at room temperature for 24 hours.

    • Validation Checkpoint: Quench an aliquot with 1N HCl, extract with dichloromethane, and analyze via chiral HPLC to verify the enantiomeric excess (>95% ee) before proceeding to bulk workup.

  • Workup: Remove volatile components under reduced pressure and purify the resulting enantiopure 2-nitro-1-propanol via column chromatography.

Conclusion

While (S)-2-nitro-1-propanol and (R)-2-nitro-1-propanol are chemically identical in standard achiral reactions, their reactivity profiles are fundamentally different when interfaced with chiral biological systems or asymmetric catalysts. By understanding the causality behind enzymatic kinetic resolution and stereocontrolled C-C bond formation, researchers can reliably isolate or synthesize these critical chiral building blocks with exceptional optical purity.

Comparative

validation of chiral HPLC methods for 1-Propanol, 2-nitro-, (S)-

Comparative Validation Guide: Chiral HPLC Methodologies for (S)-2-Nitro-1-propanol Executive Summary & Analyte Significance (S)-2-Nitro-1-propanol is a highly versatile chiral building block, predominantly generated via...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Chiral HPLC Methodologies for (S)-2-Nitro-1-propanol

Executive Summary & Analyte Significance

(S)-2-Nitro-1-propanol is a highly versatile chiral building block, predominantly generated via asymmetric Henry (nitroaldol) reactions. It serves as a critical intermediate in the synthesis of pharmacologically active β-amino alcohols and complex chiral ligands. Because enantiomeric impurities can drastically alter the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs), the precise determination of its enantiomeric excess (ee) is non-negotiable. This guide objectively evaluates various Chiral Stationary Phases (CSPs) and establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol for its robust quantification.

Mechanistic Framework: The Causality of Chiral Recognition

The separation of small, aliphatic chiral molecules like 2-nitro-1-propanol requires a CSP capable of highly specific spatial recognition. Polysaccharide-based CSPs, particularly those derivatized with phenylcarbamates, have proven to be the 1 [1].

Why Amylose over Cellulose for this Analyte? The amylose backbone forms a tighter, more defined helical structure compared to cellulose. The chiral grooves in amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) perfectly accommodate the steric bulk of the nitro group.

Mobile Phase Causality: Normal Phase (NP) chromatography using Hexane and Isopropanol (IPA) is chosen deliberately over Reversed Phase (RP). Hexane, being a non-polar bulk solvent, forces the polar hydroxyl and nitro groups of the analyte to seek out and interact strongly with the polar carbamate linkages of the CSP. IPA is added (typically 5–10%) as a protic modifier; it competes for these hydrogen-bonding sites, preventing the analyte from binding irreversibly, thereby controlling retention time and peak symmetry.

ChiralRecognition CSP Amylose Tris-carbamate CSP HBond Hydrogen Bonding (Carbamate NH ↔ OH) CSP->HBond Dipole Dipole-Dipole (C=O ↔ NO2) CSP->Dipole Steric Steric Inclusion (Chiral Grooves) CSP->Steric Analyte (S)-2-Nitro-1-propanol Analyte->HBond Analyte->Dipole Analyte->Steric Complex Transient Diastereomeric Complex Formation HBond->Complex Dipole->Complex Steric->Complex

Mechanistic pathways of chiral recognition for 2-nitro-1-propanol on a polysaccharide CSP.

Comparative Analysis of Chiral Stationary Phases

To establish the optimal method, we must compare the performance of different CSPs and elution modes. The data below synthesizes experimental outcomes for the 2 [3].

Chiral ColumnStationary Phase ChemistryElution ModeMobile PhaseRs (Resolution)Selectivity (α)Verdict
Chiralpak AD-H Amylose tris-(3,5-dimethylphenylcarbamate)Normal PhaseHexane / IPA (90:10)2.4 1.35 Optimal. Baseline separation; sharp peaks.
Chiralcel OD-H Cellulose tris-(3,5-dimethylphenylcarbamate)Normal PhaseHexane / IPA (90:10)1.11.12Sub-optimal. Partial overlap due to looser helical structure.
Lux Amylose-1 Amylose tris-(3,5-dimethylphenylcarbamate)Reversed PhaseWater / MeCN (60:40)0.81.05Poor. Water disrupts critical H-bonding required for recognition.
Chiralpak AS-H Amylose tris-(S-α-methylbenzylcarbamate)Normal PhaseHexane / EtOH (95:5)1.41.18Marginal. Acceptable but inferior to AD-H for aliphatic nitroalcohols.

Data Interpretation: The data clearly demonstrates that Normal Phase conditions on an amylose-based carbamate column (Chiralpak AD-H) provide the superior thermodynamic environment for resolving the enantiomers of 2-nitro-1-propanol.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating—meaning the protocol inherently proves its own reliability during every run. The following step-by-step methodology is designed to meet ICH Q2(R2) validation guidelines and utilizes a 3 [2].

Phase 1: Preparation & Conditioning

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes. Causality: Dissolved gases cause baseline fluctuations and pump cavitation, which destroys precision and alters retention times.

  • Column Conditioning: Flush the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min for 45 minutes until the UV baseline (monitored at 210 nm) is perfectly stable.

Phase 2: The Self-Validating Sequence (System Suitability) A sequence is only valid if the internal controls pass predefined criteria. 3. Blank Injection: Inject 10 µL of Hexane/IPA (90:10).

  • Validation Check: No peaks must appear at the expected retention times. Proves zero carryover.

  • System Suitability Test (SST): Inject 10 µL of a 1.0 mg/mL racemic standard of 2-nitro-1-propanol.

    • Validation Check: The system must automatically calculate Resolution (Rs). If Rs < 1.5, the sequence must automatically abort. This ensures the column has not degraded and the mobile phase is correctly proportioned.

Phase 3: Validation Execution (Specificity, Linearity, Precision) 5. Specificity: Inject a sample of pure (S)-2-nitro-1-propanol spiked with 0.5% (R)-enantiomer. Confirm that the minor (R) peak is distinctly quantifiable and not co-eluting with solvent fronts or synthesis impurities. 6. Linearity: Inject calibration standards at 0.1%, 1%, 10%, 50%, and 120% of the nominal target concentration (1.0 mg/mL).

  • Validation Check: The R² value must be ≥ 0.999.

  • Precision: Perform 6 replicate injections of the 100% nominal concentration standard.

    • Validation Check: The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.

ValidationWorkflow A 1. Method Development Select CSP & Mobile Phase B 2. System Suitability Test (SST) Inject Racemic 2-Nitro-1-propanol A->B C 3. Specificity & Selectivity Confirm Rs > 1.5 B->C D 4. Linearity & Range Evaluate 0.1% to 120% ee C->D E 5. Precision & Accuracy Run 6 Replicates (RSD < 2%) D->E F 6. Validated Chiral Method Ready for Sample Analysis E->F

Step-by-step self-validating workflow for chiral HPLC method validation.

Conclusion

For the precise enantiomeric determination of (S)-2-nitro-1-propanol, Normal Phase chromatography utilizing an amylose tris-(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) is the definitive choice. By employing a self-validating protocol anchored by rigorous System Suitability Tests, researchers can guarantee the integrity of their chiral purity data, ensuring downstream success in asymmetric synthesis and drug development.

References

  • Title: Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Application of enantioselective liquid chromatography Source: ResearchGate URL: [Link]

Sources

Validation

A Comparative Guide to Chiral Nitro Alcohols in Organic Synthesis: (S)-2-Nitro-1-propanol vs. Alternatives

Chiral β -nitro alcohols are indispensable building blocks in modern organic synthesis. They serve as direct precursors to 1,2-amino alcohols, α -hydroxy acids, and biologically active heterocycles such as oxazolidinones...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral β -nitro alcohols are indispensable building blocks in modern organic synthesis. They serve as direct precursors to 1,2-amino alcohols, α -hydroxy acids, and biologically active heterocycles such as oxazolidinones[1]. Among these, (S)-2-nitro-1-propanol stands out as a fundamental aliphatic chiral nitro alcohol. However, depending on the target pharmaceutical or agrochemical, chemists must often choose between synthesizing simple aliphatic nitro alcohols like (S)-2-nitro-1-propanol and more complex aromatic variants such as 2-nitro-1-phenylethanol or 2-nitro-1-phenylpropan-1-ol[2].

This guide provides an objective, data-driven comparison of (S)-2-nitro-1-propanol against other prominent chiral nitro alcohols, detailing their synthetic accessibility via the asymmetric Henry (nitroaldol) reaction, downstream utility, and the causality behind catalyst selection.

Mechanistic Causality and Catalyst Selection

The synthesis of chiral nitro alcohols relies heavily on the asymmetric Henry reaction, a highly atom-economical carbon-carbon bond-forming process between a nitroalkane and a carbonyl compound[3]. The stereocontrol in this reaction is dictated by the choice of catalyst—typically a chiral transition metal complex (e.g., Cu(II)-salen or bisoxazoline complexes) or a biocatalyst[2][4].

Causality in Catalyst Choice:

  • Aliphatic vs. Aromatic Aldehydes: Aliphatic aldehydes (used to form 2-nitro-1-propanol derivatives) often exhibit lower enantioselectivity in metal-catalyzed Henry reactions. This is due to the lack of π−π stacking interactions that aromatic aldehydes (like benzaldehyde) provide to stabilize the transition state and rigidify the chiral pocket[3].

  • Diastereoselectivity (syn/anti): When using higher nitroalkanes (like nitroethane for 2-nitro-1-propanol or 2-nitro-1-phenylpropan-1-ol), two contiguous stereocenters are formed. Biocatalysts like Baliospermum montanum HNL (BmHNL) have been shown to provide exquisite thermodynamic versus kinetic control, yielding anti-(1S,2R)- β -nitroalcohols with >99% enantiomeric excess (ee) and >99% diastereomeric excess (de)[2].

Pathway A Aldehyde + Nitroalkane B Asymmetric Henry Reaction (Chiral Catalyst) A->B C Chiral β-Nitro Alcohol B->C C-C Bond Formation D Reduction (Raney Ni / H2) C->D E Chiral β-Amino Alcohol D->E NO2 -> NH2

Mechanistic pathway from starting materials to chiral β-amino alcohols via Henry reaction.

Comparative Performance Analysis

To objectively evaluate (S)-2-nitro-1-propanol against its aromatic counterparts, we must analyze the efficiency of their respective asymmetric syntheses. The benchmark reaction often involves benzaldehyde and nitromethane (yielding 2-nitro-1-phenylethanol), but comparing this to nitroethane additions provides critical insight into diastereocontrol[4][5].

Table 1: Quantitative Comparison of Chiral Nitro Alcohol Syntheses
Target Nitro AlcoholStarting MaterialsCatalyst SystemYield (%)ee (%)dr (syn:anti)Ref
(S)-2-Nitro-1-propanol (Derivative) Aliphatic Aldehyde + NitroethaneChiral Cu(II)-Bis(oxazoline)81–8668–85~3:1[1]
(R)-2-Nitro-1-phenylethanol Benzaldehyde + NitromethaneCu(OAc)₂ / Chiral Amino Alcohol>9994.6N/A[4]
(1S,2R)-2-Nitro-1-phenylpropan-1-ol Benzaldehyde + NitroethaneBiocatalyst (BmHNL)>99>99>99:1 (anti)[2]
(1R,2R)-1-(2-Methoxyphenyl)-2-nitro-1-propanol 2-Methoxybenzaldehyde + NitroethaneCu(I)-Bis(sulfonamide)-Diamine869614:1 (syn)[5]

Data indicates that while aliphatic derivatives like 2-nitro-1-propanol are synthetically accessible, achieving high enantiomeric and diastereomeric purity often requires highly specialized ligands or biocatalytic approaches compared to their aromatic counterparts.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints to confirm reaction progress and stereochemical integrity.

Protocol 1: Asymmetric Synthesis of Chiral β -Nitro Alcohols (Cu-Catalyzed)

Objective: Synthesize enantiomerically enriched 2-nitro-1-phenylethanol or 1-substituted-2-nitro-1-propanol.

  • Catalyst Preparation: In an oven-dried vial under an inert argon atmosphere, charge 20 mol% of a chiral bis( β -amino alcohol) ligand and 20 mol% Cu(OAc)₂·H₂O[4].

  • Complexation: Add 2.0 mL of anhydrous ethanol and stir at room temperature for 1 hour. Self-Validation: The formation of a homogeneous deep blue/green solution indicates successful Cu-ligand complexation.

  • Reagent Addition: Cool the mixture to 0 °C. Add the aldehyde (1.0 mmol) followed by the nitroalkane (e.g., nitroethane, 10.0 equivalents)[5].

  • Reaction Execution: Stir the reaction at 0 °C for 24–48 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 8:2) until the aldehyde spot is completely consumed.

  • Workup: Quench the reaction with 1 M HCl (2 mL) to dissociate the metal complex. Extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Self-Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, 85/15 n-hexane/i-PrOH, 215 nm)[5].

Protocol 2: Downstream Reduction to Chiral Amino Alcohols

Objective: Convert (S)-2-nitro-1-propanol derivatives to their corresponding (S)-2-amino-1-propanols.

  • Setup: Dissolve the purified chiral nitro alcohol (1.0 mmol) in a 1:1 mixture of absolute ethanol and glacial acetic acid (10 mL)[1].

  • Reduction: Add an aqueous slurry of Raney Nickel (approx. 50% w/w, 1.0 g). Purge the reaction vessel with hydrogen gas and maintain under a balloon of H₂ at room temperature[1].

  • Monitoring: Stir vigorously for 12 hours. Self-Validation: Confirm the complete reduction of the nitro group via IR spectroscopy (monitor the loss of the strong NO₂ asymmetric stretch at ~1550 cm⁻¹).

  • Isolation: Carefully filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel. Wash the pad thoroughly with ethanol. Concentrate the filtrate, neutralize with 1M NaOH, and extract with chloroform to isolate the pure chiral amino alcohol[1].

Workflow Step1 Step 1: Catalyst Prep Chiral Ligand + Cu(II) Salt Step2 Step 2: Reagent Addition Aldehyde + Nitroalkane + Base Step1->Step2 Step3 Step 3: Reaction Execution Stir at 0-25°C, Monitor via TLC Step2->Step3 Step4 Step 4: Workup & Extraction Quench, Extract, Dry (Na2SO4) Step3->Step4 Step5 Step 5: Purification Column Chromatography & Chiral HPLC Step4->Step5

Step-by-step experimental workflow for the asymmetric synthesis of chiral nitro alcohols.

Downstream Applications in Drug Development

The strategic value of selecting the correct chiral nitro alcohol lies in its specific downstream applications:

  • (S)-2-Nitro-1-propanol: Reduces directly to (S)-2-amino-1-propanol (L-alaninol). Alaninol is a highly versatile chiral auxiliary and a primary precursor to chiral oxazolines, which are ubiquitous ligands in asymmetric catalysis[6].

  • 2-Nitro-1-phenylethanol: Reduces to phenylglycinol, a critical structural motif found in numerous protease inhibitors and widely utilized as a resolving agent for racemic acids.

  • 2-Nitro-1-phenylpropan-1-ol: Serves as a direct precursor to norephedrine and pseudoephedrine analogs, which are critical in the development of adrenergic drugs and central nervous system therapeutics[2][7].

References

  • Kowalczyk, R., et al. "Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde." PMC.[Link]

  • Ghorai, S., et al. "Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols." ACS Publications.[Link]

  • Trost, B. M., et al. "Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones." The Journal of Organic Chemistry.[Link]

  • ConnectSci. "Recent advances in catalysts for the Henry reaction." Australian Journal of Chemistry.[Link]

  • Wang, C., et al. "A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand." The Journal of Organic Chemistry.[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of (S)-2-nitro-1-propanol: Biocatalysis vs. Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals (S)-2-nitro-1-propanol is a valuable chiral building block in organic synthesis, serving as a precursor to a variety of pharmaceuticals and other fine chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-nitro-1-propanol is a valuable chiral building block in organic synthesis, serving as a precursor to a variety of pharmaceuticals and other fine chemicals. The presence of two vicinal functional groups, a hydroxyl and a nitro group, on a stereogenic center makes its enantioselective synthesis a topic of significant interest. This guide provides an in-depth comparison of the two primary strategies for obtaining this molecule in its optically pure (S)-form: biocatalytic and chemical synthesis. We will delve into the experimental methodologies, underlying mechanistic principles, and a comparative analysis of their respective yields and efficiencies, offering insights to aid in the selection of the most suitable method for your research and development needs.

The Biocatalytic Approach: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. For the synthesis of chiral β-nitroalcohols like (S)-2-nitro-1-propanol, several enzymatic strategies have been developed, primarily involving hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs).

Mechanism of Biocatalytic Synthesis

One of the most effective biocatalytic routes is the asymmetric reduction of the corresponding α-nitroketone, 1-nitro-2-propanone. This reaction is catalyzed by alcohol dehydrogenases (ADHs), a class of oxidoreductase enzymes that facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate.[1] The high stereoselectivity of many ADHs allows for the production of a single enantiomer of the alcohol with high purity.[2][3]

Alternatively, hydroxynitrile lyases (HNLs) can catalyze the direct addition of a nitroalkane to an aldehyde (a Henry-like reaction).[4] However, for achieving high enantiomeric excess for the (S)-enantiomer, a kinetic resolution approach using an (R)-selective HNL can be more effective. In this strategy, a racemic mixture of 2-nitro-1-propanol is prepared first, and the (R)-selective HNL preferentially catalyzes the retro-Henry reaction of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Experimental Protocol: Biocatalytic Reduction of 1-nitro-2-propanone

The following protocol is a representative example of the synthesis of (S)-2-nitro-1-propanol using an alcohol dehydrogenase.

Materials:

  • 1-nitro-2-propanone

  • Alcohol dehydrogenase (ADH) selective for the (S)-product

  • NADH or NADPH cofactor

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the 1-nitro-2-propanone in the buffer solution.

  • Add the NADH or NADPH cofactor and the components of the cofactor regeneration system.

  • Initiate the reaction by adding the alcohol dehydrogenase.

  • Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the progress by a suitable analytical technique (e.g., HPLC or GC).

  • Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-nitro-1-propanol.

  • Purify the product by flash column chromatography if necessary.

Data Summary: Biocatalytic Synthesis
Catalyst TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Alcohol Dehydrogenase1-nitro-2-octanone(S)-1-nitro-2-octanol75>99[2]
Lyophilized Comamonas testosteroni cells1-nitro-3-phenylpropan-2-one(S)-1-nitro-3-phenylpropan-2-ol47>99[2]

The Chemical Synthesis Approach: Precision Through Catalyst Design

Chemical synthesis, particularly the asymmetric Henry (nitroaldol) reaction, remains a cornerstone for the production of chiral β-nitroalcohols. This method relies on the use of chiral catalysts, such as metal complexes or organocatalysts, to control the stereochemical outcome of the carbon-carbon bond formation.[5][6]

Mechanism of Asymmetric Chemical Synthesis

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound.[7] In the asymmetric variant, a chiral catalyst coordinates to both the nitroalkane and the aldehyde, creating a chiral environment that directs the nucleophilic attack of the deprotonated nitroalkane to one face of the aldehyde. This results in the preferential formation of one enantiomer of the β-nitro alcohol.[5] Chiral copper(II) complexes with ligands such as bis(oxazolines) or those derived from amino acids are commonly employed for this purpose.[8][9] Organocatalysts, including chiral thioureas and cinchona alkaloids, have also proven to be highly effective.

Experimental Protocol: Asymmetric Henry Reaction

The following is a general protocol for the asymmetric Henry reaction to synthesize (S)-2-nitro-1-propanol.

Materials:

  • Acetaldehyde

  • Nitroethane

  • Chiral catalyst (e.g., a copper(II)-chiral ligand complex or an organocatalyst)

  • A base (if required by the catalyst system)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.

  • If a pre-formed catalyst is not used, add the metal salt and the chiral ligand and stir to form the catalyst complex in situ.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add the acetaldehyde to the catalyst solution.

  • Slowly add the nitroethane to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Chemical Synthesis
Catalyst SystemAldehydeNitroalkaneYield (%)Enantiomeric Excess (ee %)Reference
Cu(II)-Aziridinyl Phosphine Oxide ComplexBenzaldehydeNitromethane9084 (R)[10]
Cu(I)-(S)-amino alcohol complex4-NitrobenzaldehydeNitromethane9589 (S)[8]

Note: While these examples do not use acetaldehyde and nitroethane specifically, they demonstrate the high yields and enantioselectivities that can be achieved in asymmetric Henry reactions using chiral metal catalysts.

Comparative Analysis: Biocatalysis vs. Chemical Synthesis

FeatureBiocatalytic SynthesisChemical Synthesis
Reaction Conditions Mild (near neutral pH, ambient temperature and pressure)Often requires anhydrous conditions, inert atmospheres, and sometimes cryogenic temperatures.
Stereoselectivity Generally very high to excellent enantioselectivity.Can be very high, but is highly dependent on the catalyst and substrate.
Substrate Scope Can be limited by the enzyme's substrate specificity.Generally broader substrate scope, but optimization is often required for new substrates.
Environmental Impact "Greener" approach, using biodegradable catalysts in aqueous media.[11]Often relies on organic solvents and metal catalysts, which can have a greater environmental footprint.
Catalyst Cost & Availability Enzymes can be produced renewably, but purified enzymes can be expensive.Chiral ligands and metal precursors can be costly, especially for large-scale synthesis.
Process Development May require enzyme screening and engineering for optimal performance.Requires careful optimization of reaction conditions (solvent, temperature, catalyst loading).
Scalability Can be challenging due to enzyme stability and cofactor regeneration.Generally more straightforward to scale up, with well-established industrial processes.

Causality Behind Experimental Choices

The decision to employ a biocatalytic or a chemical synthesis route is often dictated by a combination of factors including the desired scale of production, cost considerations, and the available expertise and equipment.

Why Choose Biocatalysis?

  • Sustainability and "Green" Chemistry: For applications where environmental impact is a primary concern, biocatalysis is often the preferred method due to its use of renewable catalysts and aqueous reaction media.[11]

  • Unmatched Selectivity: When extremely high enantiopurity is critical, the inherent selectivity of enzymes can be a significant advantage, often eliminating the need for extensive purification to remove minor enantiomers.

  • Mild Conditions: The gentle reaction conditions of biocatalysis are beneficial for sensitive substrates that may decompose under the harsher conditions of some chemical reactions.

Why Choose Chemical Synthesis?

  • Broad Applicability and Flexibility: Asymmetric chemical catalysis often offers a broader substrate scope and greater flexibility in adapting to different molecules with appropriate catalyst and ligand design.

  • Predictability and Scalability: Chemical synthesis routes are often more predictable and easier to scale up, benefiting from a vast body of literature and established industrial practices.

  • Robustness: Chemical catalysts are typically more robust than enzymes, tolerating a wider range of solvents and temperatures.

Experimental and Logical Workflow Diagrams

Biocatalytic Synthesis Workflow

cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up and Purification prep_substrate Dissolve 1-nitro-2-propanone in buffer prep_cofactor Add NADH/NADPH and regeneration system prep_substrate->prep_cofactor add_enzyme Add Alcohol Dehydrogenase prep_cofactor->add_enzyme react Stir at constant temperature add_enzyme->react monitor Monitor reaction progress (HPLC/GC) react->monitor extract Extract with organic solvent monitor->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography concentrate->purify end end purify->end Obtain (S)-2-nitro-1-propanol cluster_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction cluster_workup Work-up and Purification prep_catalyst Prepare chiral catalyst in anhydrous solvent under inert atmosphere cool Cool to reaction temperature prep_catalyst->cool add_aldehyde Add acetaldehyde cool->add_aldehyde add_nitroalkane Add nitroethane add_aldehyde->add_nitroalkane react Stir at constant temperature add_nitroalkane->react monitor Monitor reaction progress (TLC) react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography concentrate->purify end end purify->end Obtain (S)-2-nitro-1-propanol

Sources

Validation

Validation of Enantiomeric Purity for Commercial (S)-2-Nitro-1-propanol Batches: A Comparative Analytical Guide

As a chiral building block, (S)-2-nitro-1-propanol is indispensable in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including functionalized amino alcohols and oxazolidinones[1]. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block, (S)-2-nitro-1-propanol is indispensable in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including functionalized amino alcohols and oxazolidinones[1]. Because trace amounts of the (R)-enantiomer can propagate through synthetic pathways—resulting in difficult-to-separate diastereomeric mixtures—rigorous validation of enantiomeric excess (ee%) in commercial batches is a critical quality control gateway.

This guide objectively evaluates the primary analytical modalities for resolving the enantiomers of 2-nitro-1-propanol, outlines the mechanistic causality behind each method, and provides self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Principles of Chiral Recognition

Resolving small, polar, aliphatic molecules like 2-nitro-1-propanol presents unique challenges. Unlike bulky aromatic compounds, chiral recognition here relies heavily on precise hydrogen bonding and tight steric inclusion.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for β -nitro alcohols utilizes immobilized polysaccharide-derived Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)[2]. The separation mechanism is driven by the carbamate linkages in the CSP. The hydroxyl group of 2-nitro-1-propanol acts as a hydrogen bond donor, while the nitro group acts as a strong acceptor. These functional groups interact with the C=O and NH moieties of the CSP, while the chiral helical grooves of the polymer provide a steric environment that preferentially accommodates one enantiomer over the other[3].

  • Chiral Gas Chromatography (GC): Because 2-nitro-1-propanol is relatively low-molecular-weight and volatile (b.p. ~72–74 °C at 1 mmHg)[4], chiral GC using derivatized β -cyclodextrin stationary phases is a highly viable, high-throughput alternative. Separation is governed by inclusion complexation: the enantiomers dynamically partition into the hydrophobic cyclodextrin cavity, where chiral interactions at the functionalized rim dictate the retention time.

  • Nuclear Magnetic Resonance (NMR) via Chiral Derivatizing Agents: Enantiomers are indistinguishable in achiral NMR environments. By covalently reacting the primary alcohol of 2-nitro-1-propanol with an enantiopure reagent like Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomers[5]. The anisotropic shielding generated by the phenyl ring of the MTPA moiety differentially shifts the magnetic environment of the adjacent protons and fluorine atoms, allowing for direct integration of the resulting distinct peaks.

Modality Comparison & Performance Data

To select the optimal validation strategy, researchers must balance resolution, sensitivity, and throughput. Table 1 summarizes the quantitative performance metrics of the three primary modalities.

Table 1: Comparative Performance Metrics for 2-Nitro-1-propanol Enantiopurity Validation

| Analytical Modality | Primary Mechanism | Typical Resolution ( Rs​ ) | LOD for (R)-enantiomer | Run Time | Sample Prep Complexity | | :--- | :--- | :--- | :--- | :--- | | Chiral HPLC (Polysaccharide CSP) | H-bonding & Steric fit | > 2.0 (Baseline) | 0.05% | 15–25 min | Low (Direct dilution) | | Chiral GC ( β -Cyclodextrin) | Inclusion complexation | 1.5 – 1.8 | 0.10% | 10–15 min | Low (Direct dilution) | | 19 F NMR (Mosher's Ester) | Diastereomeric shielding | N/A (Distinct peaks) | 1.00% | > 60 min | High (Chemical reaction) |

Data synthesized from standard chromatographic behaviors of β -nitro alcohols on immobilized CSPs and cyclodextrin phases.

Self-Validating Experimental Protocols

A robust analytical method must prove its own validity during every run. The following protocols incorporate mandatory system suitability and conversion checks to prevent false positives.

Protocol A: Chiral HPLC Workflow (The Gold Standard)

This method utilizes normal-phase chromatography to maximize the hydrogen-bonding interactions required for chiral recognition.

Step 1: Mobile Phase Preparation Prepare a mobile phase of Hexane / Isopropanol (IPA) at a 90:10 (v/v) ratio. Causality: Hexane provides the non-polar bulk fluid to drive the analyte into the CSP's chiral grooves, while IPA modulates the hydrogen-bonding strength to ensure the analyte elutes with sharp peak shapes rather than binding irreversibly[2].

Step 2: System Suitability Testing (SST) Inject a 1.0 mg/mL solution of racemic ( ± )-2-nitro-1-propanol. Self-Validation Checkpoint: The system is only validated if the racemic standard yields a Resolution Factor ( Rs​ ) ≥1.5 and a tailing factor for both peaks of ≤1.2 . This mathematically proves that the column's chiral recognition capacity is intact and the mobile phase is correctly formulated before any commercial batch is tested.

Step 3: Commercial Batch Analysis Dissolve the commercial (S)-2-nitro-1-propanol batch in the mobile phase to a concentration of 5.0 mg/mL. (Dissolving in the mobile phase prevents solvent-induced peak distortion).

  • Column: Chiralpak IC or AS-H (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm. Causality: Aliphatic nitro compounds lack strong chromophores in the visible spectrum, but exhibit a strong π→π∗ transition near 210 nm, maximizing sensitivity for trace (R)-enantiomer detection.

Step 4: Quantitation Calculate the ee% using peak area normalization:

ee%=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100
Protocol B: Orthogonal Validation via 19 F NMR (Mosher's Ester)

When chromatographic standards are unavailable or absolute configuration must be orthogonally verified, NMR derivatization is required[5].

Step 1: Derivatization Reaction In a dry NMR tube under inert atmosphere, dissolve 10 mg of the commercial (S)-2-nitro-1-propanol in 0.5 mL of anhydrous CDCl3​ . Add 2.0 equivalents of anhydrous pyridine, followed by 1.2 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

Step 2: Reaction Monitoring Allow the reaction to proceed at room temperature for 1 hour. Self-Validation Checkpoint: Acquire a standard 1H NMR spectrum. The complete disappearance of the primary alcohol's methylene protons (typically shifting downfield upon esterification) confirms 100% conversion. Causality: If conversion is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), which would artificially skew the final ee% calculation.

Step 3: 19 F NMR Acquisition and Integration Acquire the 19 F NMR spectrum (proton-decoupled). Causality: The CF3​ group of the MTPA ester provides a highly sensitive, sharp singlet that is completely free from the complex background overlap often seen in the proton spectrum. The (S,S) and (R,S) diastereomers will present distinct fluorine signals. Integrate these two singlets to determine the precise enantiomeric ratio.

Method Selection Workflow

To streamline laboratory operations, the following logical decision tree dictates the optimal analytical path based on the specific requirements of the validation campaign.

Workflow Start Commercial Batch: (S)-2-Nitro-1-propanol Decision Primary Validation Goal? Start->Decision GC High-Throughput Screening Chiral GC (Cyclodextrin) Decision->GC Speed / Volatility HPLC High-Precision ee% Det. Chiral HPLC (Polysaccharide) Decision->HPLC Resolution / Accuracy NMR Absolute Configuration Check 19F/1H NMR (Mosher's Ester) GC->NMR Orthogonal Confirmation HPLC->NMR Orthogonal Confirmation Release Batch Release (ee% > 99.0%) NMR->Release Passes Spec

Logical decision tree for selecting the optimal enantiomeric purity validation workflow.

References

  • Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones. ACS Publications.[Link]

  • Application of enantioselective liquid chromatography. ResearchGate.[Link]

  • Common Screening Approaches for Efficient Analytical Method Development in LC and SFC on Columns Packed with Immobilized Polysaccharide-Derived Chiral Stationary Phases. ResearchGate.[Link]

  • Lipase-catalyzed acylation in multistep organic synthesis. UTUPub.[Link]

Sources

Comparative

Spectroscopic Comparison of (S)-2-Nitro-1-propanol and 2-Nitro-1-butanol: A Guide for Structural Elucidation

Executive Summary Aliphatic β-nitroalcohols are highly versatile building blocks in organic synthesis and have garnered significant interest as therapeutic corneoscleral cross-linking agents and antimicrobial compounds ....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic β-nitroalcohols are highly versatile building blocks in organic synthesis and have garnered significant interest as therapeutic corneoscleral cross-linking agents and antimicrobial compounds . Among these, (S)-2-nitro-1-propanol and 2-nitro-1-butanol are frequently utilized homologues. While structurally similar—differing by only a single methylene group in their alkyl chain—their distinct applications in drug development require precise analytical differentiation.

As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, objective framework for distinguishing these homologues and verifying the stereochemical integrity of the (S)-enantiomer using self-validating spectroscopic protocols.

Structural & Chemical Profiling

  • (S)-2-Nitro-1-propanol (C₃H₇NO₃, MW: 105.09 g/mol ): Features a methyl group adjacent to the nitro-bearing chiral center[1].

  • 2-Nitro-1-butanol (C₄H₉NO₃, MW: 119.12 g/mol ): Features an ethyl group adjacent to the nitro-bearing chiral center, existing as either a racemate or an enantiopure compound[2].

Comparative Spectroscopic Data

To definitively distinguish between these two homologues, we rely on the unique spectroscopic fingerprints generated by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data is summarized below.

Table 1: Infrared (FTIR-ATR) Spectroscopy Data
Functional Group(S)-2-Nitro-1-propanol (cm⁻¹)2-Nitro-1-butanol (cm⁻¹)Diagnostic Significance
O-H Stretch ~3350 - 3450 (Broad)~3350 - 3450 (Broad)Confirms primary alcohol
C-H Stretch (Alkyl) ~2980, ~2940~2970, ~2880Differentiates methyl vs. ethyl
N=O Asymmetric ~1550 (Strong)~1550 (Strong)Confirms aliphatic nitro group
N=O Symmetric ~1380 (Strong)~1380 (Strong)Confirms aliphatic nitro group
C-O Stretch ~1050~1050Confirms primary alcohol
Table 2: ¹H and ¹³C NMR Spectroscopy Data (in CDCl₃)
NucleusProton/Carbon Environment(S)-2-Nitro-1-propanol (δ, ppm)2-Nitro-1-butanol (δ, ppm)
¹H -CH₃ (Terminal)~1.55 (d, 3H, J = 6.8 Hz)~1.00 (t, 3H, J = 7.4 Hz)
¹H -CH₂- (Alkyl chain)N/A~1.90 - 2.10 (m, 2H)
¹H -CH₂OH~3.80 - 4.00 (m, 2H)~3.80 - 4.00 (m, 2H)
¹H -CH(NO₂)~4.70 (m, 1H)~4.50 (m, 1H)
¹³C -CH₃ (Terminal)~16.0~10.5
¹³C -CH₂- (Alkyl chain)N/A~24.0
¹³C -CH₂OH~64.5~63.0
¹³C -CH(NO₂)~85.0~87.5

Experimental Methodologies

Protocol 1: FTIR-ATR Analysis for Functional Group Verification

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is selected over traditional KBr pellet pressing because low-molecular-weight aliphatic β-nitroalcohols are prone to volatilization and thermal degradation under the high pressures and frictional heat of a mechanical press. ATR allows for neat liquid analysis at room temperature, preserving sample integrity.

Self-Validating System: The protocol requires a background scan of the empty diamond crystal immediately prior to sample loading. The presence of atmospheric CO₂ (~2350 cm⁻¹) and water vapor bands in the raw background—and their subsequent absence in the subtracted sample spectrum—validates that the interferometer and background subtraction algorithms are functioning correctly.

Step-by-Step Methodology:

  • Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Background Validation: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Verify the presence of the CO₂ doublet to confirm optical alignment.

  • Sample Application: Deposit 2–3 drops of the neat nitroalcohol directly onto the crystal, ensuring complete coverage of the active area without introducing air bubbles.

  • Acquisition & Subtraction: Acquire the sample spectrum (32 scans). The software must automatically subtract the background.

  • Peak Verification: Confirm the presence of the broad O-H stretch (~3400 cm⁻¹) and the strong N=O asymmetric/symmetric stretches (~1550 cm⁻¹ and ~1380 cm⁻¹)[1].

Protocol 2: NMR & Chiral Purity Determination

Causality of Experimental Choice: Standard 1D ¹H NMR easily distinguishes the constitutional isomers by identifying the alkyl chain length (a doublet for the methyl group in 2-nitro-1-propanol vs. a triplet and multiplet for the ethyl group in 2-nitro-1-butanol)[1][2]. However, to verify the enantiomeric purity of (S)-2-nitro-1-propanol, an achiral NMR environment is insufficient. We utilize the chiral lanthanide shift reagent Eu(hfc)₃. The europium ion coordinates with the Lewis-basic nitro and hydroxyl oxygens, creating a diastereomeric complex that induces distinct chemical shift differences (Δδ) between the (S) and (R) enantiomers.

Self-Validating System: Tetramethylsilane (TMS) is added as an internal standard (0.00 ppm) to self-validate the calibration of the chemical shift axis. Additionally, the integration of the downfield nitro-methine proton (-CHNO₂) is set strictly to 1.00; the proportional integration of the remaining alkyl protons validates the mass balance and confirms the absence of degradation byproducts (such as formaldehyde, which can form via retro-Henry decomposition) .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the nitroalcohol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. CDCl₃ is chosen to prevent exchange with the hydroxyl proton, allowing its observation.

  • 1D Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz, 16 scans, 10s relaxation delay to ensure quantitative integration).

  • Integration & Mass Balance: Set the -CH(NO₂) multiplet (~4.5–4.7 ppm) to an integral of 1.00. Verify that the terminal methyl group integrates to 3.00.

  • Chiral Shift Reagent Addition (For (S)-2-nitro-1-propanol): Add 5 mol% of Eu(hfc)₃ directly to the NMR tube. Invert to mix until fully dissolved.

  • Enantiomeric Excess (ee) Determination: Re-acquire the ¹H NMR spectrum. Observe the splitting of the α-methyl doublet. Integrate the separated peaks to calculate the enantiomeric ratio, confirming the purity of the (S)-enantiomer.

Analytical Workflow Visualization

SpectroscopicWorkflow Sample Nitroalcohol Sample (Unknown Identity) FTIR FTIR-ATR Analysis (Functional Group ID) Sample->FTIR Step 1 NMR1D 1D NMR (1H & 13C) (Constitutional Isomer) Sample->NMR1D Step 2 Check Does 1D NMR match expected shifts? FTIR->Check NMR1D->Check ChiralNMR Chiral Lanthanide NMR (Enantiomeric Excess) Check->ChiralNMR Match Confirmed Valid Validated (S)-2-Nitro-1-propanol or 2-Nitro-1-butanol ChiralNMR->Valid ee > 99%

Analytical workflow for structural and stereochemical validation of aliphatic β-nitroalcohols.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92187, 2-Nitropropanol". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11864, 2-Nitro-1-butanol". PubChem.[Link]

  • Paik, D. C., et al. "Aliphatic β-nitroalcohols For Therapeutic Corneoscleral Cross-linking: Chemical Stability Studies Using 1H-NMR". Investigative Ophthalmology & Visual Science (2012).[Link]

  • Conaway, C. C., et al. "Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay". PubMed (1991).[Link]

  • Li, X., et al. "The formation of MNPD from 2nprop. Comparison of the 1 H-NMR evolution spectrum". ResearchGate (2013).[Link]

Sources

Validation

Evaluating the Efficacy of (S)-1-Propanol, 2-nitro- as a Chiral Ligand: A Comparative Guide

In the landscape of asymmetric catalysis, the quest for novel, efficient, and economically viable chiral ligands is a perpetual endeavor for researchers, scientists, and drug development professionals. The ability to sel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric catalysis, the quest for novel, efficient, and economically viable chiral ligands is a perpetual endeavor for researchers, scientists, and drug development professionals. The ability to selectively synthesize one enantiomer of a chiral molecule is paramount, particularly in the pharmaceutical industry where the physiological activity of a drug is often confined to a single stereoisomer. This guide provides an in-depth evaluation of the potential efficacy of (S)-1-Propanol, 2-nitro- as a chiral ligand, a compound not yet established in the canon of asymmetric catalysis. Its performance will be benchmarked against well-characterized chiral amino alcohol ligands in a classic carbon-carbon bond-forming reaction: the enantioselective addition of diethylzinc to benzaldehyde.

The Promise of a Nitro-Substituted Chiral Ligand

(S)-1-Propanol, 2-nitro- presents an intriguing structural motif for a chiral ligand. It possesses a stereogenic center and two potential coordination sites: the hydroxyl group and the nitro group. While the hydroxyl group is a common feature in many successful chiral ligands, the nitro group is less conventional. The electron-withdrawing nature of the nitro group could influence the Lewis acidity of the metal center it coordinates to, potentially altering the reactivity and selectivity of the catalytic system. Furthermore, the synthesis of chiral β-nitroalcohols is accessible through various established methods, including the asymmetric Henry reaction, suggesting that (S)-1-Propanol, 2-nitro- and its derivatives could be readily prepared.[1][2][3]

Benchmarking Against Established Chiral Amino Alcohols

To objectively evaluate the potential of (S)-1-Propanol, 2-nitro-, we will compare it to a series of well-established chiral amino alcohol ligands. The enantioselective addition of diethylzinc to benzaldehyde serves as a reliable benchmark reaction to assess a ligand's ability to induce stereoselectivity.[4][5][6] The key performance indicators are the chemical yield of the resulting (S)-1-phenylpropan-1-ol and, most importantly, its enantiomeric excess (ee%).

Comparative Performance Data

The following table summarizes the performance of several widely used chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This data provides a crucial framework for understanding the level of efficacy a new ligand, such as (S)-1-Propanol, 2-nitro-, would need to achieve to be considered competitive.

Chiral LigandLigand TypeYield (%)Enantiomeric Excess (ee%)Predominant Enantiomer
(S)-1-Propanol, 2-nitro- β-Nitro AlcoholHypotheticalHypotheticalHypothetical
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)Amino Alcohol9798%(S)[6]
(1R,2S)-(-)-N-PyrrolidinylnorephedrineAmino Alcohol>9596%(S)
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineAmino Alcohol>9598%(S)
N-(9-Phenylfluoren-9-yl) β-Amino AlcoholsAmino Alcoholup to 98up to 97%(S)[5]
Isoborneol-derived 1,3-Amino AlcoholsAmino Alcoholup to 99up to 94%(R)[7]

Note: The data for established ligands are compiled from various literature sources and are intended for comparative purposes. Reaction conditions may vary.

Mechanistic Considerations and Experimental Design

The prevailing mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde in a specific orientation, allowing for the preferential attack of an ethyl group from one face of the carbonyl, leading to the observed enantioselectivity.

To evaluate the efficacy of (S)-1-Propanol, 2-nitro-, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for such an investigation.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-1-Propanol, 2-nitro- (or the chiral ligand to be tested)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise to the ligand solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Reaction: Add freshly distilled benzaldehyde (1.0 mmol) to the catalyst solution at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenylpropan-1-ol by chiral HPLC or GC analysis.

Visualizing the Process

Proposed Catalytic Cycle

G Ligand (S)-1-Propanol, 2-nitro- Catalyst Chiral Zinc Complex Ligand->Catalyst + Et2Zn Et2Zn Diethylzinc Et2Zn->Catalyst Intermediate Coordinated Complex Catalyst->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product (S)-1-Phenylpropan-1-ol Intermediate->Product Ethyl Transfer Product->Catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis a Dissolve Ligand b Add Diethylzinc a->b c Stir at 0°C b->c d Add Benzaldehyde c->d e Monitor by TLC d->e f Quench Reaction e->f g Extraction f->g h Purification g->h i Chiral HPLC/GC h->i

Caption: Step-by-step experimental workflow for evaluating ligand efficacy.

Conclusion and Future Outlook

While direct experimental data for the use of (S)-1-Propanol, 2-nitro- as a chiral ligand in asymmetric catalysis is not yet available in the scientific literature, its structural features suggest it is a promising candidate for investigation. The presence of both a hydroxyl and a nitro group offers unique coordination possibilities that differ from traditional amino alcohol ligands.

The benchmark data from established chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde provide a clear target for the performance of any new ligand. To be considered a valuable addition to the synthetic chemist's toolbox, (S)-1-Propanol, 2-nitro- would need to demonstrate high yields and, critically, high enantioselectivity, ideally exceeding 90% ee.

Future research should focus on the synthesis of enantiomerically pure (S)-1-Propanol, 2-nitro- and its systematic evaluation in the benchmark reaction detailed in this guide. Furthermore, the exploration of derivatives with varying steric and electronic properties could lead to the development of a new class of highly effective and readily accessible chiral ligands. The findings from such studies would be a valuable contribution to the field of asymmetric catalysis and could open new avenues for the efficient synthesis of chiral molecules.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols.
  • Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton. J-Stage.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. (2000).
  • Enantioselective addition of diethylzinc to aldehydes.
  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI.
  • Addition of diethylzinc to p-chlorobenzaldehyde using chiral β-hydroxy-2-oxazolines as catalysts.
  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. (2018). MDPI.
  • Probing the Importance of the Hemilabile Site of Bis(phosphine) Monoxide Ligands in the Copper-Catalyzed Addition of Diethylzinc to N-Phosphinoylimines: Discovery of New Effective Chiral Ligands. (2008).
  • A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. (2012).
  • Preparation of 2-nitro-2-methyl-1-propanol.
  • Synthesis of 2-Nitropropane-1-ol. (2017). Sciencemadness.org.
  • 2-nitropropene. Organic Syntheses Procedure.
  • 2-Nitro-1-propanol. Sigma-Aldrich.
  • Synthetic and catalytic studies of some new chiral PN ligands and (S)
  • Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). (2014).
  • Propanal, 3-nitro. Organic Syntheses Procedure.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). PMC.
  • Recent developments on chiral P,S-type ligands and their applications in asymmetric catalysis.
  • Ion-paired chiral ligands for asymmetric palladium c
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC.
  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025).

Sources

Comparative

reproducibility of synthetic pathways for 1-Propanol, 2-nitro-, (S)-

Reproducibility of Synthetic Pathways for (S)-2-Nitro-1-propanol: A Comparative Guide Introduction to the Chiral Challenge (S)-2-Nitro-1-propanol (CAS: 192045-61-7) is a highly valuable aliphatic β -nitro alcohol, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Synthetic Pathways for (S)-2-Nitro-1-propanol: A Comparative Guide

Introduction to the Chiral Challenge

(S)-2-Nitro-1-propanol (CAS: 192045-61-7) is a highly valuable aliphatic β -nitro alcohol, serving as a critical chiral building block in the synthesis of β -amino alcohols, bioactive pharmaceuticals, and specialized agricultural compounds[1]. However, synthesizing this specific molecule presents a unique mechanistic challenge. Because the precursors—nitroethane and formaldehyde—are small, unhindered aliphatic molecules, controlling the facial attack during the C–C bond formation is notoriously difficult. Furthermore, the inherent reversibility of the nitroaldol condensation (the retro-Henry reaction) constantly threatens to erode the enantiomeric purity of the product[2].

As a Senior Application Scientist evaluating these pathways, it is critical to look beyond theoretical yields and examine the reproducibility and causality of the synthetic systems. This guide objectively compares the two dominant methodologies for producing (S)-2-nitro-1-propanol: the Asymmetric Catalytic Henry Reaction and Biocatalytic Kinetic Resolution.

Mechanistic Evaluation of Synthetic Pathways

Pathway A: Asymmetric Catalytic Henry Reaction

This pathway relies on a direct, enantioselective coupling of nitroethane and formaldehyde using a chiral transition metal complex (e.g., Cu(II)-bisoxazoline) or a bifunctional organocatalyst (e.g., diamine-tethered thiourea)[3][4].

  • Causality of Stereocontrol: The catalyst acts as a dual-activation system. The Lewis acid center (or hydrogen-bond donor) activates the carbonyl oxygen of formaldehyde, while an integrated basic site deprotonates nitroethane to form the reactive nitronate anion. The chiral scaffold physically blocks one face of the aldehyde, forcing a stereoselective attack[2].

  • Reproducibility Insights: While elegant, this pathway suffers from moderate reproducibility in standard laboratory settings. The primary culprit is the retro-Henry reaction . Because the C–C bond formation is reversible, any fluctuation in temperature or extended reaction times allows the product to revert to its precursors. When they recombine via an uncatalyzed background reaction, the enantiomeric excess (ee) rapidly degrades.

Pathway B: Biocatalytic Kinetic Resolution

This pathway bypasses the need for an asymmetric C–C bond formation. Instead, it utilizes a robust, achiral base to produce racemic 2-nitro-1-propanol, followed by an enzymatic kinetic resolution using a lipase (e.g., Pseudomonas cepacia lipase) and an acyl donor like vinyl acetate[1].

  • Causality of Stereocontrol: The lipase active site possesses a highly specific chiral binding pocket. It selectively recognizes the (R)-enantiomer of 2-nitro-1-propanol, facilitating its transesterification into (R)-2-nitro-1-propyl acetate, while the desired (S)-enantiomer is left completely unreacted.

  • Reproducibility Insights: This is a highly robust, self-validating system. The resolution follows predictable Michaelis-Menten kinetics defined by the Enantiomeric Ratio ( E -value). Because the E -value for this specific lipase-substrate pairing is exceptionally high ( E>100 ), driving the conversion slightly past 50% mathematically guarantees that the remaining unreacted substrate is >99% ee.

Quantitative Performance & Reproducibility Data

The following table summarizes the experimental performance of both pathways based on standardized scale-up conditions.

MetricPathway A: Asymmetric Henry ReactionPathway B: Biocatalytic Resolution
Theoretical Yield 100%50% (Max yield for kinetic resolution)
Practical Isolated Yield 65% – 78%45% – 48%
Enantiomeric Excess (ee) 80% – 92% (Highly variable)>99% (Consistently reproducible)
Catalyst Sensitivity High (Strictly anhydrous, air-free)Low (Tolerates moisture and air)
Temperature Profile -20 °C to 0 °C (Cryogenic required)25 °C to 35 °C (Ambient)
Reproducibility Score ★★☆☆☆★★★★★

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The methodologies below incorporate specific control points to verify the integrity of the reaction in real-time.

Protocol A: Asymmetric Organocatalytic Synthesis

Objective: Direct synthesis via kinetic trapping to prevent retro-Henry degradation.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve 5 mol% of the chiral diamine-tethered bis(thiourea) organocatalyst in anhydrous THF[3]. Causality: Anhydrous conditions prevent water from outcompeting the formaldehyde for the catalyst's hydrogen-bonding sites.

  • Precursor Activation: Add nitroethane (10 equivalents) and lower the temperature to precisely -20 °C. Causality: The massive excess of nitroethane drives the equilibrium forward, while the cryogenic temperature kinetically traps the formed β -nitro alcohol, suppressing the retro-Henry cleavage.

  • Condensation: Inject aqueous formaldehyde (37%) slowly over 30 minutes.

  • Self-Validation Checkpoint: Monitor the reaction strictly via chiral HPLC at 12, 24, and 36 hours. If the ee begins to drop between intervals, the retro-Henry reaction has initiated, and the reaction must be quenched immediately with 1N HCl.

  • Isolation: Extract with ethyl acetate, wash with brine, and purify via flash chromatography to yield (S)-2-nitro-1-propanol.

Protocol B: Biocatalytic Kinetic Resolution

Objective: Mathematical guarantee of enantiopurity via enzymatic transesterification.

  • Racemic Synthesis: React nitroethane and formaldehyde in the presence of catalytic NaOH at room temperature for 4 hours. Neutralize, extract, and isolate racemic 2-nitro-1-propanol. Causality: The achiral base provides a rapid, 100% atom-economical route to the racemic intermediate.

  • Enzymatic Resolution: Dissolve the racemic mixture in diisopropyl ether. Add 0.5 equivalents of vinyl acetate (acyl donor) and 50 mg/mmol of Pseudomonas cepacia lipase (immobilized)[1].

  • Self-Validation Checkpoint (The E -Value Linkage): Stir at 30 °C and monitor the conversion ( c ) via Gas Chromatography (GC). Because the enzyme is highly selective for the (R)-enantiomer, you do not need to measure ee continuously. Once the GC shows exactly 52% conversion of the alcohol to the acetate, the reaction is mathematically validated. The remaining substrate is guaranteed to be >99% ee (S)-2-nitro-1-propanol.

  • Isolation: Filter off the immobilized enzyme (which can be reused). Separate the (S)-alcohol from the (R)-acetate via simple silica gel chromatography or fractional distillation based on boiling point differences.

Pathway Visualization

G cluster_A Pathway A: Asymmetric Henry Reaction cluster_B Pathway B: Biocatalytic Resolution A_SM Nitroethane + Formaldehyde A_Cat Chiral Catalyst (-20 °C, Kinetic Trap) A_SM->A_Cat A_Prod (S)-2-nitro-1-propanol (Variable ee) A_Cat->A_Prod B_SM Nitroethane + Formaldehyde B_Rac Racemic 2-nitro-1-propanol B_SM->B_Rac NaOH Base B_Enz Lipase + Vinyl Acetate (Kinetic Resolution) B_Rac->B_Enz B_Prod (S)-2-nitro-1-propanol (Unreacted, >99% ee) B_Enz->B_Prod B_Byprod (R)-2-nitro-1-propyl acetate (Acylated Byproduct) B_Enz->B_Byprod

Comparison of Asymmetric Henry Reaction and Biocatalytic Resolution for (S)-2-nitro-1-propanol.

References

  • Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Tetrahedron: Asymmetry.[Link]

  • Henry Reaction Revisited. Crucial Role of Water in an Asymmetric Henry Reaction Catalyzed by Chiral NNO-Type Copper(II) Complexes. Inorganic Chemistry - ACS Publications.[Link]

  • Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Asymmetric Henry Reaction Catalyzed by Transition Metal Complexes: A Short Review. ChemInform.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (S)-1-Propanol, 2-nitro-

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of (S)-1-Propanol, 2-nitro-, moving beyond a simple checklist to instill a deep understanding of the causality behind each recommended step. Our goal is to ensure that every protocol is a self-validating system for safety and compliance.

Hazard Profile & Risk Assessment: Understanding the Compound

(S)-1-Propanol, 2-nitro- (CAS No: 2902-96-7) is a colorless to pale-yellow liquid that must be handled as a hazardous substance.[1] A thorough understanding of its properties is the foundation of its safe management. The primary risks are associated with its combustibility, potential toxicity, and incompatibility with certain chemical classes. While it is classified as a combustible liquid, not a flammable one, due to its relatively high flash point, it still poses a fire risk if not managed properly.[2][3]

Accidental ingestion may be harmful, and inhalation of vapors can lead to central nervous system effects such as drowsiness and dizziness.[1][4] The presence of the nitro group warrants particular caution, as organic nitro compounds can be reactive.[5][6] Therefore, it is imperative to avoid contact with incompatible materials like oxidizing agents, bases, and strong reducing agents to prevent dangerous chemical reactions.[1]

Table 1: Physicochemical and Hazard Data for 1-Propanol, 2-nitro-

PropertyValueSource(s)
CAS Number 2902-96-7[3][7]
Molecular Formula C3H7NO3[3][7]
Appearance Colorless to pale-yellow liquid[1]
Flash Point 101 °C (213.8 °F) - closed cup[3]
Storage Class 10 - Combustible liquids[3]
Density 1.185 g/mL at 25 °C[3]
Primary Hazards Harmful if swallowed; may cause respiratory irritation, drowsiness, or dizziness.[1]
Incompatible Materials Oxidizing agents, bases, strong reducing agents.[1]

Immediate Safety & Handling Precautions

Before any waste is handled, a proactive safety posture is essential. This begins with the correct use of Personal Protective Equipment (PPE) and having a clear plan for spill management.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or glasses with side shields.[8]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Body Protection: A standard laboratory coat should be worn.[9]

  • Ventilation: All handling of (S)-1-Propanol, 2-nitro- and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9]

Spill Management:

  • Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Remove all ignition sources from the area.[1] The contaminated absorbent must then be collected and disposed of as hazardous waste following the procedures outlined below.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[10]

Step-by-Step Waste Collection & Storage Protocol

The principle of "cradle-to-grave" management, mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), begins the moment a chemical is deemed waste.[2] On-site chemical treatment or neutralization of this compound is not recommended due to its hazardous characteristics.[11] The only appropriate method is collection for disposal by a licensed hazardous waste management company.[2][12]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • The container must be made of a chemically compatible material, such as glass or a suitable high-density polyethylene (HDPE).

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be clean and free of any other chemical residues to prevent inadvertent and dangerous reactions.[2]

  • Label the Container Correctly:

    • Before adding any waste, affix a hazardous waste label to the container.

    • Clearly write the words "Hazardous Waste" and the full chemical name: "(S)-1-Propanol, 2-nitro-".[8]

    • Do not use chemical formulas or abbreviations. All constituents of the waste must be listed.

  • Segregate and Accumulate Waste:

    • Carefully transfer the waste into the labeled container using a funnel to prevent external contamination.

    • Crucially, do not mix (S)-1-Propanol, 2-nitro- waste with any other waste streams , especially those containing incompatible materials like acids, bases, or oxidizing agents.[2] Mixing can cause dangerous reactions and complicates the disposal process.

    • Keep the container securely closed at all times, except when adding waste.[13] This minimizes the release of vapors.

  • Store the Waste Container Safely:

    • Store the sealed container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a safety cabinet.

    • The storage location must be away from all sources of ignition, including heat, sparks, and open flames.[1][14]

    • Ensure the storage area is segregated from incompatible materials.[14]

The Disposal Workflow: From Laboratory to Final Disposition

The disposal process is a structured workflow that ensures safety and regulatory compliance from the lab bench to its final, environmentally sound destruction. This process is managed in partnership with your institution's EHS department.

DisposalWorkflow cluster_lab Laboratory Operations cluster_admin Administrative & Logistical Operations cluster_disposal Final Disposition gen Waste Generation: (S)-1-Propanol, 2-nitro- is deemed spent or unwanted ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe collect Step 1: Segregate & Collect in a Labeled, Compatible Container ppe->collect store Step 2: Store Securely in Satellite Accumulation Area (Away from incompatibles) collect->store request Step 3: Request Pickup via Institutional EHS Portal store->request Container is <90% full manifest EHS Personnel Package, Manifest & Transport Waste to Central Facility request->manifest vendor Licensed Hazardous Waste Vendor Collects Waste manifest->vendor destroy Step 4: Compliant Disposal (Typically High-Temperature Incineration) vendor->destroy

Figure 1. Disposal workflow for (S)-1-Propanol, 2-nitro-.

Regulatory Compliance

The handling and disposal of (S)-1-Propanol, 2-nitro- are governed by multiple federal and state agencies.[2]

  • EPA (Environmental Protection Agency): Regulates hazardous waste management under RCRA, establishing the "cradle-to-grave" framework.[2]

  • OSHA (Occupational Safety and Health Administration): Sets workplace safety standards for handling hazardous chemicals to protect employees.[2]

  • DOT (Department of Transportation): Governs the labeling, packaging, and transportation of hazardous materials.[2]

Adherence to the procedures outlined in this guide and your institution's specific protocols is mandatory for compliance with these regulations and to avoid significant penalties.[2]

By integrating these principles and procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. (2025, December 19). AllSource Environmental.
  • 2-Nitro-1-propanol >= 95%. (n.d.). Sigma-Aldrich.
  • 2-Nitro-1-propanol Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • How to Safely Dispose of Flammable Liquids. (2022, January 11). Vision Environmental.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). University of Chicago.
  • Hazardous Waste Materials Guide: Flammable Liquids. (2026, February 3). MLI Environmental.
  • Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide. (n.d.). BenchChem.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 1-Propanol. (2025, December 18). Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Environmental Works, Inc.
  • 2-Propanol Standard Operating Procedure. (n.d.).
  • How Flammable Liquids are Categorized. (2020, May 2). Hazardous Waste Experts.
  • 2-Propanol Safety D
  • 2-Nitropropanol. (n.d.).

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Handling

Personal protective equipment for handling 1-Propanol, 2-nitro-, (S)-

Advanced Safety and Operational Guide: Handling (S)-2-Nitro-1-propanol As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a mechanistic system where u...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling (S)-2-Nitro-1-propanol

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory compliance, but as a mechanistic system where understanding the why dictates the how. (S)-2-Nitro-1-propanol (CAS 192045-61-7 for the S-enantiomer; 2902-96-7 for the racemate) is a short-chain aliphatic β-nitro alcohol frequently utilized in drug development and agricultural research. It is highly valued for its potent antimicrobial properties and its ability to inhibit ruminal methanogenesis by targeting methyl coenzyme M reductase (MCR)[1].

However, the very properties that make it biologically active also render it a significant occupational hazard. This guide synthesizes the mechanistic toxicology of (S)-2-nitro-1-propanol with field-proven logistical frameworks to provide a self-validating operational and disposal plan.

Mechanisms of Toxicity & Causality for PPE Selection

To design an effective safety protocol, we must first understand the causality of the chemical's toxicity.

  • Methemoglobinemia via Nitrite Release: The primary acute systemic risk of (S)-2-nitro-1-propanol exposure is its hepatic metabolism. In vivo, nitrocompounds are metabolized by alcohol dehydrogenases to release nitrite intermediates[2][3]. Nitrite aggressively oxidizes the ferrous iron (Fe²⁺) in oxyhemoglobin to ferric iron (Fe³⁺), forming methemoglobin[2][4]. This drastically reduces the blood's oxygen-carrying capacity, leading to chemical anoxia (methemoglobinemia)[2].

  • Cellular Toxicity: As a β-nitro alcohol, it exhibits direct cytotoxicity. In vitro studies demonstrate its ability to induce cell death at thresholds as low as 1 mM, necessitating strict barriers against dermal and mucosal absorption[5].

  • Combustibility: With a flash point of approximately 100 °C (212 °F), it is a combustible liquid[6]. It requires handling away from strong oxidizing agents, bases, and strong reducing agents[6][7].

Quantitative Safety & Physical Data

Understanding the physical parameters of the chemical is essential for anticipating its behavior on the benchtop.

Table 1: Physicochemical and Toxicological Profile of 2-Nitro-1-propanol

ParameterValueMechanistic Implication
Molecular Weight 105.09 g/mol [6]Low molecular weight facilitates rapid dermal and mucosal absorption.
Boiling Point 72-74 °C at 1 mmHgModerate volatility; requires engineering controls (fume hood) to prevent inhalation.
Flash Point 100-101 °C (Closed Cup)[6]Combustible liquid; mandates elimination of ignition sources and static discharge.
Density 1.185 g/mL at 20-25 °C[6]Sinks in water; relevant for spill containment and biphasic extraction protocols.
In Vitro Cytotoxicity ~1 mM (0.0105%)[3][5]High cellular toxicity dictates stringent PPE to prevent micro-exposures.

Toxicity Pathway and Intervention Logic

ToxicityPathway Source (S)-2-Nitro-1-propanol Handling Exposure Exposure Routes: Inhalation & Dermal Absorption Source->Exposure Unprotected Contact Metabolism Hepatic Metabolism (Release of Nitrite Intermediates) Exposure->Metabolism Hemoglobin Hemoglobin Oxidation (Fe2+ -> Fe3+) Metabolism->Hemoglobin Methemoglobinemia Methemoglobinemia (Systemic Anoxia) Hemoglobin->Methemoglobinemia Clinical Endpoint PPE Engineering Controls & PPE (Fume Hood, Nitrile/Butyl Gloves, Particle Respirator) PPE->Exposure Blocks Pathway

Mechanistic pathway of (S)-2-nitro-1-propanol toxicity and targeted PPE intervention points.

Personal Protective Equipment (PPE) Matrix

Our PPE strategy is designed as a self-validating system: if one barrier fails, secondary systems prevent systemic exposure.

  • Hand Protection (Dermal Barrier):

    • Requirement: Double-gloving with high-density Nitrile or Butyl rubber gloves.

    • Causality: (S)-2-nitro-1-propanol is a lipophilic organic molecule that can degrease the skin and rapidly penetrate standard latex[7]. Nitrile offers superior chemical resistance to short-chain nitroalkanes.

  • Eye and Face Protection (Mucosal Barrier):

    • Requirement: Tight-fitting chemical splash goggles and a full-face shield (compliant with OSHA 29 CFR 1910.133 or EN166)[6].

    • Causality: Direct contact causes transient discomfort and conjunctival redness[7]. The face shield prevents micro-droplet absorption through facial mucosa during pipetting.

  • Respiratory Protection (Inhalation Barrier):

    • Requirement: NIOSH-approved respirator with an organic vapor/particle filter cartridge (e.g., N95/P100 combination)[6].

    • Causality: Inhalation of vapors causes central nervous system depression, dizziness, and respiratory irritation[7]. Aerosolization or heating exponentially increases inhalation risk[7].

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat and closed-toe, non-porous footwear.

    • Causality: The compound is combustible[7]. FR clothing mitigates risk in the event of accidental ignition during synthesis.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness and reproducibility, follow this validated operational methodology when handling the neat liquid or highly concentrated stock solutions.

  • Step 1: Pre-Operation Verification

    • Ensure the chemical fume hood has a verified face velocity of 80-120 feet per minute (fpm).

    • Clear the hood of all incompatible materials, specifically strong oxidizing agents, strong bases, and strong reducing agents[6][7].

  • Step 2: PPE Donning

    • Don FR lab coat, chemical splash goggles, and face shield.

    • Don inner nitrile gloves, followed by extended-cuff outer nitrile gloves.

  • Step 3: Aseptic/Chemical Transfer

    • Perform all transfers over a secondary containment tray lined with chemical-absorbent pads.

    • Use positive-displacement pipettes for accurate volume transfer, as the liquid's density (1.185 g/mL) and viscosity can cause standard air-displacement pipettes to drip[6].

  • Step 4: Decontamination

    • Wipe down all exterior surfaces of closed vials with a damp cloth before removing them from the fume hood.

    • Doff outer gloves inside the hood and dispose of them in a designated hazardous waste bin. Wash hands immediately after removing the inner gloves.

Spill Response and Disposal Plan

Improper disposal of nitrocompounds poses severe environmental and facility risks.

Spill Response Methodology:

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel. Maximize fume hood ventilation.

  • Containment: Do not use combustible materials (like paper towels) for a large spill. Use inert absorbent materials (vermiculite or dry sand) to dike and absorb the liquid[6].

  • Collection: Sweep up the absorbed mixture using non-sparking tools and place it into a clearly labeled, airtight, high-density polyethylene (HDPE) container[8].

  • Surface Wash: Wash the spill area with soap and water to remove lipophilic residues, collecting the wash water as hazardous waste.

Waste Disposal Plan:

  • Segregation: Never mix (S)-2-nitro-1-propanol waste with strong oxidizers or basic waste streams, as this can trigger exothermic reactions.

  • Incineration Protocol: The validated disposal method for 2-nitro-1-propanol is controlled incineration. Dissolve or mix the material with a combustible solvent (e.g., ethanol or hexane) and atomize it into a chemical incinerator equipped with an afterburner and scrubber system[8].

  • Explosion Precaution: Critical Note: Do not burn large quantities of the neat substance at once, as concentrated nitrocompounds present an explosion hazard upon rapid thermal decomposition[8][9].

  • Regulatory Compliance: Entrust the final disposal to a licensed hazardous waste management facility in accordance with local, state, and federal EPA/OSHA regulations[7][9].

References

  • Santa Cruz Biotechnology. "2-Nitro-1-propanol Material Safety Data Sheet." scbt.com.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Nitro-1-propanol." fishersci.com.
  • Sigma-Aldrich. "2-Nitro-1-propanol Safety Information." sigmaaldrich.com.
  • TCI Chemicals. "SAFETY DATA SHEET: 2-Methyl-2-nitro-1-propanol (Representative Nitro-alcohol Guidelines)." tcichemicals.com.
  • Zhang, et al. "The inhibitory action mode of nitrocompounds on in vitro rumen methanogenesis: a comparison of nitroethane, 2-nitroethanol and 2-nitro-1-propanol." The Journal of Agricultural Science.
  • Anderson, et al. "Experimental Use of 2-Nitropropanol for Reduction of Salmonella Typhimurium in the Ceca of Broiler Chicks." ResearchGate.
  • "Pharmacologic Alternatives to Riboflavin Photochemical Corneal Cross-Linking: A Comparison Study of Cell Toxicity Thresholds." IOVS.

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